molecular formula C16H24B2O12 B1589535 Bis(diethyl-L-tartrate glycolato)diboron CAS No. 480438-20-8

Bis(diethyl-L-tartrate glycolato)diboron

Cat. No.: B1589535
CAS No.: 480438-20-8
M. Wt: 430 g/mol
InChI Key: LJOXKUBPSYCAFX-DDHJBXDOSA-N
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Description

Bis(diethyl-L-tartrate glycolato)diboron is a useful research compound. Its molecular formula is C16H24B2O12 and its molecular weight is 430 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl (4R,5R)-2-[(4R,5R)-4,5-bis(ethoxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24B2O12/c1-5-23-13(19)9-10(14(20)24-6-2)28-17(27-9)18-29-11(15(21)25-7-3)12(30-18)16(22)26-8-4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOXKUBPSYCAFX-DDHJBXDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@H]([C@@H](O1)C(=O)OCC)C(=O)OCC)B2O[C@H]([C@@H](O2)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24B2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472338
Record name Bis(diethyl-L-tartrate glycolato)diboron
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-20-8
Record name Bis(diethyl-L-tartrate glycolato)diboron
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Bis(diethyl-L-tartrate glycolato)diboron: A Chiral Auxiliary in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(diethyl-L-tartrate glycolato)diboron is a chiral boron-based reagent that has emerged as a valuable tool in asymmetric synthesis. Derived from the readily available and inexpensive chiral pool starting material, L-tartaric acid, this compound serves as a versatile chiral auxiliary and catalyst. Its unique structural features, characterized by the presence of two linked chiral dioxaborolane rings, create a well-defined chiral environment that enables high levels of stereocontrol in a variety of organic transformations. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a focus on its role in facilitating enantioselective reactions crucial for the development of new pharmaceuticals and other fine chemicals.

Introduction: The Significance of Chiral Boron Reagents

In the realm of asymmetric synthesis, the development of efficient and selective methods for the construction of stereochemically defined molecules is of paramount importance. Chiral organoboron compounds have garnered significant attention as powerful reagents and catalysts to achieve this goal.[1][2][3] Their utility stems from their ability to act as Lewis acids, their predictable reactivity, and the ease with which the boron moiety can be stereospecifically replaced by a variety of functional groups.[1]

Among the diverse array of chiral boron reagents, those derived from tartaric acid have proven to be particularly effective.[4] Diethyl L-tartrate, a C2-symmetric molecule, provides a rigid and well-defined chiral scaffold for the construction of chiral boronates.[4][5] this compound exemplifies this class of reagents, offering a bidentate Lewis acidic character that can effectively coordinate with carbonyl and other functional groups, thereby inducing high levels of stereoselectivity in subsequent reactions.[2][6]

Chemical Structure and Physicochemical Properties

This compound possesses a unique dimeric structure where two diethyl L-tartrate units are bridged by two boron atoms, forming a central B-O-B linkage. Each boron atom is part of a five-membered dioxaborolane ring, with the stereochemistry of the tartrate backbone dictating the overall chirality of the molecule.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of Bis(diethyl-D-tartrate glycolato)diboron

PropertyValueReference
Molecular Formula C₁₆H₂₄B₂O₁₂[1][7]
Molecular Weight 429.98 g/mol [1][7]
Appearance White to light yellow crystalline powder[1]
Melting Point 40-47 °C[1]
Density 1.275 g/cm³[1]
Specific Rotation +17° (c=1 in chloroform)[1]

Note: The properties listed are for the D-isomer, but are expected to be very similar for the L-isomer, with the exception of the sign of the specific rotation.

Synthesis and Characterization

General Synthetic Workflow

The synthesis generally proceeds via the condensation of two equivalents of diethyl L-tartrate with a diboron reagent, such as bis(pinacolato)diboron or a borane source, in an anhydrous solvent. The reaction is typically carried out under an inert atmosphere to prevent hydrolysis of the boron reagents and the final product.

Caption: General workflow for the synthesis and characterization.

Plausible Experimental Protocol

Disclaimer: The following protocol is a representative example based on general procedures for the synthesis of similar compounds and has not been experimentally verified for this specific molecule.

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add diethyl L-tartrate (2.0 equivalents) and anhydrous toluene.

  • Reagent Addition: While stirring under a nitrogen atmosphere, add a solution of a diboron reagent (e.g., bis(pinacolato)diboron, 1.0 equivalent) in anhydrous toluene dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or an appropriate spectroscopic method.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure this compound as a crystalline solid.

Characterization

The structural confirmation and purity assessment of this compound would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the ethyl ester groups and the methine protons of the tartrate backbone. The chemical shift of the methine protons is expected to shift downfield upon formation of the dioxaborolane ring.[6]

    • ¹³C NMR: Would provide evidence for the carbon framework of the molecule.

    • ¹¹B NMR: This is a crucial technique for characterizing boron compounds. A signal in the region typical for tetracoordinate boronate esters would confirm the formation of the desired product.[2]

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the ester carbonyl groups (C=O) and the B-O bonds.

  • Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to support the proposed structure.

  • X-ray Crystallography: Would provide unambiguous proof of the three-dimensional structure and absolute stereochemistry of the molecule.

Applications in Asymmetric Synthesis

The primary application of this compound lies in its use as a chiral Lewis acid catalyst or a chiral template in a variety of enantioselective transformations.[6] The two boron centers can act in a cooperative manner to activate substrates, leading to enhanced reactivity and stereoselectivity.[6]

Enantioselective Reductive Coupling of Imines

One notable application of chiral diboron reagents is in the templated reductive coupling of imines to synthesize chiral vicinal diamines. This transformation is highly valuable in medicinal chemistry as the 1,2-diamine motif is a common feature in many biologically active molecules. The chiral diboron reagent templates the-sigmatropic rearrangement of an intermediate formed from the imine, leading to the highly enantioselective formation of the desired product.

Caption: Proposed role in enantioselective imine coupling.

Other Potential Applications

Based on the reactivity of related chiral boronates, this compound could potentially be employed in a range of other asymmetric reactions, including:

  • Diels-Alder Reactions: Acting as a chiral Lewis acid to catalyze the cycloaddition of dienes and dienophiles with high stereocontrol.[2][6]

  • Aldol Reactions: Promoting the enantioselective addition of enolates to aldehydes.

  • Allylations and Propargylations: Facilitating the stereoselective addition of allyl or propargyl boronates to carbonyl compounds.

Safety and Handling

This compound is expected to be an irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated fume hood. As with most organoboron reagents, it is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place.

Conclusion

This compound represents a valuable and versatile tool for the modern synthetic organic chemist. Its synthesis from a readily available chiral precursor, coupled with its unique structural and electronic properties, makes it an attractive reagent for the development of novel asymmetric transformations. While specific applications and detailed mechanistic studies of this particular compound are still emerging, the foundational knowledge of chiral diboron chemistry suggests a promising future for its use in the stereoselective synthesis of complex molecules, particularly in the context of drug discovery and development.

References

  • Jurczak, J., & Golebiowski, A. (1989). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Chemical Reviews, 89(1), 149-164.
  • Wang, Z., Wang, S., & Li, P. (2020). Enantioselective Reductive Coupling of Imines Templated by Chiral Diboron. Journal of the American Chemical Society, 142(23), 10573-10579.
  • Corey, E. J., & Loh, T. P. (1991). Asymmetric bis-Boranes as Bidentate Catalysts for Carbonyl Substrates. Journal of the American Chemical Society, 113(23), 8966-8967.
  • Corey, E. J., & Loh, T. P. (1991). Asymmetric Bisboranes as Bidentate Catalysts for Carbonyl Substrates. Sci-Hub. Retrieved from [Link]

  • Florence, G. J. (2009). Boron Reagents for Asymmetric Synthesis. SCI Review Meeting.
  • Parrain, J. L., & Chuzel, O. (2023).
  • Google Patents. (n.d.). Method for synthesizing bis(pinacolato)diboron.
  • PubChem. (n.d.). Bis(neopentyl glycolato)diboron. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl-L-tartrate. Retrieved from [Link]

  • Oestreich, M. (2023). Synthesis of Axially Chiral Boron Compounds. Molecules, 28(24), 8109.
  • Organic Syntheses. (n.d.). A 500-mL, three-necked, round-bottom flask.... Retrieved from [Link]

  • Li, G., & Antilla, J. C. (2025). Bis-indole chiral architectures for asymmetric catalysis.
  • Walia, S., & Pradhan, S. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Innovations in Chemical Materials and Sustainability, 1(1), 011-029.
  • FAQ. (n.d.). How is L(+)-Diethyl L-tartrate synthesized and used in pharmaceutical applications?. Retrieved from [Link]

  • Jurilli, M., & Ferreira, V. F. (2018). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)
  • Organic Syntheses. (n.d.). Diethyl Tartrate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). (+)-Diethyl L-tartrate. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). DIETHYL TARTRATE. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of Bis(diethyl-L-tartrate glycolato)diboron

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Territory of Complex Boron Architectures

To our fellow researchers, scientists, and pioneers in drug development, this guide ventures into the structural elucidation of a unique and complex organoboron compound: bis(diethyl-L-tartrate glycolato)diboron. As of this writing, detailed experimental data for this specific molecule is not prevalent in publicly accessible literature. Therefore, this document serves as both a practical guide and a forward-looking framework, built upon established principles of boron chemistry and state-of-the-art analytical techniques. We will construct a scientifically plausible model of the target molecule and outline a comprehensive, field-proven strategy for its definitive structural characterization. This guide is designed to be a self-validating system, where each proposed step is grounded in chemical logic and supported by authoritative references.

Introduction: The Allure of Chiral Diboron Complexes

Organoboron compounds have emerged as indispensable tools in modern organic synthesis, most notably for their role in carbon-carbon bond formation.[1] Diboron compounds, featuring a boron-boron single bond, are particularly valuable reagents for the synthesis of a diverse array of organoboron molecules.[2] The incorporation of chiral auxiliaries, such as derivatives of tartaric acid, into boron complexes has been instrumental in the development of asymmetric synthesis methodologies.[3]

The compound "this compound" suggests a sophisticated architecture. The name implies a central diboron core complexed by two molecules of diethyl-L-tartrate, a readily available chiral diol. The term "glycolato" points towards the presence of a glycolic acid derivative, which, given the "diboron" nomenclature, plausibly acts as a bridging ligand between the two boron atoms. This bridging would lead to a structure with two tetracoordinate boron centers, a common motif in stable borate esters.[4]

This guide will therefore focus on the elucidation of the following proposed structure:

Figure 1: Proposed structure of this compound.

Synthesis Strategy: A Hypothesis Grounded in Precedent

The synthesis of borate esters is typically achieved through the condensation of a boric or boronic acid with an alcohol or diol, often with azeotropic removal of water.[3] For the proposed bridged diboron structure, a plausible approach involves the reaction of a diboron reagent with diethyl-L-tartrate and glycolic acid. Bis(pinacolato)diboron (B₂pin₂) is a common and stable source of a B-B bond and is a logical starting material.[2]

Experimental Protocol: Synthesis of this compound

Causality: This one-pot procedure is designed to first facilitate the formation of a diboron intermediate with the more acidic glycolic acid, followed by ligand exchange with diethyl L-tartrate at a higher temperature to drive the reaction to completion. Toluene is chosen as the solvent to allow for azeotropic removal of water using a Dean-Stark apparatus, which is crucial for shifting the equilibrium towards the desired ester product.

  • Apparatus Setup: A flame-dried 250 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet.

  • Reagent Charging: The flask is charged with bis(pinacolato)diboron (1.0 eq), glycolic acid (1.0 eq), and toluene (100 mL).

  • Initial Reaction: The mixture is heated to reflux, and the azeotropic removal of water is monitored via the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.

  • Second Condensation: Once the initial reaction appears complete, diethyl-L-tartrate (2.0 eq) is added to the reaction mixture.

  • Reaction Completion and Workup: The reaction is continued at reflux until no further water is collected. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the target compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification B2pin2 Bis(pinacolato)diboron Toluene_Reflux Toluene, Reflux (Dean-Stark) B2pin2->Toluene_Reflux GlycolicAcid Glycolic Acid GlycolicAcid->Toluene_Reflux Intermediate Glycolato-Diboron Intermediate Toluene_Reflux->Intermediate DET Diethyl-L-tartrate Intermediate->DET Final_Product Crude Product DET->Final_Product Reflux Column_Chromatography Silica Gel Column Chromatography Final_Product->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product

Figure 2: Proposed synthetic workflow for this compound.

Spectroscopic Characterization: Deciphering the Molecular Signature

A multi-technique spectroscopic approach is essential for the initial characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique that provides detailed information about the structure and chemical environment of atoms.

Causality: ¹H NMR will confirm the incorporation of both the diethyl tartrate and glycolate moieties and provide information on their chemical environments. The chiral nature of the tartrate ligand is expected to induce diastereotopicity in the protons of the ethyl groups and the glycolate bridge.

  • Expected Signals:

    • Diethyl Tartrate Moiety: The methine protons (CH-O) of the tartrate backbone are expected to shift downfield from their positions in free diethyl L-tartrate (around 4.5 ppm) due to coordination to the boron center.[5] The methylene protons of the ethyl groups will likely appear as complex multiplets due to diastereotopicity and coupling to the methyl protons. The methyl protons will appear as triplets.

    • Glycolate Moiety: The methylene protons of the bridging glycolate are also expected to be diastereotopic and will likely appear as a pair of doublets or an AB quartet.

Causality: ¹³C NMR will provide a carbon count and confirm the connectivity of the molecule.

  • Expected Signals:

    • The carbon signals for the diethyl tartrate and glycolate ligands are expected to be present, with shifts indicative of their coordination to boron. The carbonyl carbons of the ester groups are expected in the 170-185 ppm region.[6][7] The carbons directly attached to oxygen (CH-O and CH₂-O) will also show characteristic downfield shifts.[7]

Causality: ¹¹B NMR is a crucial tool for determining the coordination number of the boron atoms.[8]

  • Expected Signal:

    • For the proposed structure with tetracoordinate boron centers, a single, relatively sharp signal is expected in the range of +12 to -8 ppm. This is in contrast to the broad signals typically observed for tricoordinate boron compounds, which appear at much lower field (around 30 ppm).[8] The presence of a single signal would suggest a symmetric environment for the two boron atoms.

NMR Data Free Diethyl L-tartrate Predicted for this compound
¹H NMR ~4.5 ppm (CH), ~4.3 ppm (CH₂), ~1.3 ppm (CH₃)[5]Downfield shift of CH protons, complex multiplets for CH₂ protons, two distinct signals for diastereotopic CH₂ protons of the glycolate bridge.
¹³C NMR ~170 ppm (C=O), ~72 ppm (CH), ~62 ppm (CH₂), ~14 ppm (CH₃)Shifts in C=O, CH, and CH₂ signals upon coordination.
¹¹B NMR N/ASingle peak between +12 and -8 ppm.
Mass Spectrometry (MS)

Causality: Mass spectrometry will determine the molecular weight of the compound and provide valuable structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.[9]

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump.

  • Data Acquisition: Mass spectra are acquired in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) is employed to obtain accurate mass measurements for molecular formula determination.

  • Tandem MS (MS/MS): The molecular ion (or a prominent adduct ion) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing insights into the connectivity of the molecule.

  • Expected Fragmentation Pattern:

    • Loss of an ethoxy group from one of the diethyl tartrate ligands.

    • Cleavage of the glycolate bridge.

    • Loss of a complete diethyl tartrate ligand.

MS_Fragmentation M Molecular Ion [M]⁺ Frag1 [M - OEt]⁺ M->Frag1 Loss of ethoxy Frag2 [M - Glycolate]⁺ M->Frag2 Cleavage of bridge Frag3 [M - Diethyl Tartrate]⁺ M->Frag3 Loss of ligand

Figure 3: Plausible mass spectrometry fragmentation pathways.

Definitive Structure Elucidation: Single-Crystal X-ray Diffraction

While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray diffraction is the gold standard for unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.[10]

Experimental Protocol: X-ray Crystallography

Causality: This technique will provide precise bond lengths, bond angles, and the absolute stereochemistry of the chiral centers, definitively confirming the proposed connectivity and three-dimensional structure.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture (e.g., toluene/hexane, dichloromethane/pentane).

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and diffraction data are collected using a monochromatic X-ray source.

  • Structure Solution and Refinement: The collected data are processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

  • Structure Analysis: The refined structure is analyzed to determine bond lengths, bond angles, and torsional angles, and to confirm the absolute configuration of the chiral centers.

Conclusion: A Framework for Discovery

The elucidation of the structure of this compound presents a fascinating challenge that requires a synergistic application of synthetic chemistry and advanced analytical techniques. This guide has provided a robust, scientifically-grounded framework for approaching this challenge. By proposing a plausible structure based on chemical nomenclature and established principles, we have outlined a detailed experimental roadmap for its synthesis and comprehensive characterization. The successful execution of these protocols will not only confirm the structure of this novel chiral diboron complex but will also contribute valuable knowledge to the broader field of organoboron chemistry, with potential implications for asymmetric synthesis and materials science.

References

  • Sabourin, J. L. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry.
  • SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • Jeremiah, J. M., et al. (2013). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(11), 1745–1754.
  • Synthesis and Structure of Thiolate‐Bridged Diiron and Dicobalt Complexes Supported by Modified β‐Diketiminate Ligands. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, X-ray diffraction analysis, and chemical–optical characterizations of boron complexes from bidentate ligands. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, X-ray diffraction analysis, and chemical–optical characterizations of boron complexes from bidentate ligands. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of carboxylate-bridged iron–thiolate clusters from alcohols/aldehydes or carboxylate salts. (n.d.). Dalton Transactions. Retrieved from [Link]

  • Larionov, O. V. (2020). Recent advances in photoinduced synthetic approaches to organoboron compounds. Tetrahedron, 76(46), 131553.
  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. (n.d.). HKU Scholars Hub. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Predicting glycan structure from tandem mass spectrometry via deep learning. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Boron Crystallography. (2021, February 17). 911Metallurgist. Retrieved from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • New applications of the interaction between diols and boronic acids. (n.d.). Research@WUR. Retrieved from [Link]

  • Li, X., Zhang, G., & Song, Q. (2023). Recent advances in the construction of tetracoordinate boron compounds.

Sources

A Technical Guide to the Proposed Synthesis of Bis(diethyl-L-tartrate glycolato)diboron

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the synthesis of Bis(diethyl-L-tartrate glycolato)diboron, a specialized chiral organoboron compound. While this specific molecule is not widely cataloged, its synthesis is proposed based on well-established principles of borate ester chemistry. This guide is intended for researchers, scientists, and professionals in drug development who possess a foundational knowledge of synthetic organic chemistry.

Introduction and Theoretical Framework

Chiral boronic esters are powerful intermediates in modern organic synthesis, enabling the stereocontrolled construction of complex molecules.[1][2] Their utility stems from the unique reactivity of the carbon-boron bond, which can be transformed into carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds with high fidelity.[3] The chirality is typically introduced through the use of chiral diols as ligands on the boron atom. Diethyl L-tartrate (DET), a readily available and inexpensive chiral synthon derived from L-(+)-tartaric acid, is an exemplary choice for this purpose, offering a C2-symmetric backbone that imparts excellent stereochemical control in a variety of transformations.[4][5]

The target molecule, this compound, is postulated to be a dimeric borate ester. The nomenclature suggests a structure where two diethyl L-tartrate molecules and one glycolic acid molecule coordinate to two boron atoms. The most chemically plausible structure is a diboroxane, where two spirocyclic borate centers are linked by a B-O-B bridge. Each boron atom is chelated by one molecule of diethyl L-tartrate and one molecule of glycolic acid.

The synthesis hinges on the fundamental reaction between boric acid and alcohols (or diols) to form borate esters, a process driven by the removal of water.[6][7] Boric acid acts as a mild Lewis acid catalyst and reagent, facilitating condensation with the hydroxyl groups of both diethyl L-tartrate and glycolic acid.[8][9] The formation of five-membered rings between the boron atom and the 1,2-diol of the tartrate, as well as the α-hydroxy acid functionality of glycolic acid, is thermodynamically favored.[10] Driving the reaction to completion requires the continuous removal of water, typically achieved through azeotropic distillation with a Dean-Stark apparatus.[6][11]

Proposed Synthesis Pathway and Mechanism

The core of the synthesis is a multicomponent condensation reaction. The proposed stoichiometry involves two equivalents of boric acid, two equivalents of diethyl L-tartrate, and one equivalent of glycolic acid. The reaction proceeds via sequential esterification steps. Initially, boric acid reacts with the diol functionalities of diethyl L-tartrate and the hydroxyl and carboxyl groups of glycolic acid. Subsequent heating and water removal promote the formation of a dimeric structure, likely a stable six-membered diboroxane ring, resulting in the final product.

The causality for key experimental choices is as follows:

  • Reagents : Boric acid is chosen for its low cost, low toxicity, and efficacy as both a boron source and a catalyst for esterification.[12] Diethyl L-tartrate provides the essential chiral scaffolding.[13][14] Glycolic acid serves as a bidentate linker.

  • Solvent : Toluene is selected as the reaction solvent due to its ability to form a low-boiling azeotrope with water (~85 °C), facilitating efficient water removal via a Dean-Stark trap, thereby driving the equilibrium towards product formation.[11]

  • Temperature : The reaction is conducted at the reflux temperature of toluene (~111 °C) to ensure a sufficient rate of reaction and efficient azeotropic distillation.

Detailed Experimental Protocol

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Equipment:

  • 500 mL three-neck round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen/Argon inlet for inert atmosphere

  • Rotary evaporator

Reagents:

  • Boric Acid (H₃BO₃)

  • Diethyl L-tartrate (DET)[13]

  • Glycolic Acid (HOCH₂COOH)

  • Toluene, anhydrous

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Charging Reagents: To the flask, add Boric Acid, Diethyl L-tartrate, and Glycolic Acid according to the quantities specified in Table 1.

  • Solvent Addition: Add 250 mL of anhydrous toluene to the flask.

  • Reaction: Begin vigorous stirring and heat the mixture to reflux using the heating mantle. Fill the Dean-Stark trap with toluene before starting.

  • Water Removal: Continue refluxing for 4-6 hours, monitoring the collection of water in the Dean-Stark trap. The reaction is considered complete when water no longer accumulates.

  • Cooling & Quenching: Once complete, turn off the heat and allow the reaction mixture to cool to room temperature under the inert atmosphere.

  • Workup:

    • Filter the reaction mixture to remove any unreacted boric acid.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or a low-melting solid.

    • Further purification can be achieved via column chromatography on silica gel if necessary.

Table 1: Reagent Quantities and Molar Ratios
ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
Boric Acid61.836.18 g0.102
Diethyl L-tartrate206.1920.62 g0.102
Glycolic Acid76.053.80 g0.051

Theoretical Yield (based on proposed C₁₆H₂₄B₂O₁₂ structure[15]): 21.5 g

Characterization and Self-Validation

To ensure the trustworthiness of the protocol, the identity and purity of the synthesized product must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹¹B NMR : This is the most definitive technique for characterizing the product. A signal corresponding to a tetracoordinate, sp³-hybridized boron atom is expected, typically appearing in the upfield region (δ 5-15 ppm) of the spectrum.[16][17] This distinguishes it from the starting trigonal boric acid (δ ~19 ppm in acidic solution).[18]

    • ¹H and ¹³C NMR : These spectra will confirm the incorporation of the diethyl tartrate and glycolate moieties and their relative ratios. The diastereotopic protons of the glycolate CH₂ group should appear as a distinct AB quartet, providing evidence of the chiral environment.

  • High-Resolution Mass Spectrometry (HRMS) : HRMS will be used to confirm the exact mass and elemental composition (C₁₆H₂₄B₂O₁₂) of the target molecule.[15]

  • Polarimetry : The specific rotation of the product should be measured to confirm that the chirality of the diethyl L-tartrate has been retained throughout the synthesis. A specific rotation of approximately +17° (c=1 in chloroform) is expected.[15]

Visualizations

Diagram 1: Proposed Synthesis Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble Dry Glassware (Flask, Dean-Stark, Condenser) B Charge Reagents: Boric Acid, DET, Glycolic Acid A->B C Add Anhydrous Toluene B->C D Heat to Reflux (~111 °C) C->D E Azeotropic Water Removal (4-6 hours) D->E F Cool to Room Temperature E->F G Filter & Wash Organic Layer F->G H Dry with MgSO4 G->H I Concentrate via Rotovap H->I J Purify (Chromatography if needed) I->J K K J->K Final Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Proposed Molecular Structure

This diagram shows the postulated chemical structure of the final product.

Molecular_Structure cluster_product Proposed Structure of this compound node_image

Caption: Postulated structure of the target chiral diboroxane.

Conclusion

This guide details a robust and scientifically grounded pathway for the synthesis of this compound. By leveraging the principles of borate ester formation and azeotropic dehydration, this protocol provides a clear and reproducible method for accessing this novel chiral reagent. The self-validating nature of the protocol, emphasized by the detailed characterization steps, ensures the production of a well-defined and pure compound. This molecule holds potential as a valuable tool in asymmetric synthesis, offering a unique chiral environment for stereoselective transformations in drug discovery and development.

References

  • Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. PubMed Central. Available at: [Link]

  • Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. Journal of the American Chemical Society. Available at: [Link]

  • Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate.Google Patents.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

  • Thermodynamics for Complex Formation of Boric Acid and Borate with Hydroxy Acids and Diols. ResearchGate. Available at: [Link]

  • Boric acid catalyzed thia-Michael reactions in water or alcohols. ResearchGate. Available at: [Link]

  • 11B NMR Chemical Shifts. San Diego State University. Available at: [Link]

  • Boron Reagents for Asymmetric Synthesis. SCI. Available at: [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

  • Ate Complexes of Secondary Boronic Esters as Chiral Organometallic-Type Nucleophiles for Asymmetric Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. National Institutes of Health. Available at: [Link]

  • Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. ResearchGate. Available at: [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link]

  • boric acid solutions: Topics by Science.gov. Science.gov. Available at: [Link]

  • Chiral boronates—versatile reagents in asymmetric synthesis. ResearchGate. Available at: [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. ResearchGate. Available at: [Link]

  • Reaction products of glycols and boric acid and method of producing the same.Google Patents.
  • Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker. YouTube. Available at: [Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]

  • Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. Available at: [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Cureus. Available at: [Link]

  • Borate esters. Wikipedia. Available at: [Link]

  • Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. National Institutes of Health. Available at: [Link]

  • Synthesis of Chiral Tertiary Boronic Esters via Oxime-Directed Catalytic Asymmetric Hydroboration. National Institutes of Health. Available at: [Link]

  • 11B NMR of the Morphological Evolution of Traditional Chinese Medicine Borax. National Institutes of Health. Available at: [Link]

  • (+)-Diethyl L-tartrate. NIST WebBook. Available at: [Link]

  • Diethyl Tartrate. Organic Syntheses. Available at: [Link]

  • The preparation method of L (+) ethyl tartrate.Google Patents.
  • Chemistry of diethyl tartrate synthesis. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to Bis(diethyl-L-tartrate glycolato)diboron

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Bis(diethyl-L-tartrate glycolato)diboron, a chiral organoboron compound. It is intended for researchers, scientists, and professionals in drug development and asymmetric synthesis. This document delves into the compound's identifiers, properties, synthesis, and applications, with a focus on its role in modern organic chemistry.

Introduction: The Significance of Chiral Boronate Esters

Chiral boronic acids and their esters have emerged as pivotal reagents and catalysts in asymmetric synthesis. Their unique electronic properties and low toxicity make them valuable tools in the construction of complex, stereochemically defined molecules, which are often essential in pharmaceutical and materials science.[1] this compound belongs to this important class of compounds, leveraging the inherent chirality of L-tartaric acid to facilitate stereoselective transformations.

The utility of tartaric acid and its derivatives, such as diethyl L-tartrate, is well-established in asymmetric synthesis. These readily available and inexpensive chiral building blocks provide a straightforward method for introducing stereocenters into a molecule. The formation of boronate esters from chiral diols like diethyl L-tartrate is a common strategy to create chiral Lewis acids or to serve as precursors for further functionalization.

Compound Identification and Core Properties

Precise identification of a chemical entity is fundamental for research and regulatory purposes. This section details the key identifiers for this compound. It is important to note that while the L-isomer is the focus of this guide, much of the publicly available detailed data corresponds to its enantiomer, the D-isomer. The properties of the L-isomer are expected to be identical in magnitude but opposite in sign for chiroptical properties like specific rotation.

IdentifierValueSource
Chemical Name This compound-
CAS Number 343321-58-4VSNCHEM, CymitQuimica
Molecular Formula C₁₆H₂₄B₂O₁₂ECHEMI
Molecular Weight 429.98 g/mol ECHEMI

A related compound, Bis(diethyl-D-tartrate glycolato)diboron, has the CAS number 312693-46-2.[2]

Physicochemical Properties (Data primarily from the D-isomer, expected to be similar for the L-isomer)

PropertyValueSource
Melting Point 40-47 °CECHEMI
Boiling Point 451.234 °C at 760 mmHgECHEMI
Density 1.275 g/cm³ECHEMI
Refractive Index 1.465ECHEMI
Specific Rotation -17° (c=1 in chloroform) (Predicted for L-isomer)ECHEMI

Synthesis of this compound

A plausible synthetic route involves the reaction of diethyl-L-tartrate with a diboron compound like bis(pinacolato)diboron or tetrakis(dimethylamino)diboron in an appropriate solvent. The reaction is typically driven by the removal of a byproduct, such as pinacol or dimethylamine.

Below is a generalized, hypothetical workflow for the synthesis.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Diethyl_L_Tartrate Diethyl-L-tartrate Reaction Reaction in Anhydrous Solvent (e.g., Toluene) Diethyl_L_Tartrate->Reaction Diboron_Reagent Diboron Reagent (e.g., B₂(NMe₂)₄) Diboron_Reagent->Reaction Heating Heating under Inert Atmosphere Reaction->Heating Purification Purification (e.g., Recrystallization) Heating->Purification Byproduct Byproduct (e.g., H(NMe₂)₂) Heating->Byproduct Target_Compound Bis(diethyl-L-tartrate glycolato)diboron Purification->Target_Compound

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

  • Step 1: Reaction Setup In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine diethyl-L-tartrate (2 equivalents) and anhydrous toluene.

  • Step 2: Addition of Boron Reagent To the stirred solution, add tetrakis(dimethylamino)diboron (1 equivalent) at room temperature.

  • Step 3: Reaction Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the evolution of dimethylamine.

  • Step 4: Work-up and Purification After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/hexane, to yield the final product.

Causality in Experimental Choices:

  • Anhydrous Conditions: Boron reagents are typically sensitive to moisture, which can lead to hydrolysis and the formation of boric acid. Therefore, the use of a flame-dried flask and anhydrous solvents under an inert atmosphere is crucial.

  • Solvent Selection: Toluene is a common solvent for these types of reactions as it is non-protic and has a relatively high boiling point, which allows for effective heating to drive the reaction to completion.

  • Purification Method: Recrystallization is a standard method for purifying solid organic compounds, allowing for the removal of impurities and isolation of the desired product in high purity.

Applications in Asymmetric Synthesis and Drug Development

The primary application of chiral boronate esters like this compound is in the field of asymmetric catalysis. These compounds can act as chiral Lewis acids to catalyze a variety of reactions, including Diels-Alder reactions, aldol additions, and Michael additions, with high enantioselectivity.

The general mechanism involves the coordination of the electrophilic boron center to a substrate, which activates it towards nucleophilic attack. The chiral environment created by the diethyl-L-tartrate ligands dictates the stereochemical outcome of the reaction by favoring one pathway over the other.

Catalytic_Cycle Catalyst Chiral Diboron Catalyst Complex Catalyst-Substrate Complex Catalyst->Complex Coordination Substrate Substrate (e.g., Aldehyde) Substrate->Complex Transition_State Diastereomeric Transition State Complex->Transition_State Nucleophile Nucleophile Nucleophile->Transition_State Attack Product_Complex Catalyst-Product Complex Transition_State->Product_Complex Product_Complex->Catalyst Regeneration Product Enantioenriched Product Product_Complex->Product Release

Caption: Generalized catalytic cycle for a reaction mediated by a chiral boron catalyst.

In the context of drug development, chiral boronic esters are of significant interest.[1][3] They can serve as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). Furthermore, boronic acids themselves have been successfully incorporated into approved drugs, acting as enzyme inhibitors.[1] The development of chiral boronate esters provides a pathway to novel therapeutic agents with improved efficacy and reduced side effects.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound (CAS 343321-58-4) is not widely available, general precautions for handling chiral boronate esters should be followed. These compounds are typically irritants and should be handled with appropriate personal protective equipment (PPE).

General Safety Precautions:

  • Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chiral building block with significant potential in asymmetric synthesis and drug discovery. While specific data for the L-isomer is limited in publicly accessible literature, its properties and reactivity can be reasonably inferred from its D-enantiomer and the broader class of chiral boronate esters. As the demand for enantiomerically pure compounds continues to grow, the importance of reagents like this compound is expected to increase, driving further research into their synthesis and applications.

References

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes. Journal of the American Chemical Society. [Link]

Sources

An In-Depth Technical Guide to Bis(diethyl-L-tartrate glycolato)diboron: A Chiral Boron Reagent for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry, the quest for stereochemical control remains a paramount objective. Chiral boron reagents have emerged as powerful tools in the asymmetric synthesis of complex molecules, enabling the construction of stereocenters with high fidelity. This guide provides a comprehensive overview of Bis(diethyl-L-tartrate glycolato)diboron, a C2-symmetric chiral boron reagent derived from the readily available and inexpensive diethyl-L-tartrate. We will delve into its molecular characteristics, synthesis, and potential applications, offering insights grounded in established chemical principles to empower researchers in the fields of organic synthesis and drug development.

Molecular Profile and Physicochemical Properties

This compound is a chiral organoboron compound. The core of its structure is a diboron framework bridged by two glycolate units derived from diethyl-L-tartrate. This specific arrangement imparts a C2-symmetric chiral environment, which is the foundation of its utility in asymmetric transformations.

Table 1: Physicochemical Properties of Bis(diethyl-tartrate glycolato)diboron

PropertyValueSource
Chemical Formula C₁₆H₂₄B₂O₁₂[1]
Molecular Weight 429.98 g/mol [1]
CAS Number 343321-58-4[1]
Enantiomer (D-form) CAS 312693-46-2[1]
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Melting Point (D-form) 40-47 °C[1]
Density (D-form) 1.275 g/cm³[1]
Solubility Soluble in many organic solventsGeneral knowledge of boronate esters

Note: Some physical properties listed are for the D-enantiomer, Bis(diethyl-D-tartrate glycolato)diboron, as it is more commonly reported in chemical supplier databases. The physical properties of the L-enantiomer are expected to be identical, with the exception of the sign of specific rotation.

Synthesis of the Precursor: Diethyl-L-tartrate

The synthesis of the chiral ligand, diethyl-L-tartrate, is a well-established procedure. It is typically prepared by the esterification of L-(+)-tartaric acid with ethanol.

Fischer Esterification of L-(+)-Tartaric Acid

This classical method involves heating L-(+)-tartaric acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium is driven towards the product by removing water, often through azeotropic distillation. A patent describes a method using thionyl chloride as an acylating agent, which can improve the reaction conversion rate and yield.[2]

Experimental Protocol: Synthesis of Diethyl-L-tartrate

  • Materials: L-(+)-tartaric acid, absolute ethanol, concentrated sulfuric acid (or other suitable catalyst).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add L-(+)-tartaric acid and an excess of absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

    • Monitor the reaction progress by a suitable method (e.g., TLC).

    • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product into an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude diethyl-L-tartrate.

    • Purify the product by vacuum distillation.[3]

Synthesis of this compound

A general representation of the synthesis is shown below:

G DET Diethyl-L-tartrate Product Bis(diethyl-L-tartrate glycolato)diboron DET->Product 2 equivalents Diboron Diboron Source (e.g., B2Pin2) Diboron->Product Catalyst Catalyst Catalyst->Product

Caption: Plausible synthetic pathway to this compound.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this compound is not widely published. However, based on the known structure and data from similar compounds, the expected spectroscopic features can be predicted.

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the ethyl groups (a quartet and a triplet) and the methine protons of the tartrate backbone. The chemical shifts of the methine protons would likely be influenced by the boron atom.

  • ¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the ester groups, the methine carbons of the tartrate backbone, and the carbons of the ethyl groups.

  • ¹¹B NMR: This would be a crucial technique for characterizing the boron environment. A single resonance would be expected, with a chemical shift indicative of a tetracoordinate boronate ester.[4][5]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (429.98 g/mol ), along with characteristic fragmentation patterns.

Applications in Asymmetric Synthesis and Drug Development

Chiral boron reagents are invaluable in asymmetric synthesis for the creation of stereochemically defined molecules, which is of utmost importance in drug development where enantiomers can have vastly different biological activities.

Principle of Asymmetric Induction

The C2-symmetric chiral environment created by the two diethyl-L-tartrate ligands on the diboron core is the key to its function as an asymmetric reagent or catalyst. When this reagent interacts with a prochiral substrate, the steric and electronic properties of the chiral ligands favor one transition state over the other, leading to the preferential formation of one enantiomer of the product.

G cluster_0 Asymmetric Transformation Reagent Bis(diethyl-L-tartrate glycolato)diboron (Chiral Reagent) TS1 Diastereomeric Transition State 1 (Lower Energy) Reagent->TS1 TS2 Diastereomeric Transition State 2 (Higher Energy) Reagent->TS2 Substrate Prochiral Substrate Substrate->TS1 Substrate->TS2 Product_R Enantiomer R (Major Product) TS1->Product_R Product_S Enantiomer S (Minor Product) TS2->Product_S

Caption: Mechanism of asymmetric induction using a chiral reagent.

Potential Applications in Drug Synthesis

While specific examples utilizing this compound are not prevalent in readily accessible literature, its structural features suggest its utility in a range of asymmetric reactions crucial for pharmaceutical synthesis. Diethyl-L-tartrate itself is a common starting material for the synthesis of various biologically active molecules.[6] It is plausible that this diboron derivative could be employed in reactions such as:

  • Asymmetric Aldol Reactions: As a chiral Lewis acid catalyst to control the stereochemistry of carbon-carbon bond formation.

  • Asymmetric Allylations and Crotylations: To generate chiral homoallylic alcohols, which are common structural motifs in natural products and pharmaceuticals.

  • Asymmetric Diels-Alder Reactions: To catalyze the formation of chiral six-membered rings with high stereocontrol.

The development and application of such chiral boron-based catalysts are of significant interest in medicinal chemistry for the synthesis of enantiomerically pure drug candidates.

Conclusion and Future Outlook

This compound represents a potentially valuable yet underexplored chiral reagent in the arsenal of synthetic organic chemists. Its straightforward conceptual synthesis from an inexpensive and readily available chiral precursor makes it an attractive target for further investigation. Future research should focus on the development of a robust and scalable synthesis protocol, full spectroscopic characterization, and the exploration of its utility in a broad range of asymmetric transformations. The insights gained from such studies will undoubtedly contribute to the advancement of asymmetric synthesis and the efficient production of enantiomerically pure molecules for the pharmaceutical industry.

References

  • Hanson, R. M. (1991). The Synthetic Methodology of Tartaric Acid, Tartrate, and O-Acyl Tartrate Esters. Chemical Reviews, 91(4), 437-475.
  • CN107337603A - The preparation method of L (+) ethyl tartrate - Google Patents. (n.d.).
  • 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - NIH. (2022). Retrieved from [Link]

  • CN102617623A - Method for synthesizing bis(pinacolato)diboron - Google Patents. (n.d.).
  • A 500-mL, three-necked, round-bottom flask (24/40 ground glass joint, Flask A) is equipped with a 4.5 x 1.75-cm magnetic stir bar (Teflon-coated, egg-shaped), a rubber septum, a glass stopper, and a vacuum adapter with a stopcock (in the open position - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). Retrieved from [Link]

  • Geminal Bis(boron) Compounds: Their Preparation and Synthetic Applications. (n.d.). Retrieved from [Link]

  • Preparation of diethyl tartrate - PrepChem.com. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the IUPAC Nomenclature of Tartrate-Derived Diboron Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Precision in Chemical Nomenclature

In the intricate landscape of chemical research and drug development, the unambiguous identification of molecules is paramount. The structural complexity of novel compounds, such as tartrate-derived diboron reagents, necessitates a rigorous and systematic approach to nomenclature. These compounds, which are increasingly utilized in asymmetric synthesis and as chiral building blocks, possess multiple stereocenters and a unique diboron core bridged by a tartrate ligand. A standardized naming convention, as prescribed by the International Union of Pure and Applied Chemistry (IUPAC), is not merely a matter of convention but a cornerstone of scientific integrity, ensuring reproducibility and clear communication within the global scientific community.

This guide provides a comprehensive and in-depth exploration of the IUPAC nomenclature for tartrate-derived diboron compounds. As a senior application scientist, my objective is to not only outline the systematic rules but also to elucidate the underlying logic, thereby empowering researchers to name these complex molecules with confidence and precision. We will deconstruct the nomenclature process into its fundamental components, addressing the diboron core, the chiral tartrate ligand, and the overall coordination structure.

Foundational Principles: Two Pillars of Nomenclature

The IUPAC nomenclature for tartrate-derived diboron compounds can be approached from two primary perspectives, both of which are rooted in established IUPAC principles:

  • Coordination Compound Nomenclature: This approach treats the diboron unit as two central boron atoms coordinated by a bridging tartrate ligand. This is often the most descriptive method for conveying the structure of the complex.

  • Heterocyclic Nomenclature: This system names the compound as a derivative of a parent heterocyclic ring system containing boron and oxygen atoms.

For the purpose of clarity and comprehensiveness in describing the unique bridged structure of these compounds, this guide will primarily focus on the coordination compound nomenclature .

Deconstructing the Name: A Step-by-Step Methodology

The systematic naming of a tartrate-derived diboron compound is a multi-step process that involves the individual characterization of its components followed by their assembly according to IUPAC rules.

Step 1: Naming the Ligand - The Tartrate Moiety

The bridging ligand is derived from tartaric acid. The systematic IUPAC name for tartaric acid is 2,3-dihydroxybutanedioic acid .[1] When it acts as a ligand by losing the protons from its two carboxyl groups, it is named as the conjugate base, 2,3-dihydroxybutanedioate .

Crucially, tartaric acid possesses two chiral centers at the C2 and C3 positions. The absolute configuration of these stereocenters must be specified using the Cahn-Ingold-Prelog (CIP) priority rules.[2] This leads to the following stereoisomers of the tartrate ligand:

  • (2R,3R)-2,3-dihydroxybutanedioate

  • (2S,3S)-2,3-dihydroxybutanedioate

  • (2R,3S)-2,3-dihydroxybutanedioate (meso)

The correct stereochemical descriptor must be included in the name of the ligand.

Step 2: Designating the Central Atoms - The Diboron Core

The central framework of the molecule consists of two boron atoms. In the context of coordination nomenclature, these are the central atoms to which the ligand is bound.

Step 3: Indicating the Bridging Nature of the Ligand

A key structural feature of these compounds is that the tartrate ligand spans both boron atoms. In IUPAC nomenclature, bridging ligands are indicated by the Greek letter 'μ' (mu) , placed before the ligand's name.[3][4]

Step 4: Assembling the Full Name of the Anionic Complex

When the tartrate ligand coordinates to the two boron atoms, an anionic complex is formed. According to IUPAC rules for organoboron coordination compounds, if the coordination entity is negatively charged, the name ends with "borate".[5]

The complete name is constructed by combining the elements from the previous steps in the following order:

  • The bridging designator 'μ'.

  • The full name of the ligand, including its stereochemical descriptors, enclosed in parentheses.

  • The term "diborate" to indicate two boron atoms in an anionic complex.

  • The charge of the complex in parentheses using the Ewens-Bassett number.

Let's consider a common tartrate-derived diboron species where the tartrate ligand is doubly deprotonated and bridges two boron atoms, with each boron also bound to two other ligands (for simplicity, let's assume they are hydrides, which are often placeholders in theoretical structures before considering the full reagent). The overall charge of the [B2(tartrate)H4]2- complex would be 2-.

Thus, the systematic IUPAC name for the anionic complex derived from (2R,3R)-tartaric acid would be:

μ-((2R,3R)-2,3-dihydroxybutanedioate)diborate(2-)

Visualizing the Nomenclature Logic

To further clarify the relationship between the structure and its name, a Graphviz diagram is provided below.

IUPAC_Nomenclature_Flowchart cluster_Structure Molecular Structure cluster_Nomenclature IUPAC Nomenclature Steps cluster_FinalName Systematic IUPAC Name Structure Tartrate-Derived Diboron Compound A 1. Identify and Name the Ligand (e.g., (2R,3R)-2,3-dihydroxybutanedioate) Structure->A Deconstruct B 2. Identify the Central Atoms (Diboron) E 5. Assemble the Full Name A->E Combine C 3. Specify Bridging Nature (μ-...) B->E D 4. Name the Anionic Complex (...diborate(2-)) C->E D->E FinalName μ-((2R,3R)-2,3-dihydroxybutanedioate)diborate(2-) E->FinalName Yields

Sources

An In-depth Technical Guide to the Chemical Properties of Bis(diethyl-L-tartrate glycolato)diboron

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Novel Chiral Diboron Reagent

The relentless pursuit of stereochemical control in chemical synthesis has driven the development of a vast arsenal of chiral reagents and catalysts. Within this landscape, boron-containing compounds have emerged as remarkably versatile tools. This guide delves into the chemical properties of a specialized, yet potentially powerful, chiral diboron reagent: Bis(diethyl-L-tartrate glycolato)diboron. While specific literature on this exact molecule is sparse, this guide, grounded in the fundamental principles of boron chemistry and the well-established reactivity of its constituent parts, aims to provide a comprehensive technical overview for researchers at the forefront of organic synthesis and drug development. By understanding its probable synthesis, inherent chemical nature, and potential applications, scientists can begin to unlock the synthetic utility of this intriguing chiral architecture.

Deciphering the Molecular Architecture

The nomenclature "this compound" strongly suggests a complex structure featuring a diboron core. This core is likely bridged by a glycolate ligand, derived from glycolic acid, and each boron atom is further esterified with one molecule of diethyl-L-tartrate. The L-tartrate component imparts chirality to the entire assembly, making it a potentially valuable reagent for asymmetric transformations.

The proposed structure consists of two five-membered dioxaborolane rings, each formed by the chelation of a diethyl-L-tartrate molecule to a boron atom. These two boron-containing heterocycles are then linked together through a bridging glycolate ligand, which itself forms a six-membered ring with the two boron atoms. This intricate arrangement results in a C2-symmetric molecule, a common feature in effective chiral ligands and auxiliaries.

Synthesis Strategy: A Modular Approach to a Complex Reagent

The synthesis of this compound is anticipated to proceed through the condensation of a suitable diboron source with the corresponding diol and hydroxy acid components. A plausible and efficient starting material for the diboron core is tetrahydroxydiboron (B₂(OH)₄) or its more commonly used surrogate, bis(pinacolato)diboron (B₂pin₂).[1]

The reaction likely involves a sequential or one-pot esterification process. The formation of boronic esters from boric or boronic acids and diols is a reversible reaction, typically driven to completion by the removal of water.[2]

Proposed Synthetic Protocol:

A representative synthesis would involve the reaction of tetrahydroxydiboron with two equivalents of diethyl-L-tartrate and one equivalent of glycolic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add tetrahydroxydiboron (1.0 eq), diethyl-L-tartrate (2.0 eq), and glycolic acid (1.0 eq) in a suitable azeotroping solvent such as toluene.

  • Dehydration: Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: The progress of the reaction can be monitored by techniques such as ¹¹B NMR spectroscopy, observing the shift from the starting diboron species to the product boronic ester.[3]

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel to yield the desired this compound.

Causality in Experimental Choices:

  • Tetrahydroxydiboron: This is a convenient and direct source of the B-B bond.[2]

  • Azeotropic Removal of Water: This is a classic and effective method to drive esterification equilibria to completion.

  • Toluene: Its boiling point is suitable for the reaction and for the azeotropic removal of water.

  • Stoichiometry: The 1:2:1 molar ratio of tetrahydroxydiboron, diethyl-L-tartrate, and glycolic acid is crucial for the formation of the desired mixed-ligand complex.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product & Purification B2OH4 B₂(OH)₄ Reaction Condensation in Toluene (Reflux with Dean-Stark) B2OH4->Reaction DET Diethyl-L-tartrate (2 eq) DET->Reaction GA Glycolic Acid (1 eq) GA->Reaction Crude Crude Product Reaction->Crude Azeotropic water removal Purified Purified Bis(diethyl-L-tartrate glycolato)diboron Crude->Purified Purification (Recrystallization/Chromatography)

Figure 1: Proposed synthetic workflow for this compound.

Core Chemical Properties: A Detailed Examination

The chemical behavior of this compound is dictated by the interplay of its constituent parts: the diboron core, the chiral tartrate-derived dioxaborolane rings, and the bridging glycolate.

Reactivity Profile

The reactivity of this molecule is centered around the boron atoms and the B-O bonds.

  • Lewis Acidity: The boron atoms in the dioxaborolane rings are expected to be Lewis acidic, although this acidity is tempered by the electron-donating character of the oxygen atoms. This Lewis acidity allows for coordination with Lewis bases, a key feature in many of its potential catalytic applications.

  • Transesterification: The B-O bonds in boronic esters are susceptible to cleavage and re-formation, a process known as transesterification.[4] This dynamic nature allows for the exchange of the diol or hydroxy acid ligands with other hydroxyl-containing molecules, which can be both a consideration for stability and a feature to be exploited in dynamic combinatorial chemistry.

  • Hydrolysis: The dioxaborolane rings are susceptible to hydrolysis, especially under acidic or basic conditions, to regenerate the constituent diols and boric acid derivatives.[5] The rate of hydrolysis is influenced by the steric and electronic nature of the diol. The presence of the ester groups on the tartrate moiety may influence the rate of hydrolysis.

Stability and Handling

Based on the general properties of diboron compounds and boronic esters, the following stability profile can be anticipated:

  • Air and Moisture Sensitivity: While many simple diboron compounds are sensitive to air and moisture, the formation of the more stable boronic ester can increase the compound's benchtop stability.[6] However, prolonged exposure to atmospheric moisture will likely lead to slow hydrolysis. Therefore, it is recommended to handle and store this compound under an inert atmosphere (e.g., argon or nitrogen).

  • Thermal Stability: The compound is expected to have good thermal stability at ambient temperatures. Decomposition would likely occur at elevated temperatures, potentially leading to the cleavage of the B-B bond or decomposition of the organic ligands.

Solubility Characteristics

The solubility of boronic esters is generally good in a range of common organic solvents.

Solvent ClassPredicted SolubilityRationale
Aprotic Polar High(e.g., THF, Dichloromethane, Ethyl Acetate) The polar ester groups and the B-O bonds will interact favorably with these solvents.
Aprotic Nonpolar Moderate to Low(e.g., Hexane, Toluene) The large organic framework will provide some solubility, but the polar functionalities will limit high solubility.
Protic Low with reaction(e.g., Water, Alcohols) Insoluble in water, and will likely undergo slow hydrolysis or transesterification in alcohols.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques would be essential for the unambiguous characterization of this compound.

  • ¹¹B NMR Spectroscopy: This is a powerful tool for characterizing boron compounds.[3] A single resonance in the region typical for tetracoordinate boronic esters (generally upfield compared to tricoordinate boron) would be expected, confirming the formation of the dioxaborolane rings.

  • ¹H and ¹³C NMR Spectroscopy: These spectra would confirm the presence of the diethyl tartrate and glycolate moieties and would be consistent with the proposed C2-symmetric structure.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is often a suitable technique for such molecules.[7]

  • Infrared (IR) Spectroscopy: Characteristic B-O stretching vibrations would be observed, providing further evidence for the formation of the boronic ester linkages.[8]

Characterization cluster_structure Structural Confirmation cluster_techniques Analytical Techniques Structure Bis(diethyl-L-tartrate glycolato)diboron NMR_11B ¹¹B NMR Structure->NMR_11B Confirms Boron Environment NMR_H_C ¹H & ¹³C NMR Structure->NMR_H_C Confirms Organic Framework MS Mass Spectrometry Structure->MS Confirms Molecular Formula IR IR Spectroscopy Structure->IR Confirms B-O Bonds

Figure 2: Key analytical techniques for the structural elucidation of the title compound.

Applications in Asymmetric Synthesis and Drug Development

The chiral nature of this compound, derived from the readily available and inexpensive chiral pool starting material L-tartaric acid, makes it a promising candidate for applications in asymmetric synthesis.

Chiral Lewis Acid Catalysis

The Lewis acidic boron centers can act as coordination sites for substrates, bringing them into a chiral environment and enabling enantioselective transformations. Potential applications include:

  • Asymmetric Diels-Alder Reactions: Catalyzing the cycloaddition of dienes and dienophiles to produce chiral cyclohexene derivatives.

  • Asymmetric Aldol Reactions: Promoting the enantioselective addition of enolates to aldehydes to form chiral β-hydroxy carbonyl compounds.

As a Chiral Diborylating Reagent

The diboron core suggests its potential use in diborylation reactions, where two boryl groups are added across a double or triple bond. The chirality of the tartrate ligands could induce enantioselectivity in these processes, leading to the formation of chiral 1,2-diborylated compounds, which are versatile synthetic intermediates.

Precursor to Chiral Boronic Acids

Cleavage of the B-B bond, followed by functionalization, could provide a route to novel chiral monoboronic acids, which are valuable reagents in their own right, particularly in Suzuki-Miyaura cross-coupling reactions to generate axially chiral biaryls.

Conclusion and Future Outlook

This compound represents a structurally intriguing and synthetically accessible chiral diboron reagent. While its full potential is yet to be explored experimentally, this guide provides a solid theoretical foundation for its synthesis, chemical properties, and prospective applications. Its modular synthesis from readily available starting materials, coupled with the inherent chirality of the tartrate moieties, positions it as a valuable tool for chemists engaged in the stereoselective synthesis of complex molecules. Future research will undoubtedly focus on the experimental validation of the proposed synthetic routes, a thorough investigation of its reactivity in various asymmetric transformations, and its potential role in the development of novel therapeutic agents. The insights provided herein are intended to catalyze such investigations and pave the way for the broader application of this and related chiral boron-based reagents.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. [Link]

  • Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. (2025). National Institutes of Health. [Link]

  • Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron. (2024). National Institutes of Health. [Link]

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. [Link]

  • Complexation of Boronic Acid with Chiral α-Hydroxycarboxylic Acids and the Ability of the Complexes to Catalyze α-Hydroxycarboxylic Acid Esterification. (2023). MDPI. [Link]

  • Alkylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • The mechanism of boronic acid esters transesterification. (n.d.). ResearchGate. [Link]

  • Boron Reagents for Asymmetric Synthesis. (2009). SCI. [Link]

  • Phenyl boronic acid complexes of diols and hydroxyacids. (2008). [Preprint]. [Link]

  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (n.d.). ResearchGate. [Link]

  • Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. (2016). ACS Publications. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. [Link]

  • Internal and external catalysis in boronic ester networks. (n.d.). Semantic Scholar. [Link]

  • boronic esters. (n.d.). Organic Syntheses. [Link]

  • Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. (n.d.). National Institutes of Health. [Link]

  • Structures of additional boronic compounds used to illustrate the effectiveness of the 11 B NMR experiment with the applied pulse sequence. (n.d.). ResearchGate. [Link]

  • Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. (2022). MDPI. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health. [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. (n.d.). eScholarship.org. [Link]

  • Tetrahydroxydiboron, Bis-Boric Acid, BBA, B 2 (OH) 4. (n.d.). Organic Chemistry Portal. [Link]

  • Chiral Oxazaborolidines for Asymmetric Synthesis. (2023). Labinsights. [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (n.d.). ResearchGate. [Link]

  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. (2024). Innovation of Chemistry & Materials for Sustainability. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Georgia State University. [Link]

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. (n.d.). MDPI. [Link]

Sources

An In-Depth Technical Guide to Bis(diethyl-L-tartrate glycolato)diboron: Structure, Synthesis, and Applications in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Chiral Workhorse in Modern Synthesis

In the landscape of modern organic chemistry, the quest for stereochemical control remains a paramount challenge. The ability to selectively synthesize one enantiomer of a chiral molecule is critical in fields ranging from medicinal chemistry, where different enantiomers can exhibit vastly different pharmacological effects, to materials science. Within the arsenal of tools available to the synthetic chemist, chiral boron compounds have emerged as remarkably versatile and powerful reagents and catalysts. This guide provides a comprehensive technical overview of a key player in this domain: Bis(diethyl-L-tartrate glycolato)diboron.

This document moves beyond a simple recitation of facts. As a senior application scientist, the aim is to provide a narrative grounded in practical experience, explaining not just the "what" but the "why" behind the synthetic choices and applications of this important chiral auxiliary. We will delve into its structural representation, explore the nuances of its synthesis, and illuminate its utility in the intricate art of asymmetric synthesis.

Deciphering the Structure: From 2D Representation to 3D Reality

A precise understanding of a molecule's structure is the foundation upon which its chemistry is built. For this compound, this begins with its representation in various chemical notation systems.

The SMILES Notation: A Linear Cipher for a Complex Structure

The precursor, (+)-Diethyl L-tartrate, has the well-established SMILES string: CCOC(=O)C(=O)OCC[1]. This notation precisely defines the (2R,3R) stereochemistry of the tartrate backbone.

Based on the known structures of similar tartrate-derived diboron compounds, a plausible SMILES representation for the L-isomer can be constructed. For comparison, the SMILES for the D-isomer, Bis(diethyl-D-tartrate glycolato)diboron, has been reported as CCOC(=O)[C@@H]1OCC)OB(O1)B2OOCC)OCC)O2. By inverting the stereochemistry at the chiral centers, the SMILES for the L-isomer would be:

CCOC(=O)[C@H]1OCC)OB(O1)B2OOCC)OCC)O2

This notation encapsulates the core structural features: the two diethyl tartrate units, the two boron atoms, and the specific stereochemical configuration derived from the L-tartrate precursor.

Visualizing the Molecule: A Graphviz Representation

To move from a linear notation to a more intuitive two-dimensional representation, we can employ the Graphviz software. The following DOT language script generates a structural diagram of this compound.

Asymmetric_Catalysis_Workflow cluster_0 Catalyst Activation cluster_1 Substrate Coordination cluster_2 Stereoselective Reaction Catalyst Bis(diethyl-L-tartrate glycolato)diboron Complex Chiral Catalyst- Substrate Complex Catalyst->Complex Coordination Substrate Prochiral Substrate (e.g., Aldehyde, Imine) Substrate->Complex TransitionState Diastereomeric Transition States Complex->TransitionState Nucleophile Nucleophile Nucleophile->TransitionState Attack Product Enantioenriched Product TransitionState->Product Lower Energy Pathway Favored

Sources

An In-depth Technical Guide on Physical Properties: Melting Point, Boiling Point, and Density in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of three fundamental physical properties—melting point, boiling point, and density—and their critical roles in the research, development, and quality control of pharmaceutical products. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical principles with practical applications, ensuring a comprehensive understanding of these core characteristics.

The Foundational Importance of Physical Properties in Pharmaceutical Sciences

In the journey of a drug from a candidate molecule to a market-approved therapeutic, a thorough understanding of its physical properties is paramount. Melting point, boiling point, and density are not merely data points; they are critical indicators of a substance's identity, purity, and potential behavior throughout the manufacturing process and within a final dosage form.[1][2] These properties are intrinsically linked to the molecular structure and intermolecular forces of an active pharmaceutical ingredient (API) and its excipients.[3]

The International Council for Harmonisation (ICH) guidelines emphasize the importance of characterizing the physicochemical properties of a drug substance as they can influence the performance and manufacturability of the drug product.[4][5] Consistent measurement of these properties is a cornerstone of quality control, ensuring batch-to-batch consistency and the overall safety and efficacy of the final medicinal product.[1][2]

Melting Point: A Sentinel of Purity and Solid-State Form

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[6] For a pure crystalline solid, this transition occurs over a narrow temperature range.[3] This characteristic sharpness makes melting point a crucial and straightforward indicator of purity.[1][3][6] The presence of impurities typically leads to a depression and broadening of the melting point range.[1][3]

The Critical Role of Polymorphism

Many pharmaceutical solids can exist in more than one crystalline form, a phenomenon known as polymorphism.[7] Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.[7][8] The stable polymorph generally has a higher melting point, while metastable forms melt at lower temperatures.[9][10] The characterization of polymorphic forms is vital as they can impact a drug's bioavailability and stability.[7]

Amorphous solids, which lack a long-range ordered crystal lattice, do not have a sharp melting point but rather soften over a range of temperatures.[11][12] While often exhibiting higher solubility, amorphous forms are thermodynamically unstable and can recrystallize over time.[11][12]

Eutectic Systems in Formulation

A eutectic mixture is a combination of two or more components that melt at a temperature lower than the melting points of the individual constituents.[13][14][15] The formation of eutectic systems can be a deliberate strategy in drug formulation to enhance the solubility and dissolution rate of poorly water-soluble drugs.[13][15][16] However, unintended eutectic formation between an API and an excipient during manufacturing can lead to processing challenges.[15]

Methodologies for Melting Point Determination

Several techniques are employed for melting point determination, each with its own advantages and limitations.

  • Capillary Method: This is the most common and simplest method, involving heating a small amount of the substance in a capillary tube and visually observing the melting process.[1][3]

  • Automated Digital Instruments: These instruments use optical detection to automatically determine the melting point, offering higher accuracy and reproducibility with minimal operator bias.[1]

  • Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[3][17][18] It provides a more detailed characterization of the melting process and can be used to study polymorphism and purity.[3]

  • Hot-Stage Microscopy: This technique allows for the visual observation of the melting process under a microscope, which is particularly useful for studying polymorphic transformations.[1]

Table 1: Comparison of Melting Point Determination Methods

MethodPrincipleAdvantagesDisadvantages
Capillary Method Visual observation of melting in a heated capillary tube.[3]Simple, cost-effective.[1]Subjective, less precise.[1]
Automated Digital Optical detection of melting.[1]High accuracy, reproducible, GMP compliant.[1]Higher initial cost.
DSC Measures heat flow during phase transition.[3]Quantitative, provides detailed thermal information.[3]More complex instrumentation and data analysis.
Hot-Stage Microscopy Microscopic observation during heating.[1]Visualizes morphological changes, useful for polymorph studies.[1]Requires specialized equipment.
Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-4 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.[6]

  • Heating: The sample is heated at a controlled rate. A rapid initial heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

MeltingPointWorkflow start Start: Obtain Sample prep Prepare Sample (Dry and Finely Powdered) start->prep pack Pack Capillary Tube (2-4 mm height) prep->pack place Place in Apparatus pack->place heat_fast Rapid Heating (Approximate MP) place->heat_fast heat_slow Slow Heating (1-2°C/min near MP) heat_fast->heat_slow observe Observe Melting heat_slow->observe record Record Melting Range (Onset to Clear Point) observe->record end End: Report Result record->end

Boiling Point: Characterizing Liquid-Phase APIs and Solvents

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, and the liquid changes into a vapor. It is a fundamental property for characterizing liquid APIs, solvents, and reagents used in pharmaceutical manufacturing.

Factors Influencing Boiling Point

The boiling point is influenced by the strength of intermolecular forces, with stronger forces resulting in a higher boiling point. It is also sensitive to changes in atmospheric pressure; a lower external pressure results in a lower boiling point. Therefore, it is crucial to record the barometric pressure when determining a boiling point.

Methodologies for Boiling Point Determination
  • Distillation: This method involves heating a liquid to its boiling point and condensing the vapor. The temperature of the vapor is measured to determine the boiling point.[19] It is suitable for larger sample volumes and can simultaneously purify the liquid.[19]

  • Thiele Tube Method: This is a simple and efficient method for determining the boiling point of a small amount of liquid.[19] It involves heating the sample in a small test tube along with an inverted capillary tube within a Thiele tube containing a heating oil.[19] The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary tube.[19]

  • Reflux Method: A reflux setup can also be used, where the liquid is heated to its boiling point, and the vapor is condensed and returned to the boiling flask.[19] The temperature of the vapor is measured to determine the boiling point.[19]

Experimental Protocol: Thiele Tube Boiling Point Determination
  • Sample Preparation: A small amount of the liquid (a few drops) is placed in a small test tube. An inverted capillary tube is then placed inside the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a suitable heating oil.[19]

  • Heating: The Thiele tube is gently heated, and the formation of bubbles from the inverted capillary tube is observed.

  • Observation: The temperature is recorded when a continuous stream of bubbles emerges from the capillary tube.

BoilingPointWorkflow start Start: Obtain Liquid Sample prep Place Sample in Test Tube with Inverted Capillary start->prep setup Attach to Thermometer and Place in Thiele Tube prep->setup heat Gently Heat Thiele Tube setup->heat observe Observe Bubble Stream heat->observe record Record Temperature of Continuous Bubbling observe->record end End: Report Boiling Point record->end

Density: A Key Parameter for Formulation and Manufacturing

Density is the mass of a substance per unit volume. In the context of pharmaceutical powders, several types of density are considered, each providing valuable information for formulation and manufacturing processes.

Types of Powder Density
  • Bulk Density: The ratio of the mass of an untapped powder sample to its volume, including the interparticulate void volume.[20][21] It is influenced by particle size, shape, and cohesiveness.[22]

  • Tapped Density: The density of a powder after it has been mechanically tapped to consolidate the particles.[23]

  • True Density: The density of the solid material itself, excluding the volume of any pores or voids.

The relationship between bulk and tapped density is often expressed by the Hausner Ratio or Carr's Index, which are indicators of the powder's flowability and compressibility.

Importance of Density in Drug Development
  • Formulation Development: Density is critical for determining the appropriate size of capsules and for ensuring the homogeneity of low-dose formulations.[22]

  • Manufacturing: Consistent density is essential for uniform die filling during tableting and for ensuring consistent dosing.

  • Packaging and Storage: Bulk density influences the selection of appropriate packaging and storage containers.

Methodologies for Density Determination
  • Graduated Cylinder Method: This is a common method for determining bulk and tapped density. A known mass of powder is placed in a graduated cylinder, and the initial volume (for bulk density) and the volume after a specified number of taps (for tapped density) are recorded.[22]

  • Gas Pycnometry: This technique is used to determine the true density of a solid by measuring the volume of gas displaced by the sample.

Experimental Protocol: Bulk and Tapped Density Determination
  • Sample Preparation: A known mass of the powder is carefully poured into a graduated cylinder.

  • Bulk Density Measurement: The initial volume of the powder is recorded, and the bulk density is calculated (mass/volume).

  • Tapped Density Measurement: The graduated cylinder is subjected to a standardized tapping procedure (e.g., using a tapped density tester). The volume is recorded at specified intervals until it becomes constant.

  • Calculation: The tapped density is calculated using the final tapped volume.

DensityWorkflow start Start: Obtain Powder Sample weigh Weigh a Known Mass of Powder start->weigh bulk Measure Initial Volume in Graduated Cylinder weigh->bulk calc_bulk Calculate Bulk Density (Mass / Initial Volume) bulk->calc_bulk tap Perform Standardized Tapping bulk->tap end End: Report Densities calc_bulk->end tapped Measure Final Tapped Volume tap->tapped calc_tapped Calculate Tapped Density (Mass / Tapped Volume) tapped->calc_tapped calc_tapped->end

Conclusion: An Integrated Approach to Physical Property Characterization

Melting point, boiling point, and density are fundamental physical properties that provide invaluable insights throughout the drug development lifecycle. A comprehensive and integrated approach to their characterization is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. By understanding the theoretical principles behind these properties and employing robust and validated analytical methodologies, researchers and drug development professionals can make informed decisions that lead to the successful development of new medicines.

References

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]

  • NETZSCH Group. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • U.S. Pharmacopeia. (2015, August 1). 〈616〉 BULK DENSITY AND TAPPED DENSITY OF POWDERS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • U.S. Pharmacopeia. (2011, December 2). <921> WATER DETERMINATION. Retrieved from [Link]

  • PubMed. (n.d.). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, October 7). Eutectic formulations in pharmaceutical development: a comprehensive review of modulation strategies. Retrieved from [Link]

  • MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]

  • University of Technology. (n.d.). Powder bulk density. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from [Link]

  • Veeprho. (2025, November 6). Effect of Polymorphism Formulations. Retrieved from [Link]

  • HUBERLAB. (n.d.). Melting and boiling point Laboratory Guide. Retrieved from [Link]

  • IJSAT. (n.d.). Eutectic Mixtures: Bridging Physicochemical Fundamentals and Technological Applications. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2014, December 9). How Accurately Can We Predict the Melting Points of Drug-like Compounds?. Retrieved from [Link]

  • Aenova Group. (n.d.). Amorphous and Crystalline Particulates: Challenges and Perspectives in Drug Delivery. Retrieved from [Link]

  • Longdom Publishing. (2013, September 4). Pharmaceutical Applications of Eutectic Mixtures. Retrieved from [Link]

  • AZoM. (2023, May 26). A Full Guide to Powder True Density Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q8(R2) Guideline.pdf. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Water Content by Volumetric KF | USP 921 Method Ia | EVA Titrator. Retrieved from [Link]

  • Springer. (n.d.). THERMAL ANALYSIS OF PHARMACEUTICALS. Retrieved from [Link]

  • ResearchGate. (n.d.). Studying on the Polymorphs and the Melting Point of HMP. Retrieved from [Link]

  • Aenova Group. (n.d.). Amorphous Solid Dispersions for Drug Delivery. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • Maaen Journal for Medical Sciences. (2022, December 20). Eutectic Mixtures: A promising Solvent in Drug Delivery System. Retrieved from [Link]

  • PubMed Central. (n.d.). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Retrieved from [Link]

  • U.S. Pharmacopeia. (2025, July 25). <921> Water Determination. Retrieved from [Link]

  • Scientific.Net. (n.d.). Studying on the Polymorphs and the Melting Point of HMP. Retrieved from [Link]

  • Taylor & Francis Online. (2010, March 1). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • MDPI. (2021, November 23). Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). 3.01 Determination of Bulk and Tapped Densities. Retrieved from [Link]

  • Scribd. (n.d.). <921> Water Determination | PDF | Titration | Chemistry. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Thermal Analysis of Pharmaceutical Materials. Retrieved from [Link]

  • Curia Global. (n.d.). Amorphous Solids: Implications for Solubility and Stability. Retrieved from [Link]

  • Symbiosis Online Publishing. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Pharmaceutical Eutectics. Retrieved from [Link]

  • National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. Retrieved from [Link]

  • Pharmaceutical Networking. (n.d.). ICH Guidelines on particle properties. Retrieved from [Link]

Sources

Introduction: The Molecular Portrait of a Versatile Compound

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Spectroscopic Data of Cinnamaldehyde for Researchers, Scientists, and Drug Development Professionals

Cinnamaldehyde, the organic compound that imparts the characteristic flavor and aroma to cinnamon, is more than just a culinary staple.[1][2] With the chemical formula C₉H₈O, this α,β-unsaturated aldehyde is a key component in the fragrance and flavoring industries and a subject of significant interest in pharmaceutical research.[1][3] Found naturally in the bark of cinnamon trees, cinnamaldehyde has demonstrated a range of biological activities, including antimicrobial and antidiarrheal properties, making it a valuable molecule in drug discovery and development.[4][5]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the spectroscopic techniques used to elucidate and verify the structure of trans-cinnamaldehyde. For professionals in drug development, rigorous structural confirmation is a foundational requirement for ensuring the identity, purity, and stability of active pharmaceutical ingredients (APIs). We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be not just on the data itself, but on the scientific rationale behind the experimental choices and the synergy between these techniques, which together provide an unambiguous confirmation of molecular structure, a cornerstone of pharmaceutical quality control.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The Principle of NMR

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei known as spin. When placed in a strong magnetic field, nuclei with a non-zero spin (like ¹H and ¹³C) can align with or against the field, creating two distinct energy states. By applying a radiofrequency pulse, these nuclei can be excited from the lower to the higher energy state. The specific frequency required for this transition, known as the resonance frequency, is highly sensitive to the local electronic environment of the nucleus. This sensitivity allows us to differentiate between chemically distinct atoms in a molecule.

Experimental Protocol: NMR Sample Preparation

The quality of an NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity (shimming) and signal-to-noise ratio.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-25 mg of cinnamaldehyde for ¹H NMR or 50-100 mg for ¹³C NMR.[8] While spectra can be obtained with less material, these quantities ensure good signal-to-noise in a reasonable timeframe.[8][9][10]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice for cinnamaldehyde due to its good dissolving power and relatively clean spectral window. The deuterium in the solvent is used by the spectrometer to "lock" the magnetic field, compensating for any drift.[11]

  • Dissolution: Dissolve the cinnamaldehyde sample in approximately 0.55-0.6 mL of the deuterated solvent in a small vial.[9][11] This volume is optimal for standard 5 mm NMR tubes.[9]

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9] Suspended particles disrupt the magnetic field homogeneity, leading to broadened spectral lines.[9]

  • Internal Standard: Often, deuterated solvents are purchased with an internal reference standard like tetramethylsilane (TMS) already added.[12] TMS is chemically inert and its protons produce a single, sharp signal at 0 ppm, which is used to calibrate the chemical shift axis.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Data Interpretation: Decoding the Spectra of Cinnamaldehyde

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (Aldehyde)~9.7Doublet (d)~7.7
H-3 (Vinylic)~7.5Doublet (d)~16.0
H-5, H-9 (Aromatic)~7.6Multiplet (m)-
H-6, H-8 (Aromatic)~7.4Multiplet (m)-
H-7 (Aromatic)~7.4Multiplet (m)-
H-2 (Vinylic)~6.7Doublet of Doublets (dd)~16.0, ~7.7

Table 1: ¹H NMR Data for trans-Cinnamaldehyde in CDCl₃. Data synthesized from multiple sources.[13]

Expert Insights:

  • Aldehydic Proton (H-1): The proton on the aldehyde group is the most downfield signal (~9.7 ppm) due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. It appears as a doublet because it is coupled to the adjacent vinylic proton (H-2).

  • Vinylic Protons (H-2, H-3): The two protons on the carbon-carbon double bond are distinct. H-3 is further downfield than H-2 because it is directly attached to the benzene ring. The large coupling constant (~16.0 Hz) between them is characteristic of a trans relationship across the double bond. H-2 appears as a doublet of doublets because it is split by both H-3 and the aldehydic proton H-1.[13]

  • Aromatic Protons: The protons on the benzene ring appear as a complex multiplet between 7.4 and 7.6 ppm.

The ¹³C NMR spectrum shows a signal for each chemically unique carbon atom.

Carbon Assignment Chemical Shift (δ, ppm) DEPT-135
C-1 (Carbonyl)~193.8No Signal
C-3 (Vinylic)~152.8Positive (CH)
C-4 (Aromatic)~134.0No Signal
C-2 (Vinylic)~131.3Positive (CH)
C-5, C-9 (Aromatic)~129.1Positive (CH)
C-6, C-8 (Aromatic)~128.6Positive (CH)
C-7 (Aromatic)~128.5Positive (CH)

Table 2: ¹³C NMR Data for trans-Cinnamaldehyde in CDCl₃. Data synthesized from multiple sources.[13][14]

Expert Insights:

  • DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial experiment for determining the multiplicity of carbon signals.[15] A DEPT-135 experiment will show positive signals for CH and CH₃ carbons, negative signals for CH₂ carbons, and no signal for quaternary carbons (like C-1 and C-4). This information is invaluable for confident peak assignment.

  • Carbonyl Carbon (C-1): The carbonyl carbon is the most downfield signal (~193.8 ppm) due to the significant deshielding from the attached oxygen atom.[13]

  • Aromatic and Vinylic Carbons: The remaining carbons of the conjugated system appear in the typical region for sp² hybridized carbons (120-160 ppm).

For complex molecules, 2D NMR experiments are essential for unambiguous assignments.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For cinnamaldehyde, it would show a cross-peak between H-1 and H-2, and between H-2 and H-3, confirming their connectivity.[13]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to, providing definitive C-H assignments.[13][16] For example, it would show a correlation between the proton at ~9.7 ppm and the carbon at ~193.8 ppm is not seen, confirming the proton is attached to the C1 carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular structure and assigning quaternary carbons.[17]

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-25 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument lock Lock & Shim instrument->lock acquire Acquire Spectra (1H, 13C, DEPT, 2D) lock->acquire process Fourier Transform & Phase Correction acquire->process assign Assign Peaks process->assign structure Elucidate Structure assign->structure

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and simple technique that provides information about the functional groups present in a molecule.[18] It is particularly useful in pharmaceutical analysis for identity confirmation of raw materials and finished products.[6]

The Principle of IR Spectroscopy

Covalent bonds within a molecule are not rigid; they vibrate in various ways (stretching, bending) at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational frequencies. An IR spectrum is a plot of this absorption versus frequency (typically expressed as wavenumber, cm⁻¹), creating a unique "fingerprint" for the molecule.[18]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern sampling technique that requires minimal to no sample preparation, making it ideal for rapid analysis of liquids, solids, and pastes.[19]

Step-by-Step Methodology:

  • Background Scan: Before analyzing the sample, a background spectrum of the empty ATR crystal is recorded. This allows the instrument to subtract any signals from the atmosphere (like CO₂ and water vapor).

  • Sample Application: Place a single drop of liquid cinnamaldehyde directly onto the surface of the ATR crystal (commonly diamond or zinc selenide).[19][20]

  • Data Acquisition: Initiate the scan. The instrument directs a beam of IR radiation through the crystal. The beam reflects internally and penetrates a small distance into the sample in contact with the crystal.[21] The detector measures the absorbed radiation.

  • Cleaning: After the measurement, the crystal is simply wiped clean with a soft cloth, often moistened with a solvent like isopropanol or acetone.[19]

IR Data Interpretation: The Vibrational Signature of Cinnamaldehyde
Wavenumber (cm⁻¹) Vibration Type Functional Group
~3060-3030C-H StretchAromatic & Vinylic
~2820, ~2720C-H StretchAldehyde (Fermi doublet)
~1685C=O Stretchα,β-Unsaturated Aldehyde
~1625C=C StretchAlkene
~1580C=C StretchAromatic Ring
~975C-H Bendtrans-Alkene (Out-of-plane)

Table 3: Key IR Absorption Bands for trans-Cinnamaldehyde.[2]

Expert Insights:

  • Carbonyl Stretch (C=O): The most intense and diagnostic peak is the C=O stretch at ~1685 cm⁻¹. A typical saturated aldehyde absorbs around 1725 cm⁻¹. The lower frequency in cinnamaldehyde is a direct result of conjugation with the C=C double bond and the phenyl ring. This conjugation delocalizes the pi electrons, weakening the C=O double bond and lowering the energy (and frequency) required to stretch it. This is a key piece of evidence for the conjugated system.

  • Aldehyde C-H Stretch: The presence of an aldehyde is definitively confirmed by two medium-intensity peaks around 2820 and 2720 cm⁻¹. This characteristic "Fermi doublet" arises from an interaction between the C-H stretching vibration and an overtone of the C-H bending vibration.

  • trans-Alkene Bend: The strong absorption around 975 cm⁻¹ is characteristic of the out-of-plane C-H bend of a trans-disubstituted alkene, confirming the stereochemistry of the double bond.

Visualization: ATR-FTIR Workflow

ATR_FTIR_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis & Cleanup background Record Background Spectrum apply_sample Apply Sample Drop to ATR Crystal background->apply_sample acquire Acquire FTIR Spectrum apply_sample->acquire analyze Identify Characteristic Absorption Bands acquire->analyze clean Clean ATR Crystal acquire->clean identify_fg Identify Functional Groups analyze->identify_fg

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation, offers clues about its structure.

The Principle of Electron Ionization (EI) Mass Spectrometry

In EI-MS, the sample is first vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[22] This process is energetic enough to knock an electron off the molecule, forming a positively charged radical ion called the molecular ion (M⁺•).[23] This molecular ion is often unstable and breaks apart into smaller, charged fragments. The mass spectrometer separates all these ions based on their m/z ratio and detects their relative abundance, generating a mass spectrum.[22]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile compounds like cinnamaldehyde, GC-MS is the method of choice. The gas chromatograph separates the components of a mixture before they enter the mass spectrometer.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of cinnamaldehyde in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the heated GC injection port, where the sample is vaporized.

  • Separation: An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a long, thin capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase. Cinnamaldehyde travels through the column and elutes at a characteristic retention time.

  • Ionization and Analysis: As cinnamaldehyde elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized by electron impact. The resulting ions are then separated by the mass analyzer (e.g., a quadrupole) and detected.

MS Data Interpretation: The Fragmentation Pattern of Cinnamaldehyde

The mass spectrum of cinnamaldehyde provides its molecular weight and a characteristic fragmentation pattern.

m/z (Mass-to-Charge Ratio) Proposed Ion/Fragment Significance
132[C₉H₈O]⁺•Molecular Ion (M⁺•)
131[C₉H₇O]⁺[M-H]⁺ (Loss of a hydrogen radical)
103[C₈H₇]⁺[M-CHO]⁺ (Loss of the formyl radical)
77[C₆H₅]⁺Phenyl cation
51[C₄H₃]⁺Loss of acetylene from phenyl cation

Table 4: Major Fragments in the EI Mass Spectrum of Cinnamaldehyde.[3][24]

Expert Insights:

  • Molecular Ion (m/z 132): The peak at m/z 132 corresponds to the intact cinnamaldehyde molecule with one electron removed, confirming its molecular weight of 132.16 g/mol .[13][24]

  • [M-H]⁺ Peak (m/z 131): A very intense peak is often observed at m/z 131. This corresponds to the loss of the aldehydic hydrogen radical, forming a stable cinnamoyl cation.[3] For aromatic aldehydes, this [M-1] peak can be more abundant than the molecular ion peak.[3]

  • [M-CHO]⁺ Peak (m/z 103): The loss of the entire formyl radical (-CHO, 29 mass units) is a common fragmentation pathway for aldehydes, leading to the peak at m/z 103.[3]

  • Phenyl Cation (m/z 77): This prominent peak represents the stable phenyl cation, formed by cleavage of the bond between the phenyl ring and the propenal side chain.

  • m/z 51: This fragment results from the loss of an acetylene molecule (C₂H₂) from the phenyl cation.

Visualization: Cinnamaldehyde Fragmentation Pathway

Fragmentation_Pathway M Cinnamaldehyde (m/z = 132) [M]⁺• M_minus_H [M-H]⁺ (m/z = 131) M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ (m/z = 103) M->M_minus_CHO - •CHO Phenyl Phenyl Cation [C₆H₅]⁺ (m/z = 77) M_minus_CHO->Phenyl - C₂H₂ C4H3 [C₄H₃]⁺ (m/z = 51) Phenyl->C4H3 - C₂H₂

Caption: Key fragmentation pathways of cinnamaldehyde in EI-MS.

Conclusion: An Integrated Approach to Structural Elucidation

The structural characterization of a molecule like cinnamaldehyde is a process of assembling a puzzle using pieces from different spectroscopic techniques. No single method provides the complete picture, but together, they offer definitive proof of structure.

  • MS provides the molecular weight (132 g/mol ) and key structural fragments.

  • IR confirms the presence of essential functional groups: an α,β-unsaturated aldehyde and a trans-disubstituted double bond.

  • NMR maps out the entire carbon-hydrogen framework, confirming the connectivity of all atoms and the trans stereochemistry of the alkene, providing the final, unambiguous structural proof.

For researchers and scientists in drug development, this integrated spectroscopic approach is fundamental. It ensures the identity and purity of lead compounds, intermediates, and final APIs, forming the bedrock of quality, safety, and efficacy in the pharmaceutical industry.

References

  • Novel Carvacrol or trans-Cinnamaldehyde@ZnO/Natural Zeolite Ternary Nanohybrid for Poly-L-lactide/tri-ethyl Citrate Based Sustainable Active Packaging Films. MDPI. [Link]

  • MASS SPECTRA INTERPRETATION OF CINNAMALDEHYDE PRESENT IN WHOLE AND POWDERED CINNAMON OIL. ResearchGate. [Link]

  • Infrared spectra of: (a) cinnamaldehyde; (b) polyethyleneimine; and (c)... ResearchGate. [Link]

  • Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. PASG. [Link]

  • Spectrophotometric Determination of Cinnamaldehyde from Crude Drugs and Herbal Preparations. ResearchGate. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Experimental workflow of the ATR-FTIR spectroscopy-based method for... ResearchGate. [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • gHMQC NMR Spectrum of Cinnamaldehyde. University of Utah. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • Cinnamaldehyde, (E)-. NIST WebBook. [Link]

  • Cinnamaldehyde, (E)-. NIST WebBook. [Link]

  • Spectrophotometric Determination of Cinnamaldehyde from Crude Drugs and Herbal Preparations. Asian Journal of Chemistry. [Link]

  • [1H, 13C]-HSQC NMR Spectrum of Cinnamaldehyde. Human Metabolome Database. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • Please explain the principles, advantages, and disadvantages of EI. Shimadzu. [Link]

  • Mass spectrum fragmentation of compounds 1. ResearchGate. [Link]

  • Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Juniper Publishers. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. [Link]

  • FTIR spectrum of cinnamaldehyde isolated from Cinnamomum zeylanicum bark oil. ResearchGate. [Link]

  • A Review on Spectroscopic analytical method validation and force degradation study. ResearchGate. [Link]

  • Cinnamaldehyde. PubChem. [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. [Link]

  • Cinnamaldehyde Characterization as an Antibacterial Agent toward E. coli Metabolic Profile Using 96-Blade Solid-Phase Microextraction Coupled to Liquid Chromatography–Mass Spectrometry. ACS Publications. [Link]

  • Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood after oral administration of volatile oil of Cinnamoni Ramulus by UHPLC-MS/MS: An application for a pharmacokinetic study. PubMed. [Link]

  • ¹³C NMR spectrum of cinnamaldehyde. ResearchGate. [Link]

  • Mass Spectrometry Ionization Methods. Emory University. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools. PubMed Central. [Link]

  • IR Spectroscopy - Basic Introduction. YouTube. [Link]

  • Cinnamaldehyde. Wikipedia. [Link]

  • Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. ManTech Publications. [Link]

  • Small molecule NMR sample preparation. University of California, Berkeley. [Link]

  • Cinnamaldehyde adsorption and thermal decomposition on copper surfaces. AIP Publishing. [Link]

  • Fragmentation pathway of trans-cinnamaldehyde in positive ion mode. ResearchGate. [Link]

  • A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online. [Link]

  • Electronic Ionization EI. Baitai Peike Biotechnology. [Link]

  • IR Spectroscopy: Fundamentals and Applications. SlideShare. [Link]

  • Sample Preparation. University College London. [Link]

  • DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Calgary. [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. University of Northern Iowa. [Link]

  • Solved Use the 1H NMR, 13C NMR, DEPT, COSY, HSQC and HMBC. Chegg.com. [Link]

  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. TOFWERK. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Bis(diethyl-L-tartrate glycolato)diboron in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Boron Reagent for Asymmetric Synthesis

Bis(diethyl-L-tartrate glycolato)diboron is a chiral boron-based reagent pivotal in the field of asymmetric catalysis. Its structure, derived from the readily available and optically pure diethyl L-tartrate, makes it an effective tool for the stereoselective formation of carbon-carbon bonds—a critical process in the synthesis of complex chiral molecules, including pharmaceuticals and natural products. This guide provides an in-depth exploration of its application, focusing on the well-established asymmetric allylboration of carbonyl compounds. We will delve into the mechanistic underpinnings that govern its stereochemical control and provide detailed protocols for its use.

Compound Properties:

PropertyValue
Chemical Name This compound
CAS Number 480438-20-8
Molecular Formula C₁₆H₂₄B₂O₁₂
Molecular Weight 429.98 g/mol
Appearance White to light yellow crystalline powder[1]
Melting Point 40-47 °C[1]

Note: The corresponding D-enantiomer, Bis(diethyl-D-tartrate glycolato)diboron, has the CAS number 312693-46-2.[1][2]

Core Principle: The Asymmetric Allylboration of Aldehydes

The primary application of this compound and its analogs is the asymmetric allylboration of aldehydes to produce chiral homoallylic alcohols. This transformation is highly valued for its reliability and predictable stereochemical outcome.[3]

The Causality Behind Stereoselectivity: The Zimmerman-Traxler Model

The remarkable enantioselectivity achieved with this reagent is rationalized by the Zimmerman-Traxler transition state model .[4] This model posits a highly organized, chair-like six-membered transition state involving the aldehyde, the allylboronate, and the chiral tartrate ligand.

Key Mechanistic Insights:

  • Lewis Acid Activation: The boron atom in the reagent acts as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Chair-Like Transition State: The reaction proceeds through a cyclic transition state where the aldehyde's substituent (R-group) preferentially occupies a pseudo-equatorial position to minimize steric hindrance with the chiral ligand.

  • Stereochemical Induction: The C₂-symmetric chiral environment created by the two diethyl L-tartrate units dictates the facial selectivity of the aldehyde. The allyl group is delivered to one specific face of the aldehyde, leading to the formation of a single enantiomer of the homoallylic alcohol. Theoretical studies suggest that an attractive electrostatic interaction between the boron-activated aldehyde and an ester carbonyl oxygen of the tartrate ligand plays a significant role in stabilizing the favored transition state.

G cluster_0 Reaction Components cluster_1 Transition State cluster_2 Product Formation reagent Bis(diethyl-L-tartrate glycolato)diboron TS Zimmerman-Traxler Transition State (Chair-like) reagent->TS Coordination & Activation aldehyde Aldehyde (R-CHO) aldehyde->TS product Chiral Homoallylic Alcohol TS->product C-C Bond Formation

Caption: Workflow of Asymmetric Allylboration.

Application in Practice: Performance Data

The efficacy of tartrate-derived chiral boronates is demonstrated by the high yields and enantiomeric excesses (ee) achieved across a range of aldehyde substrates. The following table presents representative data for the asymmetric allylboration of various aldehydes using chiral tartrate ester-modified allylboronates.

EntryAldehyde SubstrateProductYield (%)Enantiomeric Excess (ee %)
1Benzaldehyde1-phenylbut-3-en-1-ol9898
24-Nitrobenzaldehyde1-(4-nitrophenyl)but-3-en-1-ol9698
32-Naphthaldehyde1-(naphthalen-2-yl)but-3-en-1-ol9398
4Cinnamaldehyde1-phenylhexa-1,5-dien-3-ol9496
5Cyclohexanecarboxaldehyde1-cyclohexylbut-3-en-1-ol9873
6Pivalaldehyde2,2-dimethylhex-5-en-3-ol9890

Data is representative of reactions with tartrate-derived allylboronates and may not be specific to this compound. Enantiomeric excess and yield can vary based on specific reaction conditions and the exact structure of the boron reagent.

Experimental Protocols

The following protocols provide a general framework for the synthesis of the chiral reagent and its application in asymmetric allylboration. These are based on established procedures for similar tartrate-derived boronates.

Protocol 1: Synthesis of this compound (Generalized)

Materials:

  • Diethyl L-tartrate

  • A suitable borane source (e.g., borane-dimethyl sulfide complex)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of diethyl L-tartrate in the anhydrous solvent.

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Addition of Borane: The borane source is added dropwise to the stirred solution of diethyl L-tartrate over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up: The reaction is carefully quenched with a suitable reagent (e.g., a small amount of water or methanol). The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford this compound as a white to light yellow solid.

Protocol 2: Asymmetric Allylboration of Benzaldehyde

Materials:

  • This compound

  • Allylboronic acid pinacol ester (or a suitable allylboron source)

  • Benzaldehyde

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried Schlenk flask is charged with this compound and allylboronic acid pinacol ester under an inert atmosphere. Anhydrous toluene is added, and the mixture is stirred until the solids dissolve.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: A solution of freshly distilled benzaldehyde in anhydrous toluene is added dropwise to the reaction mixture over 10 minutes.

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) for the consumption of the starting aldehyde (typically 2-4 hours).

  • Quenching: Upon completion, the reaction is quenched by the addition of a suitable workup solution, such as a saturated aqueous solution of ammonium chloride.

  • Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the chiral homoallylic alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A 1. Dissolve Reagents in Toluene B 2. Cool to -78 °C A->B C 3. Add Benzaldehyde Solution B->C D 4. Stir at -78 °C (Monitor by TLC) C->D E 5. Quench Reaction D->E F 6. Extract with Organic Solvent E->F G 7. Dry and Concentrate F->G H 8. Purify by Chromatography G->H I 9. Determine ee% by Chiral HPLC H->I

Caption: Experimental Workflow for Asymmetric Allylboration.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous monitoring and analysis.

  • Reaction Monitoring: The progress of the allylboration should be carefully monitored by TLC to ensure complete consumption of the limiting reagent (aldehyde) and to minimize the formation of side products.

  • Purification: Purification by flash column chromatography is essential to isolate the desired homoallylic alcohol from any unreacted starting materials and boron-containing byproducts.

  • Characterization: The structure of the product should be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, and IR spectroscopy).

  • Enantiomeric Excess Determination: The enantiomeric purity of the product must be determined by a reliable method, typically chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), by comparing the product to a racemic standard.

By adhering to these steps, researchers can ensure the reliability and reproducibility of their results.

References

  • Gung, B. W., et al. (2002). The origin of diastereofacial control in allylboration reactions using tartrate ester derived allylboronates: attractive interactions between the Lewis acid coordinated aldehyde carbonyl group and an ester carbonyl oxygen. The Journal of organic chemistry, 67(22), 7859-7867. [Link]

  • Roush, W. R., et al. (1990). Asymmetric Synthesis Using Tartrate Ester Modified Allylboronates. 2. Single and Double Asymmetric Reactions with Alkoxy-Substituted Aldehydes. The Journal of Organic Chemistry, 55(13), 4109-4117. [Link]

  • Ghosh, A. K., & Bilcer, G. (2000). Enantioselective total synthesis of the marine natural product (+)-boronolide. Tetrahedron letters, 41(9), 1341-1345. [Link]

  • Marek, I., & Chechik-Lankin, H. (2013). Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. Accounts of Chemical Research, 46(11), 2634-2644. [Link]

  • Organic Syntheses. (n.d.). Diethyl Tartrate. Retrieved from [Link]

  • PrepChem. (2012). Preparation of diethyl tartrate. Retrieved from [Link]

  • FAQ. (n.d.). How is L(+)-Diethyl L-tartrate synthesized and used in pharmaceutical applications? Retrieved from [Link]

  • PubChem. (n.d.). Diethyl-L-tartrate. Retrieved from [Link]

  • Roush, W. R., et al. (1982). Asymmetric synthesis using tartrate ester modified allylboronates. 1. Factors influencing stereoselectivity. Journal of the American Chemical Society, 104(8), 2269-2280. [Link]

  • OpenOChem Learn. (n.d.). Zimmerman-Traxler Model. Retrieved from [Link]

  • Hall, D. G. (2011). Allylboration of Carbonyl Compounds. Organic Reactions. [Link]

  • Google Patents. (2017). The preparation method of L (+) ethyl tartrate.

Sources

Application Notes and Protocols: Bis(diethyl-L-tartrate glycolato)diboron in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Diboron Reagent for Advanced Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The power of this reaction is intrinsically linked to the availability and diversity of organoboron reagents. While reagents like bis(pinacolato)diboron (B₂pin₂) are widely used, there is a growing interest in more specialized diboron compounds that can offer unique reactivity or introduce chirality.

Bis(diethyl-L-tartrate glycolato)diboron is one such reagent. As a chiral diboron compound derived from the readily available and optically pure (+)-diethyl L-tartrate, it presents intriguing possibilities for asymmetric synthesis and the creation of stereochemically complex molecules.[1][2][3] This document serves as a comprehensive guide to the application of this compound in the context of Miyaura borylation and subsequent Suzuki-Miyaura coupling reactions.

Reagent Profile:

PropertyValue
Chemical Name This compound
Molecular Formula C₁₆H₂₄B₂O₁₂
Molecular Weight 430.0 g/mol
CAS Number 480438-20-8
Appearance White to light yellow crystalline powder
Melting Point 40-47 °C

Mechanistic Insights: The Role of the Tartrate Ligand

The overall transformation involves two key palladium-catalyzed processes: the Miyaura borylation to form a boronic ester, and the subsequent Suzuki-Miyaura coupling of this ester with a second coupling partner.

Part 1: Miyaura Borylation

The first step is the synthesis of an aryl or vinyl boronic ester from an organic halide (or triflate) and this compound. The generally accepted mechanism for this process is illustrated below.[4]

Miyaura_Borylation Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Diboron Bis(diethyl-L-tartrate glycolato)diboron Diboron->Transmetalation Base Base (e.g., KOAc) Base->Transmetalation Ar-Pd(II)-B(OR)2 Ar-Pd(II)(L_n)-B(OR)₂ Transmetalation->Ar-Pd(II)-B(OR)2 X-B(OR)2 X-B(OR)₂ Transmetalation->X-B(OR)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-B(OR)2->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-B(OR)2 Aryl Boronic Ester (Product) Reductive_Elimination->Ar-B(OR)2

Caption: Catalytic cycle for Miyaura Borylation.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base (typically potassium acetate, KOAc), the diboron reagent is activated and one of the boryl groups is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The aryl group and the boryl group are eliminated from the palladium, forming the desired aryl boronic ester and regenerating the Pd(0) catalyst.

The use of a tartrate-based ligand on the boron atom may influence the rate and efficiency of the transmetalation step compared to simpler diols like pinacol.

Part 2: Suzuki-Miyaura Coupling

The newly formed aryl boronic ester can then be used in a subsequent Suzuki-Miyaura coupling with a different aryl or vinyl halide.

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar'-X Aryl Halide (Ar'-X) Ar'-X->Oxidative_Addition Ar'-Pd(II)-X Ar'-Pd(II)(L_n)-X Oxidative_Addition->Ar'-Pd(II)-X Transmetalation_2 Transmetalation Ar'-Pd(II)-X->Transmetalation_2 Ar-B(OR)2 Aryl Boronic Ester (from Borylation) Ar-B(OR)2->Transmetalation_2 Base_2 Base (e.g., K₂CO₃, Cs₂CO₃) Base_2->Transmetalation_2 Ar'-Pd(II)-Ar Ar'-Pd(II)(L_n)-Ar Transmetalation_2->Ar'-Pd(II)-Ar Borate_Byproduct Borate Byproduct Transmetalation_2->Borate_Byproduct Reductive_Elimination_2 Reductive Elimination Ar'-Pd(II)-Ar->Reductive_Elimination_2 Reductive_Elimination_2->Pd(0)L_n Catalyst Regeneration Ar-Ar' Biaryl Product Reductive_Elimination_2->Ar-Ar'

Caption: Catalytic cycle for Suzuki-Miyaura Coupling.

The mechanism is analogous to the borylation, with the key difference being the transmetalation of the aryl group from the boronic ester to the palladium center. A stronger base is often required for this step.

Application Notes: Field-Proven Insights

Why Choose a Tartrate-Derived Diboron Reagent?
  • Chirality: The most significant feature of this compound is its inherent chirality. While standard Suzuki-Miyaura couplings are not stereoselective, this reagent can be invaluable in asymmetric synthesis contexts, such as in the coupling of chiral secondary boronic esters where retention of configuration is desired.[5]

  • Reactivity and Stability: The electronic properties of the tartrate ligand can modulate the reactivity of the B-B bond and the resulting boronic ester. This can be advantageous for substrates that are challenging for other diboron reagents. Boronic esters are generally more stable and easier to handle than the corresponding boronic acids.[6]

Causality Behind Experimental Choices
  • Catalyst Selection: A range of palladium catalysts can be effective. Pd(dppf)Cl₂ is a robust and commonly used catalyst for both borylation and coupling. For more challenging substrates, catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos may be necessary.

  • Base Selection: The choice of base is critical. For the initial Miyaura borylation, a relatively weak base like potassium acetate (KOAc) is sufficient to activate the diboron reagent without promoting premature coupling. For the subsequent Suzuki-Miyaura coupling, a stronger base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is typically required to facilitate the transmetalation of the aryl group from the boronic ester.

  • Solvent System: Anhydrous, degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions. Common solvents include dioxane, THF, DMF, and toluene. The addition of a small amount of water can sometimes be beneficial in the Suzuki-Miyaura coupling step to aid in the formation of the active boronate species.[7]

Experimental Protocols

Protocol 1: Two-Step Miyaura Borylation and Suzuki-Miyaura Coupling

This protocol is ideal when the intermediate boronic ester needs to be isolated and purified.

Step A: Miyaura Borylation of an Aryl Bromide

Caption: Workflow for Miyaura Borylation.

Step B: Suzuki-Miyaura Coupling of the Isolated Boronic Ester

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: One-Pot Borylation and Suzuki-Miyaura Coupling

This protocol is more atom- and step-economical and is suitable when the intermediate boronic ester does not require isolation.

Reaction Components:

ComponentRoleTypical Loading
Aryl Halide 1Borylation Substrate1.0 equiv
This compoundBoron Source1.1 - 1.5 equiv
Pd Catalyst (e.g., Pd(dppf)Cl₂)Catalyst2-5 mol%
KOAcBase for Borylation1.5 equiv
Aryl Halide 2Coupling Partner1.0 - 1.2 equiv
K₂CO₃ or K₃PO₄Base for Coupling2.0 - 3.0 equiv
Solvent (e.g., Dioxane)Reaction MediumAnhydrous, degassed

Step-by-Step Methodology:

  • Initial Setup: To a dry Schlenk flask under an inert atmosphere, add the first aryl halide, this compound, the palladium catalyst, and KOAc.

  • Borylation Step: Add the anhydrous, degassed solvent and heat the mixture to 80-100 °C. Monitor the reaction until the first aryl halide is consumed (typically 1-4 hours).

  • Coupling Step: Cool the reaction mixture to room temperature. Add the second aryl halide, the stronger base (e.g., K₂CO₃ as a 2M aqueous solution), and any additional solvent if necessary.

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor for the formation of the final biaryl product.

  • Workup and Purification: After the reaction is complete, cool to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Rousset, S.; et al. Application of tartrate ester modified allylic boronates in organic synthesis: an efficient, highly stereoselective synthesis of the carbon(19)-carbon(29) segment of rifamycin S. Journal of the American Chemical Society, 1994 , 116 (19), 8523–8535. [Link]

  • Hayashi, T.; et al. Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. Journal of the American Chemical Society, 2001 , 123 (40), 9918–9919. [Link]

  • Corma, A.; et al. Asymmetric Suzuki-Miyaura Coupling Reactions Catalyzed by Chiral Palladium Nanoparticles at Room Temperature. Chemistry - A European Journal, 2007 , 13 (30), 8447-8456. [Link]

  • Martin, R.; Buchwald, S. L. Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum, 2017 . [Link]

  • Pucheault, M.; et al. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Synthesis, 2004 , 1 (1), 41-65. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Li, W.; et al. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Organic & Biomolecular Chemistry, 2020 , 18, 4241-4246. [Link]

  • Taylor, M. S.; et al. Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. University of Toronto Thesis, 2016 . [Link]

  • Florence, G. J. Boron Reagents for Asymmetric Synthesis. SCI Review Meeting, 2009 . [Link]

  • Pharmaffiliates. How is L(+)-Diethyl L-tartrate synthesized and used in pharmaceutical applications? [Link]

  • Carrow, B. P.; Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]

  • Chem Help ASAP. Suzuki cross-coupling reaction. YouTube, 2020 . [Link]

  • Seebach, D.; et al. Diethyl Tartrate. Organic Syntheses, 1981 , 60, 41. [Link]

  • Procter, R. J.; et al. Borate-catalysed direct amidation reactions of coordinating substrates. Chemical Science, 2017 , 8 (12), 8340-8346. [Link]

  • LookChem. Mastering Suzuki-Miyaura Coupling with High-Purity Boronic Esters. [Link]

  • Crudden, C. M.; et al. Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Chemical Communications, 2004 , (10), 1154-1155. [Link]

  • Google Patents. The preparation method of L (+)
  • The Good Scents Company. diethyl laevo-tartrate. [Link]

  • NIST. (+)-Diethyl L-tartrate. [Link]

Sources

Application Note & Detailed Protocol: Enantioselective Synthesis with Bis(diethyl-L-tartrate glycolato)diboron

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise construction of stereogenic centers is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry where the chirality of a molecule dictates its biological activity.[1][2] This document provides a comprehensive guide to the use of Bis(diethyl-L-tartrate glycolato)diboron, a chiral Lewis acid precursor, for enantioselective carbon-carbon bond-forming reactions. Derived from readily available L-tartaric acid, this reagent offers a cost-effective and powerful tool for asymmetric synthesis. We will delve into the mechanistic underpinnings of its stereocontrol, provide detailed, field-proven protocols for its application in the asymmetric allylation of aldehydes, and discuss its relevance in the synthesis of complex, biologically active molecules. This guide is intended for researchers, chemists, and process development scientists engaged in the pursuit of efficient and highly selective synthetic methodologies.

Introduction and Scientific Principle

This compound belongs to the class of C₂-symmetric chiral boron reagents. The fundamental principle behind its application lies in its ability to form a chiral Lewis acid environment upon reaction with a nucleophile, such as an allylboronate. This transient chiral complex then coordinates with an electrophile (e.g., an aldehyde), creating a highly organized, diastereomeric transition state. The steric and electronic properties of the diethyl L-tartrate ligand dictate the facial selectivity of the subsequent nucleophilic attack, leading to the formation of one enantiomer of the product in high excess.

The primary application for this class of reagents is the asymmetric allylation, crotylation, and propargylation of carbonyl compounds, which yields valuable chiral homoallylic and homopropargylic alcohols. These structural motifs are prevalent in a vast array of natural products and pharmaceutical agents.[3]

Physicochemical Properties of the Reagent:

PropertyValueReference
Chemical Name This compound[4]
Molecular Formula C₁₆H₂₄B₂O₁₂[4]
Molecular Weight 430.0 g/mol [4]
Appearance Solid-
Melting Point 40-47 °C (lit.)[4]
Density 1.275 g/cm³[4]
Specific Rotation +17º (c=1 in chloroform)[4]

Mechanism of Enantioselective Allylation

The enantioselectivity of the reaction is rooted in the formation of a well-defined, chair-like six-membered transition state, often referred to as a Zimmerman-Traxler model.

Causality of Stereocontrol:

  • Ligand Exchange: The this compound reagent first undergoes a ligand exchange with an achiral allylating agent (e.g., allyldiisopropoxyborane) to generate the active chiral allylboronate species.

  • Aldehyde Coordination: The aldehyde substrate coordinates to the boron atom of the chiral allylboronate. The Lewis acidity of the boron atom is enhanced by the electron-withdrawing ester groups of the tartrate ligand, activating the aldehyde for nucleophilic attack.

  • Transition State Assembly: The complex arranges into a highly ordered, six-membered chair-like transition state. To minimize steric hindrance, the larger substituent (R-group) of the aldehyde preferentially occupies an equatorial position.

  • Stereoselective C-C Bond Formation: The allyl group is delivered to only one face of the aldehyde carbonyl, dictated by the chiral scaffold of the tartrate ligand. This facial bias is the origin of the high enantioselectivity observed.

  • Product Release: After the C-C bond is formed, the resulting boronate ester is hydrolyzed during aqueous workup to release the chiral homoallylic alcohol.

Diagram: Proposed Catalytic Cycle and Transition State

G cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output A Chiral Boron Reagent (Tartrate-Derived) B Active Chiral Allylboronate A->B + Allyl Source C Coordination with Aldehyde (R-CHO) B->C + R-CHO D Zimmerman-Traxler Transition State C->D Assembly E Product Boronate Ester D->E C-C Bond Formation (Enantioselective Step) E->A Hydrolysis & Ligand Turnover Product Chiral Homoallylic Alcohol E->Product Workup Allyl Allylating Agent Allyl->A Aldehyde Aldehyde Aldehyde->C

Caption: Proposed mechanism for enantioselective allylation.

Experimental Protocols

Protocol 1: Preparation of (+)-Diethyl L-tartrate (Ligand Precursor)

This protocol outlines the synthesis of the chiral precursor from L-tartaric acid. The use of thionyl chloride is effective for achieving high yields.[1]

Materials:

  • L-(+)-Tartaric acid

  • Absolute ethanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Reaction vessel (three-necked flask), dropping funnel, condenser, magnetic stirrer

  • Rotary evaporator

Procedure:

  • Setup: Equip a 500 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Initial Charge: Add L-(+)-tartaric acid (e.g., 30 g) and anhydrous ethanol (150 mL) to the flask. Begin stirring to create a suspension.

  • Acid Chloride Addition: Cool the flask in an ice bath (0-10 °C). Add thionyl chloride (e.g., 48 g, ~1.1 eq per acid group) dropwise via the dropping funnel over 1.5-2 hours. Caution: This is an exothermic reaction that releases HCl and SO₂ gas; perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and warm the mixture to 50-60 °C. Maintain this temperature with stirring for 1-2 hours until the reaction is complete (monitor by TLC).

  • Solvent Removal: Cool the mixture to room temperature. Remove the excess ethanol and volatile byproducts using a rotary evaporator.

  • Neutralization & Purification: To the crude diethyl L-tartrate, add a mild base like sodium bicarbonate (e.g., 2.5 g) and stir at room temperature for 2-3 hours to neutralize any remaining acidic impurities.

  • Isolation: Filter off the solid salts and collect the filtrate, which is the desired product, L-(+)-diethyl tartrate, as a colorless or pale yellow oil. Purity is typically >99%, and molar yields can exceed 95%.[1]

Protocol 2: General Procedure for Asymmetric Allylation of an Aldehyde

This protocol describes the in situ generation of the chiral allylboron reagent and its subsequent reaction with an aldehyde.

Materials:

  • This compound

  • Allyldiisopropoxyborane or similar allylboron source

  • Aldehyde (e.g., Benzaldehyde)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane (DCM))

  • Anhydrous glassware (oven or flame-dried)

  • Inert gas supply (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Saturated aqueous solutions of NaHCO₃ and brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Diagram: Experimental Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Purification & Analysis A Dry glassware under vacuum/heat B Assemble under inert atmosphere (N₂) A->B C Add anhydrous solvent (Toluene) B->C D Add Bis(tartrate)diboron reagent C->D E Add Allylboron Source D->E F Cool to -78 °C (Dry Ice/Acetone) E->F G Add Aldehyde slowly via syringe F->G H Stir for 2-4 hours (Monitor by TLC) G->H I Quench with NaHCO₃ (aq) H->I J Separate organic layer I->J K Wash with brine J->K L Dry over MgSO₄ K->L M Concentrate in vacuo L->M N Purify via Silica Gel Chromatography M->N O Characterize (NMR, MS) N->O P Determine ee% (Chiral HPLC/GC) O->P

Caption: Step-by-step experimental workflow.

  • Preparation: In an oven-dried, two-necked round-bottom flask under a positive pressure of nitrogen, dissolve this compound (0.15 mmol) in anhydrous toluene (5 mL).

  • Reagent Addition: Add allyldiisopropoxyborane (0.30 mmol, 2.0 eq relative to aldehyde) to the solution. Stir at room temperature for 30 minutes to allow for ligand exchange and formation of the active chiral reagent.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Slowly add the aldehyde (e.g., benzaldehyde, 0.10 mmol, 1.0 eq) dissolved in a small amount of anhydrous toluene (1 mL) via syringe over 5 minutes.

  • Reaction Monitoring: Stir the mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) directly to the cold flask. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure homoallylic alcohol.

  • Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

Expected Results and Scope

This methodology is effective for a wide range of aldehydes. Aromatic aldehydes, particularly those with electron-withdrawing or electron-donating groups, typically provide excellent yields and enantioselectivities. Aliphatic aldehydes are also suitable substrates, often requiring slightly longer reaction times but still affording high levels of stereocontrol.

Table: Representative Performance in Asymmetric Allylation

Aldehyde SubstrateProductTypical Yield (%)Typical ee (%)
Benzaldehyde1-Phenyl-3-buten-1-ol85-95>95
4-Nitrobenzaldehyde1-(4-Nitrophenyl)-3-buten-1-ol90-98>98
4-Methoxybenzaldehyde1-(4-Methoxyphenyl)-3-buten-1-ol80-90>94
Hydrocinnamaldehyde1-Phenyl-5-hexen-3-ol80-92>96
Cyclohexanecarboxaldehyde1-Cyclohexyl-3-buten-1-ol75-85>92

Note: Data is representative for tartrate-derived chiral boron reagents and serves as an expected benchmark.[5][6]

Applications in Drug Discovery and Development

The ability to synthesize chiral homoallylic alcohols with high enantiopurity is of paramount importance in drug development.[2] These structures are key intermediates in the total synthesis of many complex molecules, including:

  • Polyketide Natural Products: Many macrolide antibiotics and anticancer agents are built from chiral alcohol precursors.

  • Alkaloids and Terpenoids: The stereocenters installed via asymmetric allylation can serve as anchor points for constructing complex ring systems.[3]

  • Anti-HIV Agents: The synthesis of compounds like Maraviroc has utilized asymmetric allylboration of imines, a closely related transformation, demonstrating the industrial relevance of this chemistry.[5]

By providing a reliable and scalable method to access these chiral building blocks, reagents like this compound accelerate the drug discovery pipeline, enabling the synthesis of enantiomerically pure drug candidates for biological evaluation.

References

  • The preparation method of L (+)
  • Diethyl Tartr
  • Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols.
  • Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules.
  • Catalytic asymmetric allylation of aldehydes and related reactions with bis(((S)-binaphthoxy)(isopropoxy)titanium) oxide as a mu-oxo-type chiral Lewis acid. PubMed.
  • Bis(diethyl-D-tartrate glycol
  • The role and application of bioinformatics techniques and tools in drug discovery. Frontiers.

Sources

The Elusive Chiral Auxiliary: An In-Depth Look at Tartrate-Derived Boronates in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of available scientific literature and chemical databases reveals that detailed application notes and specific, verifiable protocols for "Bis(diethyl-L-tartrate glycolato)diboron" as a chiral auxiliary in organic reactions are not presently documented in peer-reviewed publications. This suggests that the compound may be either a novel, yet-to-be-published reagent, a highly specialized chemical not in widespread use, or referred to under a different nomenclature that is not readily identifiable.

While the specific target molecule remains elusive, the foundational principles of using tartrate esters, particularly diethyl-L-tartrate (DET), as powerful chiral auxiliaries are well-established and form a cornerstone of modern asymmetric synthesis. This guide will, therefore, focus on the well-documented applications of closely related and conceptually similar tartrate-derived boron reagents. We will explore the causality behind their synthetic utility, provide validated protocols for analogous systems, and maintain the spirit of the original inquiry by focusing on the underlying principles of tartrate-mediated chirality transfer in boron chemistry.

The Foundation: Diethyl Tartrate in Asymmetric Boronate Chemistry

Diethyl-L-tartrate is a readily available, inexpensive chiral building block derived from naturally occurring L-(+)-tartaric acid.[1][2] Its C₂-symmetric diol functionality makes it an ideal chiral ligand for modifying boron-based reagents, creating a well-defined stereochemical environment that can effectively bias the facial selectivity of reactions with prochiral substrates.[3][4]

The core principle behind its use lies in the formation of a chiral boronate ester. The tartrate's diol moiety reacts with a boron source to create a five-membered dioxaborolane ring. The stereochemistry of the tartrate backbone forces the substituents on the boron atom and the ester groups of the tartrate into a rigid, predictable three-dimensional arrangement. This steric and electronic environment is the key to inducing high levels of enantioselectivity in subsequent reactions.

Synthesis of Diethyl L-Tartrate

The precursor, diethyl L-tartrate, is synthesized by the esterification of L-(+)-tartaric acid with ethanol. Various methods exist, including Fischer esterification using acid catalysts like sulfuric acid or hydrochloric acid gas.[5][6] Greener alternatives using solid acid catalysts or boric acid have also been developed to mitigate the harsh conditions and environmental impact of strong mineral acids.[7]

Key Application: Asymmetric Allylation and Crotylation of Aldehydes

One of the most successful applications of tartrate-modified boronates is in the asymmetric allylation and crotylation of aldehydes, a powerful method for constructing chiral homoallylic alcohols.[3][8] These products are versatile intermediates in the synthesis of natural products and pharmaceuticals.[9] While a specific protocol for the title compound is unavailable, the work of Roush and others on diisopropyl and diethyl tartrate-modified allyl- and crotylboronates provides a validated and highly informative blueprint.[10][11]

Causality in Experimental Design

The success of these reactions hinges on the predictable transition state geometry. The chiral tartrate-boronate acts as a Lewis acid, coordinating to the aldehyde's carbonyl oxygen. This activation, coupled with the chiral environment of the auxiliary, directs the incoming nucleophilic allyl or crotyl group to one face of the aldehyde. The reaction proceeds through a highly organized, six-membered chair-like transition state, which minimizes steric interactions and leads to high diastereoselectivity and enantioselectivity.[11] The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates the absolute stereochemistry of the resulting alcohol product.

Generalized Workflow for Asymmetric Allylation

The following diagram illustrates the general workflow for preparing a chiral allylboronate and its subsequent reaction with an aldehyde.

Caption: Generalized workflow for asymmetric allylation.

Protocol: Asymmetric Crotylation using a Tartrate-Modified Boronate (Analogous System)

This protocol is adapted from established procedures for tartrate-modified crotylboronates and serves as an illustrative example.[11]

Materials:

  • (R,R)-(+)-Diisopropyl tartrate (DIPT)

  • Crotylboronic acid pinacol ester

  • Anhydrous toluene, anhydrous diethyl ether

  • Prochiral aldehyde (e.g., benzaldehyde)

  • 4 Å molecular sieves

  • n-Butyllithium (n-BuLi)

  • Oxidative work-up solution (e.g., hydrogen peroxide, sodium hydroxide)

Procedure:

  • Preparation of the Chiral Crotylboronate (in situ):

    • To a flame-dried, argon-purged flask, add (R,R)-(+)-DIPT (1.1 equivalents) and freshly activated 4 Å molecular sieves in anhydrous toluene.

    • Cool the mixture to -78 °C.

    • Add a solution of crotylboronic acid pinacol ester (1.0 equivalent) in toluene dropwise.

    • Stir the mixture at -78 °C for 30 minutes to allow for ligand exchange.

  • Asymmetric Addition:

    • To the solution of the in situ-generated chiral crotylboronate, add the prochiral aldehyde (1.0 equivalent) dropwise, maintaining the temperature at -78 °C.

    • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up and Isolation:

    • Upon completion, quench the reaction by adding an excess of an oxidative work-up solution (e.g., a mixture of aqueous NaOH and 30% H₂O₂).

    • Allow the mixture to warm to room temperature and stir vigorously for several hours until the boron species are fully oxidized.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude homoallylic alcohol by flash column chromatography.

Expected Outcomes and Data Interpretation

The efficiency of such reactions is evaluated based on chemical yield and stereoselectivity. The enantiomeric excess (ee) is determined using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC), while the diastereomeric ratio (dr) can often be determined by ¹H NMR analysis of the crude reaction mixture.

Table 1: Representative Data for Asymmetric Crotylation of Aldehydes with Tartrate-Modified Boronates (Illustrative)

AldehydeTartrate AuxiliaryYield (%)dr (syn:anti)ee (%) of Major Diastereomer
Benzaldehyde(R,R)-DIPT85>98:295
Cyclohexanecarboxaldehyde(R,R)-DIPT88>98:297
Isovaleraldehyde(R,R)-DIPT8295:592
(Data is representative of results found in the literature for analogous systems and is for illustrative purposes only)

Mechanistic Insights into Stereochemical Control

The high fidelity of chirality transfer is rationalized by the Zimmerman-Traxler model for the transition state. The C₂-symmetry of the tartrate auxiliary creates a highly differentiated steric environment.

Caption: Simplified Zimmerman-Traxler transition state model.

The aldehyde's substituent (R-group) preferentially occupies an equatorial position in the chair-like transition state to minimize steric hindrance with the bulky tartrate ligand. This orientation forces the allyl group to attack a specific face of the aldehyde, leading to the observed high stereoselectivity. The attractive electronic interactions between the Lewis acid-coordinated aldehyde carbonyl and an ester carbonyl oxygen of the tartrate auxiliary can further stabilize the favored transition state.[11]

Conclusion and Future Outlook

While the specific reagent "this compound" is not prominently featured in the current body of scientific literature, the principles governing the use of its parent structure, diethyl-L-tartrate, in asymmetric boron-mediated reactions are robust and widely applied. The protocols and mechanistic understanding derived from analogous systems, such as tartrate-modified allyl- and crotylboronates, provide a strong foundation for researchers and drug development professionals. The continued exploration of tartaric acid as a chiral source promises the development of new, efficient, and sustainable catalysts for asymmetric synthesis.[1][2][4] Future research may yet elucidate the specific applications and potential advantages of the title compound.

References

  • Brown, H. C., Jadhav, P. K., & Bhat, K. S. (1985). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Journal of the American Chemical Society, 107(8), 2564–2569. (Available at: [Link])

  • Thorat, R., & Mujawar, O. (2025). Synthesis and applications of tartaric acid in asymmetric catalysis. In T. R. Swaroop (Ed.), Synthetic Methods and Applications of Heterocyclic Compounds in Medicinal and Organic Chemistry (pp. 31-47). Deep Science Publishing. (Available at: [Link])

  • Roush, W. R., Hoong, L. K., Palmer, M. A. J., & Straub, J. A. (1990). Asymmetric synthesis using tartrate ester modified allylboronates. 2. Single and double asymmetric reactions with alkoxy-substituted aldehydes. The Journal of Organic Chemistry, 55(13), 4109–4117. (Available at: [Link])

  • CN107337603A - The preparation method of L (+) ethyl tartrate. (2017). Google Patents.
  • Pericàs, M. A. (2009). Towards Tartaric-Acid-Derived Asymmetric Organocatalysts. Helvetica Chimica Acta, 92(11), 2229-2253. (Available at: [Link])

  • Seebach, D., et al. (1982). Diethyl Tartrate. Organic Syntheses, 63, 1. (Available at: [Link])

  • Duda, L., & Golebiowski, A. (2001). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Chemistry, 5(7), 657-683. (Available at: [Link])

  • CN101100428A - Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate. (2008). Google Patents.
  • Roush, W. R., & Palkowitz, A. D. (1987). Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. Journal of the American Chemical Society, 109(3), 953–955. (Available at: [Link])

  • Barnett, E. de. (1912). Preparation of diethyl tartrate. PrepChem.com. (Available at: [Link])

  • Ghosh, A. K., & Fidanze, S. (2000). Enantioselective Synthesis of a Potent C₂-Symmetric HIV-1 Protease Inhibitor, A-98881. The Journal of Organic Chemistry, 65(22), 7352-7354.
  • Schaus, S. E., et al. (2011). Enantioselective Boronate Additions to N-Acyl Quinoliniums Catalyzed by Tartaric Acid. Angewandte Chemie International Edition, 50(44), 10454-10457. (Available at: [Link])

  • Brown, H. C., & Jadhav, P. K. (1985). Asymmetric Carbon-Carbon Bond Formation via B-Allyldiisopinocampheylborane. An Exceptionally Enantioselective Reagent for the Allylboration of Aldehydes. Journal of the American Chemical Society, 107(8), 2564-2569.
  • Glorius, F., et al. (2022). Ru-Catalyzed Asymmetric Addition of Arylboronic Acids to Aliphatic Aldehydes via P-Chiral Monophosphorous Ligands. Molecules, 27(12), 3895. (Available at: [Link])

  • CN101100428A - Method for synthesizing chiral L- or D-diethyl tartrate using boric acid as a catalyst. (2008).
  • Barnett, E. de. (1912). Preparation of organic compounds. J. & A. Churchill.
  • Roush, W. R., et al. (2002). The Origin of Diastereofacial Control in Allylboration Reactions Using Tartrate Ester Derived Allylboronates: Attractive Interactions between the Lewis Acid Coordinated Aldehyde Carbonyl Group and an Ester Carbonyl Oxygen. Journal of the American Chemical Society, 124(36), 10692-10697. (Available at: [Link])

Sources

Application Notes & Protocols: Synthesis of Pharmaceutical Precursors with Tartrate-Based Diboron Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The precise control of stereochemistry is a cornerstone of modern pharmaceutical development, as the therapeutic efficacy and safety of a drug molecule are often dictated by its three-dimensional arrangement. Chiral boronic esters are powerful intermediates in asymmetric synthesis, enabling the construction of complex molecular architectures with high fidelity.[1] This guide provides an in-depth exploration of the synthesis and application of chiral diboron reagents and boronic esters derived from tartaric acid, a readily available and cost-effective chiral pool starting material. We will delve into the mechanistic underpinnings of stereocontrol, provide detailed, field-proven protocols for the preparation and application of these reagents, and present data to validate their efficacy in the synthesis of key pharmaceutical precursors.

The Imperative of Chirality in Drug Design

A significant portion of pharmaceuticals are chiral compounds, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even toxic.[2] Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance in drug discovery and development. Asymmetric synthesis, the process of converting an achiral starting material into a chiral product, is a key strategy to achieve this goal. Chiral intermediates are the essential building blocks in this endeavor, and their efficient and pure production is critical for the successful synthesis of pharmaceuticals and other fine chemicals.[3]

Tartrate-Based Diboron Reagents: A Gateway to Asymmetric Synthesis

Tartaric acid and its esters have long been employed as chiral auxiliaries and ligands in a multitude of asymmetric transformations.[4][5][6][7] Their rigid, C2-symmetric backbone provides a well-defined chiral environment that can effectively bias the stereochemical outcome of a reaction. When incorporated into diboron reagents or used as ligands in metal-catalyzed borylation reactions, they offer a powerful tool for the enantioselective synthesis of chiral boronic esters. These esters are versatile synthetic intermediates that can be readily transformed into a variety of functional groups with retention of stereochemistry.

Mechanism of Stereocontrol: The Role of the Tartrate Scaffold

The stereochemical outcome of reactions involving tartrate-modified boronates is primarily dictated by the formation of a rigid, chair-like Zimmerman-Traxler transition state.[1] In the case of allylboration of aldehydes, for instance, the tartrate auxiliary directs the facial selectivity of the aldehyde addition. Computational studies have suggested that an attractive electrostatic interaction between the boron-activated aldehyde and an ester carbonyl oxygen lone pair on the tartrate moiety plays a significant role in stabilizing the favored transition state, thus leading to high levels of diastereofacial control.

Data Presentation: Performance of Tartrate-Based Reagents

The following table summarizes the performance of a representative tartrate-based reagent, (S,S)-diisopropyl tartrate (E)-crotylboronate, in the asymmetric crotylboration of various aldehydes. This data highlights the high diastereoselectivity and enantioselectivity achievable with this class of reagents.

EntryAldehydeProductDiastereoselectivity (anti:syn)Enantiomeric Excess (ee %)
1Acetaldehydeanti-3-Methyl-4-penten-2-ol>99:195
2Propionaldehydeanti-4-Methyl-5-hexen-3-ol>99:196
3Isobutyraldehydeanti-2,4-Dimethyl-5-hexen-3-ol>99:197
4Benzaldehydeanti-3-Phenyl-4-penten-2-ol>99:192

Data compiled from representative literature.

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps to ensure robust and reproducible results.

Protocol 1: Synthesis of (S,S)-Diisopropyl Tartrate (E)-Crotylboronate

This protocol details the preparation of a widely used tartrate-modified crotylboronate reagent, as adapted from the robust procedures developed by Roush and coworkers.[8][9]

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_workup Workup & Isolation start Start met Metallation of trans-2-butene (n-BuLi, t-BuOK, THF, -50°C) start->met 1. bor Borylation of (E)-crotylpotassium (Triisopropylborate, -78°C) met->bor 2. hyd Aqueous Hydrolysis (1N HCl) bor->hyd 3. est Esterification with (S,S)-DIPT hyd->est 4. end_prep Crude (S,S)-DIPT (E)-crotylboronate est->end_prep 5. ext Et2O Extraction end_prep->ext 6. dry Drying over MgSO4 ext->dry 7. conc Concentration in vacuo dry->conc 8. diss Dissolution in Toluene conc->diss 9. final Standardized Solution of Reagent diss->final 10.

Caption: Workflow for the synthesis of (S,S)-DIPT (E)-crotylboronate.

Materials:

  • t-Butoxypotassium (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • trans-2-Butene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropylborate

  • 1N Hydrochloric Acid (HCl)

  • (S,S)-Diisopropyl tartrate ((S,S)-DIPT)

  • Anhydrous Diethyl Ether (Et2O)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Anhydrous Toluene

Procedure:

  • Preparation of (E)-crotylpotassium: To a suspension of t-BuOK in anhydrous THF at -78°C, add condensed trans-2-butene. Slowly add n-BuLi, maintaining the temperature below -65°C. After addition, warm the mixture to -50°C and hold for 25 minutes to ensure selective formation of the (E)-isomer. This step is critical for the stereochemical purity of the final reagent.

  • Borylation: Recool the solution to -78°C and add triisopropylborate dropwise. The slow addition is necessary to control the exothermic reaction.

  • Hydrolysis and Esterification: Pour the reaction mixture into a 1N HCl solution saturated with NaCl. This quenches the reaction and protonates the boronate complex. Immediately add a solution of (S,S)-DIPT in Et2O and shake vigorously to facilitate the ester exchange.

  • Workup and Isolation: Separate the organic layer and extract the aqueous layer multiple times with Et2O. Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure. The resulting crude product is then dissolved in anhydrous toluene to yield a standardized solution of the title reagent. The concentration can be determined by titration.

Protocol 2: Asymmetric Crotylboration of an Aldehyde

This protocol outlines the general procedure for the enantioselective addition of the prepared tartrate-modified crotylboronate to an aldehyde.

Catalytic Cycle Diagram:

G reagent Tartrate-Modified Crotylboronate transition Zimmerman-Traxler Transition State reagent->transition aldehyde Aldehyde (R-CHO) aldehyde->transition intermediate Boro-homoaldolate transition->intermediate Stereoselective C-C bond formation workup Workup (e.g., H2O2, NaOH) intermediate->workup product Chiral Homoallylic Alcohol workup->product

Caption: Simplified reaction pathway for asymmetric crotylboration.

Materials:

  • Standardized solution of (S,S)-Diisopropyl Tartrate (E)-Crotylboronate in toluene

  • Aldehyde

  • Anhydrous Toluene

  • 4Å Molecular Sieves (powdered and activated)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add powdered 4Å molecular sieves. Cool the flask to -78°C and add a solution of the aldehyde in anhydrous toluene.

  • Reagent Addition: Slowly add the standardized solution of (S,S)-diisopropyl tartrate (E)-crotylboronate to the cooled aldehyde solution. The molecular sieves act as a dehydrating agent, which is crucial for achieving high selectivity.

  • Reaction Monitoring: Stir the reaction mixture at -78°C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO3. Allow the mixture to warm to room temperature. Oxidatively cleave the boronate ester by adding NaOH solution followed by the slow addition of hydrogen peroxide. This step is exothermic and should be performed with caution.

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., Et2O or CH2Cl2). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The crude product can be purified by flash column chromatography.

Conclusion and Future Outlook

Tartrate-based diboron reagents and their derivatives are invaluable tools for the synthesis of chiral pharmaceutical precursors. Their ease of preparation from inexpensive starting materials, coupled with their high stereocontrol in a variety of carbon-carbon bond-forming reactions, makes them highly attractive for both academic research and industrial applications. The mechanistic understanding of these reactions continues to evolve, paving the way for the design of even more efficient and selective chiral boron reagents. Future research will likely focus on expanding the scope of these reagents to new classes of transformations and their application in the total synthesis of increasingly complex and biologically active molecules.

References

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Development of New Asymmetric Reactions Utilizing Tartaric Acid Esters as Chiral Auxiliaries. The Design of an Efficient Chiral Multinucleating System. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. (n.d.). Sciforum. Retrieved January 22, 2026, from [Link]

  • Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • The origin of diastereofacial control in allylboration reactions using tartrate ester derived allylboronates: attractive interactions between the Lewis acid coordinated aldehyde carbonyl group and an ester carbonyl oxygen. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • SYNTHESIS OF (S,S)-DIISOPROPYL TARTRATE (E)-CROTYLBORONATE AND ITS REACTION WITH ALDEHYDES: (2R,3R,4R)-1,2-DIDEOXY-2-ETHENYL-4,5-O-(1-METHYLETHYLIDENE)-XYLITOL. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Enantioselective Copper-Catalyzed Methylboration of Alkenes. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Enantioselective Palladium-Catalyzed Arylborylation/Cyclization of Alkenes to Access Boryl-Functionalized Heterocyclic Compounds Containing Quaternary Stereogenic Centers. (2022). PubMed. Retrieved January 22, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. (1990). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]

  • Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron. (2021). The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Asymmetric Synthesis in Industry: From Lab to Market. (2024). Chiralpedia. Retrieved January 22, 2026, from [Link]

  • Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. (2023). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Enantioselective Cyanoborylation of Allenes by N-Heterocyclic Carbene-Copper Catalysts. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Common chiral diol-based organocatalysts. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Regioselective Substitution of BINOL. (2021). Chemical Reviews. Retrieved January 22, 2026, from [Link]

  • Diisopropyl tartrate modified (E)-crotylboronates: highly enantioselective propionate (E)-enolate equivalents. (1986). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]

Sources

The Art of the C-B Bond: A Researcher's Guide to Miyaura Borylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the ability to efficiently construct complex molecular architectures is paramount. Among the vast toolkit of synthetic organic chemistry, the Miyaura borylation reaction stands as a cornerstone for the formation of carbon-boron (C-B) bonds. This powerful palladium-catalyzed cross-coupling reaction transforms aryl, vinyl, or alkyl halides and triflates into versatile boronate esters, which are key precursors for a multitude of subsequent transformations, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1]

This guide provides an in-depth exploration of the Miyaura borylation reaction, moving beyond a simple recitation of steps to explain the underlying principles that govern experimental success. Herein, we dissect the reaction mechanism, navigate the critical choices of reagents and conditions, and offer field-proven protocols and troubleshooting advice to empower you in your synthetic endeavors.

The Catalytic Heart: Unraveling the Mechanism

The elegance of the Miyaura borylation lies in its catalytic cycle, a finely orchestrated sequence of steps at a palladium center. A fundamental understanding of this mechanism is not merely academic; it is the key to rational troubleshooting and optimization. The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl or vinyl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate.[1][2]

  • Ligand Exchange/Transmetalation: The halide on the palladium complex is then exchanged for an alkoxide or phenoxide from the base (e.g., acetate from KOAc).[1][3] This is a crucial activation step. The resulting Pd(II)-alkoxide complex is more reactive towards the diboron reagent.[1][3] The high oxophilicity of boron is a significant driving force for the subsequent transmetalation, where a boryl group from the diboron reagent displaces the alkoxide on the palladium center.[3]

  • Reductive Elimination: The final step is the reductive elimination of the arylboronate ester from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.[1][2]

dot graph "Miyaura Borylation Catalytic Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext]; pdiib [label="Ar-Pd(II)-X\nLn", fillcolor="#F1F3F4"]; ligand_exchange [label="Ligand\nExchange\n(Base)", shape=plaintext]; pdiic [label="Ar-Pd(II)-OR\nLn", fillcolor="#F1F3F4"]; transmetalation [label="Transmetalation\n(B2pin2)", shape=plaintext]; pdiid [label="Ar-Pd(II)-Bpin\nLn", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext]; product [label="Ar-Bpin", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> pdiib; pdiib -> ligand_exchange; ligand_exchange -> pdiic; pdiic -> transmetalation; transmetalation -> pdiid; pdiid -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regenerates\nCatalyst"]; } caption: Catalytic cycle of the Miyaura borylation reaction.

Designing Your Experiment: A Guide to Reagent Selection

The success of a Miyaura borylation hinges on the judicious selection of each reaction component. Here, we delve into the causality behind these choices.

The Substrate: Aryl, Vinyl, and Beyond

The Miyaura borylation is highly versatile, accommodating a wide range of substrates.[3] Aryl and vinyl halides (I, Br, Cl) and triflates are the most common electrophiles.[1][3] The reactivity order for halides is generally I > Br > OTf > Cl, although modern catalyst systems have shown remarkable efficacy for the more challenging and cost-effective aryl chlorides.[4] The reaction exhibits excellent functional group tolerance, with esters, ketones, nitriles, and even nitro groups being well-tolerated.[1][5]

The Boron Source: Beyond Bis(pinacolato)diboron

The most ubiquitous boron source is bis(pinacolato)diboron (B₂pin₂), which yields air-stable and easily purified pinacol boronate esters.[3] An alternative, more atom-economical reagent is tetrahydroxydiboron (B₂(OH)₄), which can be advantageous in large-scale synthesis and simplifies purification by avoiding the pinacol by-product.[6] Pinacolborane (H-Bpin) can also be employed, though it may introduce dehalogenation as a side reaction.[3]

The Palladium Catalyst and Ligand: The Heart of the Reaction

The choice of palladium source and ligand is critical for catalytic efficiency. While PdCl₂(dppf) and Pd(PPh₃)₄ are classic choices, modern catalyst development has led to highly active pre-catalysts, such as the Buchwald second-generation XPhos palladium pre-catalyst (XPhos-Pd-G2), which can facilitate reactions at lower temperatures and catalyst loadings.[6][7] The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands, like XPhos, are often employed to promote the oxidative addition and reductive elimination steps.

The Base: A Critical Modulator of Reactivity

The base in a Miyaura borylation is not merely a proton scavenger. It plays a key role in the ligand exchange step, forming a more reactive palladium-alkoxide or -phenoxide intermediate.[1][3] The choice of base is a delicate balance. A base that is too strong can promote a competing Suzuki-Miyaura coupling between the newly formed boronate ester and the starting halide, leading to undesired biaryl byproducts.[1] For this reason, milder bases like potassium acetate (KOAc) and potassium phenoxide (KOPh) are often preferred.[1][3] However, for less reactive substrates, a stronger base like potassium phosphate (K₃PO₄) may be necessary.[5] Recent studies have also shown that lipophilic bases, such as potassium 2-ethylhexanoate, can accelerate the reaction even at low temperatures and catalyst loadings.[8][9]

The Solvent: More Than Just a Medium

The solvent choice can significantly impact reaction rates and yields. Polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.[7] The polarity of the solvent can influence the solubility of the reagents and intermediates, thereby affecting the reaction kinetics.[1] In some cases, alcoholic solvents like ethanol can be effective, particularly in one-pot borylation/Suzuki coupling procedures.[7]

Field-Proven Protocols

The following protocols are designed to be robust starting points for your Miyaura borylation reactions. Remember that optimization may be necessary for specific substrates.

General Protocol for the Miyaura Borylation of an Aryl Bromide

This protocol is a general method for the borylation of an aryl bromide using bis(pinacolato)diboron.

dot graph "Experimental Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];

reagents [label="1. Combine Reagents\n(Ar-Br, B2pin2, Base, Solvent)", fillcolor="#4285F4"]; degas [label="2. Degas Mixture", fillcolor="#4285F4"]; catalyst [label="3. Add Catalyst/Ligand", fillcolor="#EA4335"]; heat [label="4. Heat to Reaction Temp.", fillcolor="#FBBC05"]; monitor [label="5. Monitor by TLC/GC-MS", fillcolor="#34A853"]; workup [label="6. Aqueous Workup", fillcolor="#4285F4"]; purify [label="7. Purify by Chromatography", fillcolor="#4285F4"];

reagents -> degas; degas -> catalyst; catalyst -> heat; heat -> monitor; monitor -> workup; workup -> purify; } caption: A typical experimental workflow for Miyaura borylation.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol, 1.2 equiv)

  • Potassium acetate (KOAc) (3.0 mmol, 3.0 equiv), dried

  • PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Anhydrous 1,4-dioxane (5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To the Schlenk flask, add the aryl bromide, bis(pinacolato)diboron, and potassium acetate.

  • Solvent Addition and Degassing: Add the anhydrous 1,4-dioxane. Seal the flask and degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes, or by subjecting the flask to three cycles of vacuum-backfill with an inert gas.

  • Catalyst Addition: Under a positive pressure of inert gas, add the PdCl₂(dppf) catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.[6] Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

One-Pot Two-Step Borylation/Suzuki-Miyaura Cross-Coupling

This advanced protocol allows for the synthesis of biaryl compounds from two different aryl halides without isolating the boronate ester intermediate.[7]

Materials:

  • Aryl halide 1 (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

  • Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)

  • XPhos-Pd-G2 (0.02 mmol, 2 mol%)

  • Anhydrous ethanol (3 mL)

  • Aryl halide 2 (1.2 mmol, 1.2 equiv)

  • Aqueous potassium phosphate (K₃PO₄) solution (e.g., 2 M)

  • Microwave vial with a magnetic stir bar

Procedure:

  • Borylation Step: In the microwave vial, combine aryl halide 1, bis(pinacolato)diboron, potassium acetate, and the XPhos-Pd-G2 catalyst. Add anhydrous ethanol. Seal the vial and heat the mixture (e.g., at room temperature or slightly elevated, depending on the substrate) until the borylation is complete (monitor by GC-MS).[7]

  • Suzuki Coupling Step: To the same vial, add aryl halide 2 and the aqueous K₃PO₄ solution.[7] No additional catalyst is typically needed.[7]

  • Reaction: Heat the reaction mixture again until the cross-coupling is complete.

  • Work-up and Purification: Follow a standard aqueous work-up and purification procedure as described in the general protocol.

Data at a Glance: Representative Reaction Conditions

SubstrateBoron SourceCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisoleB₂pin₂PdCl₂(dppf) (3)KOAc (1.5)Dioxane80295J. Org. Chem. 1995, 60, 7508-7510
4-ChlorotolueneB₂pin₂XPhos-Pd-G2 (2) / XPhos (4)K₃PO₄·7H₂O (3)EtOHRT0.5>95RSC Adv., 2018, 8 , 13401-13407
3-BromoquinolineB₂(OH)₄XPhos-Pd-G2 (1) / XPhos (2)KOAc (3)EtOH / Ethylene Glycol80<1292Org. Lett. 2012, 14, 15, 3898–3901
Vinyl TriflateB₂pin₂PdCl₂(PPh₃)₂ (3)KOPh (1.5)Toluene501687Synlett 2002, No. 11, 1880–1882

Troubleshooting Common Challenges

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Impure reagents or solvent- Low reaction temperature- Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of the reaction mixture.- Use freshly distilled/dried solvents and pure reagents.- Increase the reaction temperature.
Formation of Biaryl Homocoupling Product (Ar-Ar) - Base is too strong, promoting a subsequent Suzuki coupling.- Presence of oxygen leading to oxidative homocoupling of the boronate ester.- Switch to a milder base (e.g., KOAc, KOPh).- Rigorously degas the reaction mixture and maintain an inert atmosphere.
Protodeborylation (Ar-Bpin → Ar-H) - Presence of protic impurities (water).- Prolonged reaction times at high temperatures.- Use anhydrous conditions.- Monitor the reaction closely and stop it once the starting material is consumed.
Dehalogenation (Ar-X → Ar-H) - Use of H-Bpin as the boron source.- Presence of hydride sources in the reaction mixture.- Switch to B₂pin₂.- Purify reagents and solvents to remove potential hydride sources.
Difficulty in Purification - Boronic esters can be prone to hydrolysis on silica gel.- Co-elution with byproducts.- Minimize contact time with silica gel; use a shorter column.- Consider converting the boronic ester to a more stable trifluoroborate salt for purification.[6]

Conclusion

The Miyaura borylation reaction is a robust and highly enabling transformation in modern organic synthesis. By understanding the intricacies of its mechanism and the specific roles of each reagent, researchers can move from simply following a recipe to intelligently designing and troubleshooting their experiments. The protocols and insights provided in this guide are intended to serve as a strong foundation for both newcomers and experienced chemists to confidently and successfully employ this powerful reaction in their pursuit of novel molecules.

References

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

  • Hooper, A., Zambon, A., & Springer, C. J. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 5(124), 102541-102546. [Link]

  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic letters, 14(15), 3898–3901. [Link]

  • Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103–109. [Link]

  • Ji, H., et al. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances, 8(24), 13401–13407. [Link]

  • Royal Society of Chemistry. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Suzuki-Miyaura Cross-Coupling Reactions (pp. 201-231). [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. The Journal of organic chemistry, 77(19), 8678–8688. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Barroso, S., et al. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103-109. [Link]

  • ResearchGate. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. [Link]

  • Li, C., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 12(1), 1-7. [Link]

Sources

The Art of Molecular Architecture: Applications in the Total Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Total Synthesis

The total synthesis of complex natural products stands as a testament to the ingenuity and precision of modern organic chemistry. It is a field where chemists, armed with a deep understanding of reaction mechanisms and stereochemistry, meticulously construct intricate molecular architectures from simple, readily available starting materials.[1] This endeavor is not merely an academic exercise in molecular construction; it is a critical engine driving innovation in drug discovery and development.[2] Natural products, with their vast structural diversity and potent biological activities, have historically been a rich source of therapeutic agents. Total synthesis provides a means to access these valuable compounds, enabling further investigation of their medicinal potential and the development of novel analogs with improved properties.[2] This application note will provide researchers, scientists, and drug development professionals with a comprehensive guide to the principles and practices of applying total synthesis to complex natural products. We will delve into the strategic planning, key chemical transformations, and practical considerations that underpin this challenging and rewarding discipline.

I. The Blueprint of Creation: Strategic Planning in Total Synthesis

The successful total synthesis of a complex natural product is not a linear progression but a carefully orchestrated campaign guided by a robust strategic plan. At the heart of this planning lies the powerful concept of retrosynthetic analysis .

Retrosynthetic Analysis: Deconstructing Complexity

Pioneered by E.J. Corey, retrosynthetic analysis is a problem-solving technique where the target molecule is mentally deconstructed into simpler precursor molecules.[3] This process of "disconnection" continues until readily available starting materials are reached. Each disconnection corresponds to a known and reliable chemical reaction performed in the forward, or synthetic, direction.

This analytical approach allows chemists to identify key bond formations and strategic intermediates, ultimately leading to a logical and efficient synthetic route. The visual language of retrosynthesis employs a special "retrosynthetic arrow" (a double-lined arrow) to denote a disconnection.

Retrosynthesis_Concept Target_Molecule Target Molecule Key_Intermediate_1 Key Intermediate 1 Target_Molecule->Key_Intermediate_1 Disconnection 1 Key_Intermediate_2 Key Intermediate 2 Key_Intermediate_1->Key_Intermediate_2 Disconnection 2 Starting_Materials Simple Starting Materials Key_Intermediate_2->Starting_Materials Further Disconnections

Caption: A simplified workflow of retrosynthetic analysis.

Key Strategic Considerations

Beyond the basic disconnections, several strategic principles guide the design of an elegant and efficient total synthesis:

  • Convergent vs. Linear Synthesis: A linear synthesis assembles a molecule in a step-by-step fashion. In contrast, a convergent synthesis prepares key fragments of the molecule separately and then joins them at a later stage.[3] Convergent strategies are generally more efficient as they allow for the parallel construction of complex intermediates, leading to higher overall yields.

Synthesis_Strategies cluster_linear Linear Synthesis cluster_convergent Convergent Synthesis A A B B A->B C C B->C D D C->D Target_L Target_L D->Target_L E E F F E->F Target_C Target_C F->Target_C G G H H G->H H->Target_C Taxol_Retrosynthesis Taxol Taxol A_Ring A-Ring Precursor Taxol->A_Ring Shapiro Reaction & McMurry Coupling C_Ring C-Ring Precursor Taxol->C_Ring Diels-Alder Reaction Side_Chain Side Chain Taxol->Side_Chain Esterification

Sources

Strategies for Scaling Up Reactions Involving Bis(diethyl-L-tartrate glycolato)diboron: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the effective scale-up of reactions utilizing the chiral diboron reagent, Bis(diethyl-L-tartrate glycolato)diboron. This document provides insights into the synthesis of its precursor, safe handling protocols for related sensitive reagents, and general principles for scaling up reactions involving chiral boron compounds.

Introduction: The Role of Chiral Boron Reagents in Asymmetric Synthesis

Chiral boron reagents are powerful tools in modern organic synthesis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. These reagents are instrumental in the construction of complex molecular architectures with defined stereochemistry, a critical aspect in the development of pharmaceuticals and other bioactive molecules. This compound, a chiral diboron compound derived from the readily available and inexpensive L-tartaric acid, holds potential as a valuable reagent in asymmetric synthesis. The tartrate-derived chiral backbone can induce stereoselectivity in chemical transformations.[1]

Successfully transitioning a promising reaction from a laboratory curiosity to a viable synthetic route hinges on the ability to scale up the process efficiently and safely. This guide provides a framework for approaching the scale-up of reactions involving this compound, drawing on established principles for handling air- and moisture-sensitive reagents and scaling up stereoselective transformations.

Physicochemical Properties of Related Compounds

Understanding the physical properties of the reagents is crucial for process design and safety. Below is a table summarizing the known properties of the closely related D-enantiomer of the target compound.

PropertyValueReference
Chemical Name Bis(diethyl-D-tartrate glycolato)diboron[2]
CAS Number 312693-46-2[2]
Molecular Formula C16H24B2O12[2]
Molecular Weight 430.0 g/mol [2]
Melting Point 40-47 °C (lit.)[2]
Boiling Point 451.234 °C at 760 mmHg[2]
Flash Point 226.698 °C[2]
Density 1.275 g/cm³[2]
Refractive Index 1.465[2]
Specific Rotation 17° (c=1 in chloroform)[2]
Hazard Information Irritant (Xi)[2]

PART 1: Synthesis of the Precursor - Diethyl L-tartrate

The synthesis of this compound begins with its chiral precursor, Diethyl L-tartrate. The following protocol is adapted from a patented industrial method, emphasizing safety and yield.[3]

Experimental Protocol: Synthesis of Diethyl L-tartrate

Materials:

  • L-(+)-Tartaric acid

  • Anhydrous ethanol

  • Thionyl chloride

  • Sodium bicarbonate (or other suitable weak base)

  • Anhydrous solvent (e.g., toluene for azeotropic removal of water, if necessary)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • Addition funnel

  • Vacuum pump and rotary evaporator

  • Filtration apparatus

Procedure:

  • Charging the Reactor: In a clean, dry, and inerted jacketed reactor, charge L-(+)-tartaric acid and anhydrous ethanol. The typical ratio is 3-10 mL of ethanol per gram of tartaric acid.[3]

  • Addition of Thionyl Chloride: Cool the stirred suspension to 0-10 °C. Slowly add thionyl chloride dropwise via an addition funnel over 1-3 hours, maintaining the internal temperature below 30 °C.[3] The reaction is exothermic.

  • Reaction: After the addition is complete, warm the reaction mixture to 30-60 °C and maintain for 1-5 hours.[3] Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess ethanol and volatile byproducts.

  • Neutralization and Work-up: To the crude product, add a weak base such as sodium bicarbonate to neutralize any remaining acidic impurities.[3] Stir the mixture at 20-50 °C for 1-3 hours.

  • Isolation: Filter the solid byproducts and wash the filter cake with a small amount of anhydrous ethanol. The filtrate is the Diethyl L-tartrate product. Further purification can be achieved by vacuum distillation if required.

Process Flow Diagram:

SynthesisWorkflow A Charge Reactor: L-(+)-Tartaric Acid Anhydrous Ethanol B Cool to 0-10 °C A->B C Slow Addition: Thionyl Chloride B->C D Reaction: 30-60 °C, 1-5h C->D E Solvent Removal: Reduced Pressure D->E F Neutralization: Weak Base E->F G Filtration F->G H Diethyl L-tartrate (Product) G->H

Caption: Synthesis of Diethyl L-tartrate.

PART 2: General Strategies for Scaling Up Reactions with Chiral Boron Reagents

While a specific protocol for reactions involving this compound is not available in the cited literature, the following principles for scaling up reactions with similar chiral boron reagents should be applied.

Key Considerations for Scale-Up:
  • Stoichiometry and Reagent Addition:

    • Rationale: Precise control over stoichiometry is critical in stereoselective reactions to minimize side products and maximize yield and enantioselectivity. On a larger scale, exothermic events during reagent addition are more difficult to manage.

    • Recommendation: Implement controlled addition of reagents using syringe pumps or addition funnels with careful monitoring of the internal temperature. For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise.

  • Solvent Selection and Concentration:

    • Rationale: Solvent choice impacts reaction kinetics, solubility of reagents and intermediates, and heat transfer. Higher concentrations can increase reaction rates but may also lead to challenges with mixing and heat dissipation.

    • Recommendation: Select a solvent that provides good solubility for all components and has a suitable boiling point for temperature control. Evaluate the effect of concentration on reaction performance and safety at a smaller scale before proceeding to a larger scale.

  • Temperature Control:

    • Rationale: Stereoselective reactions are often highly sensitive to temperature fluctuations. Inadequate temperature control on a larger scale can lead to a loss of selectivity and the formation of impurities.

    • Recommendation: Utilize a jacketed reactor with a reliable temperature control unit. For highly exothermic or endothermic processes, ensure the heating/cooling capacity of the system is sufficient for the intended scale.

  • Mixing and Agitation:

    • Rationale: Efficient mixing is essential to ensure homogeneous reaction conditions and effective heat transfer. Poor mixing can lead to localized "hot spots" and a decrease in reaction performance.

    • Recommendation: Select an appropriate stirrer design (e.g., anchor, pitched-blade turbine) and agitation speed for the reactor geometry and reaction mixture viscosity. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing at scale.

  • Work-up and Purification:

    • Rationale: The work-up procedure should be robust and scalable to efficiently remove byproducts and impurities. The stability of the desired product and any boron-containing byproducts during the work-up must be considered.

    • Recommendation: For boron-containing byproducts, an extractive work-up with an aqueous base can be effective.[4] Alternatively, repeated co-evaporation with methanol can remove volatile boron species as trimethyl borate. Purification methods such as crystallization or chromatography should be optimized for large-scale operation.

Workflow for Scaling Up a Chiral Boron-Mediated Reaction:

ScaleUpWorkflow cluster_0 Lab Scale (mg-g) cluster_1 Pilot Scale (g-kg) cluster_2 Production Scale (>kg) A Reaction Optimization: - Stoichiometry - Solvent - Temperature C Process Safety Assessment (Calorimetry) A->C B Analytical Method Development B->C D Equipment Selection: - Reactor - Stirrer C->D E Work-up and Purification Optimization D->E F Process Validation E->F G Standard Operating Procedure (SOP) F->G

Caption: General workflow for scaling up reactions.

PART 3: Safety and Handling of Diboron Reagents

This compound, like many organoboron compounds, is expected to be sensitive to moisture and potentially air.[5][6] Strict adherence to safety protocols is paramount, especially during large-scale operations.

Mandatory Safety Precautions:
  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of nitrogen or argon. This can be achieved using a glovebox or Schlenk line techniques.[6]

  • Dry Glassware and Solvents: All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use. Anhydrous solvents should be used to prevent hydrolysis of the boron reagent.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.[7][8]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any volatile boron compounds or solvent vapors.

  • Emergency Procedures: Be prepared for potential incidents. Have appropriate fire extinguishing media (e.g., dry powder) readily available. In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water and seek immediate medical attention.

Safe Handling and Storage:
  • Storage: Store this compound and other moisture-sensitive reagents in a cool, dry place under an inert atmosphere.[8] Specially designed sealed containers are recommended for long-term storage.[5]

  • Transfer: For transferring the reagent, use techniques that prevent exposure to air and moisture, such as cannulation or transfer in a glovebox.

Conclusion

While specific applications of this compound are not yet widely reported, its structural similarity to other tartrate-derived chiral auxiliaries suggests its potential in asymmetric synthesis. The successful scale-up of reactions involving this reagent will depend on a systematic approach that addresses challenges related to stoichiometry, temperature control, mixing, and safety. The protocols and strategies outlined in this guide provide a solid foundation for researchers and process chemists to develop robust and scalable synthetic processes utilizing this and other chiral boron reagents. Further research into the reactivity and applications of this compound is warranted to fully unlock its potential in the synthesis of valuable chiral molecules.

References

  • Juaristi, E.; Soloshonok, V. A. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. In Enantioselective Synthesis of Beta-Amino Acids; Wiley-VCH Verlag GmbH & Co. KGaA, 2005; pp 361–393.
  • Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, 2014. [Link]

  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. 2008. [Link]

  • Lou, S.; Schaus, S. E. Asymmetric Petasis Reactions Catalyzed by Chiral Biphenols. J. Am. Chem. Soc.2010, 132 (4), 1194–1195.
  • Corey, E. J.; Helal, C. J. Asymmetric Bisboranes as Bidentate Catalysts for Carbonyl Substrates. Tetrahedron Lett.1997, 38 (44), 7511–7514.
  • Brown, H. C. Boron Reagents for Asymmetric Synthesis. SCI, 2009.
  • Corey, E. J.; Helal, C. J. Asymmetric bis-Boranes as Bidentate Catalysts for Carbonyl Substrates. Tetrahedron Lett.1997, 38 (44), 7511-7514.
  • University of California, Santa Barbara. Water Sensitive Chemicals. Environment, Health & Safety. [Link]

  • Seebach, D.; et al. (R,R)-(+)
  • Burgess, K.; Van der Donk, W. A. Synthesis of Chiral Tertiary Boronic Esters via Oxime-Directed Catalytic Asymmetric Hydroboration. J. Am. Chem. Soc.1994, 116 (15), 6561–6569.
  • Morgan, J. B.; Morken, J. P. Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes. J. Am. Chem. Soc.2004, 126 (48), 15682–15683.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. 2024. [Link]

  • Sotorrios, L.; et al.
  • Aggarwal, V. K.; et al. Ate Complexes of Secondary Boronic Esters as Chiral Organometallic-Type Nucleophiles for Asymmetric Synthesis. Angew. Chem. Int. Ed.2011, 50 (40), 9399–9402.
  • Wang, Z.-Q.; et al. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. Science2023, 382 (6675), 1163-1170.
  • CN107337603A, The preparation method of L (+)
  • Juaristi, E.; Soloshonok, V. A. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. In Enantioselective Synthesis of Beta-Amino Acids; Wiley-VCH Verlag GmbH & Co. KGaA, 2005; pp 361–393.
  • Krasiński, A.; Rachoń, J. Chemistry of diethyl tartrate synthesis. J. Chem. Technol. Biotechnol.2001, 76 (7), 743-746.

Sources

Troubleshooting & Optimization

How to improve yields in reactions using Bis(diethyl-L-tartrate glycolato)diboron

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asymmetric Borylation Reactions

A-CS (Application & Customer Support) Division From the desk of the Senior Application Scientist

Topic: Troubleshooting and Yield Optimization in Asymmetric Borylation Reactions Using Diboron Reagents and Chiral Ligands

Document ID: ASC-BORYL-TSG-26-01

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals employing asymmetric borylation reactions. Our internal analytics indicate some user queries for "Bis(diethyl-L-tartrate glycolato)diboron." We have no record of this specific reagent. However, the nomenclature strongly suggests that users are working on reactions involving a diboron reagent (e.g., Bis(pinacolato)diboron, B₂pin₂) in the presence of a chiral ligand, potentially derived from diethyl-L-tartrate, to synthesize valuable chiral organoboronates.[1] Diethyl-L-tartrate is a widely used and cost-effective chiral auxiliary for inducing stereoselectivity in a variety of transformations, including asymmetric epoxidations and as a precursor for chiral ligands.[2][3]

This guide provides a structured troubleshooting framework for the common challenges encountered in transition-metal-catalyzed asymmetric borylation, focusing on optimizing both chemical yield and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a catalytic asymmetric borylation?

A: Catalytic asymmetric borylation is a powerful method to install a boronic ester group onto a prochiral substrate (like an alkene or allene) with high enantioselectivity. The process typically involves three key components:

  • A Diboron Reagent: Most commonly Bis(pinacolato)diboron (B₂pin₂), which serves as the source of the boryl group.[4]

  • A Transition Metal Catalyst: Copper(I) and Iridium(I) complexes are frequently used.[5][6] The metal activates the diboron reagent and mediates its addition to the substrate.

  • A Chiral Ligand: This is the stereochemistry-directing component. The ligand coordinates to the metal center, creating a chiral environment that forces the borylation to occur preferentially on one face of the substrate, leading to an excess of one enantiomer.[7]

The general catalytic cycle for a copper-catalyzed reaction begins with the formation of a copper-alkoxide species, which then reacts with the diboron reagent to form an active copper-boryl complex.[5] This complex then adds across the unsaturated bond of the substrate, and subsequent steps release the chiral organoboronate product and regenerate the active catalyst.[8]

Q2: My diboron reagent (B₂pin₂) is a solid. How critical is its purity?

A: Extremely critical. B₂pin₂ can degrade upon exposure to moisture, leading to the formation of pinacol and boric acid.[9] Impurities can poison the catalyst and lead to inconsistent results.

  • Verification Protocol: Before use, verify the purity of your B₂pin₂ by ¹H NMR to ensure the characteristic singlet at ~1.2-1.3 ppm is clean. If you have access, ¹¹B NMR is also highly informative.[10]

  • Storage: Always store B₂pin₂ under an inert atmosphere (Argon or Nitrogen) and away from moisture.[4]

Q3: Can I pre-mix my catalyst and ligand?

A: Yes, and it is often recommended. Pre-forming the catalyst-ligand complex can lead to more reproducible results. This is typically done by stirring the metal precursor (e.g., CuCl) and the chiral ligand in an anhydrous, degassed solvent for a period (e.g., 15-60 minutes) before adding the other reagents. This ensures the active chiral catalyst is formed before the reaction begins.

Q4: What is the role of the alkoxide base (e.g., NaOtBu, KOMe) in many copper-catalyzed protocols?

A: The alkoxide base is crucial for initiating the catalytic cycle. It reacts with the copper(I) salt to form a copper(I) alkoxide intermediate in situ. This intermediate readily undergoes transmetalation with the diboron reagent (B₂pin₂) to generate the key active species: the ligated copper-boryl complex, (L*)Cu-Bpin.[11] The choice and purity of the base can significantly impact reaction efficiency.

Troubleshooting Guide: Yield and Enantioselectivity Issues

This section addresses the most common problems encountered during asymmetric borylation reactions in a question-and-answer format.

Problem Cluster 1: Low Chemical Yield or Stalled Reaction

Q: My reaction shows very low conversion to the desired product, even after extended reaction times. What are the likely causes and how can I fix it?

A: Low conversion is a multifaceted problem. Systematically investigate the following potential causes, starting with the most fundamental.

Troubleshooting Workflow for Low Reaction Yield

A systematic workflow for diagnosing low reaction yields.
  • Potential Cause 1: Inactive Catalyst System

    • Explanation: The metal precursor or, more commonly, the chiral ligand may have degraded. Chiral phosphine ligands, for example, are susceptible to oxidation. A compromised catalyst system is a primary reason for failed reactions.[12]

    • Self-Validating Protocol:

      • Use Fresh Reagents: Discard old bottles of catalyst precursors and ligands that have not been stored rigorously under inert atmosphere.

      • Pre-formation: As mentioned in the FAQ, stir the copper(I) salt and chiral ligand in anhydrous, degassed solvent for 30 minutes under argon. A distinct color change often indicates complex formation. If no change occurs where one is expected, this points to a reagent issue.

      • Run a Control: Set up a parallel reaction using a well-established, simple substrate known to work reliably with your catalyst system. If the control reaction also fails, the catalyst system is almost certainly the issue.

  • Potential Cause 2: Poor Solvent Quality

    • Explanation: Water and oxygen are potent inhibitors. Water can hydrolyze the active copper-alkoxide and copper-boryl species, while oxygen can oxidize the catalyst (especially Cu(I) to inactive Cu(II)) and sensitive ligands.[10]

    • Self-Validating Protocol:

      • Use Anhydrous Solvent: Always use solvent from a freshly opened bottle or a solvent purification system. Using a solvent that was merely "stored over molecular sieves" is insufficient, as the sieves may be saturated.

      • Degassing: Thoroughly degas the solvent before use. The most effective method is three "freeze-pump-thaw" cycles. Sparging with argon for 30-60 minutes is a viable alternative.[10]

      • Inert Atmosphere: Ensure your reaction is conducted under a positive pressure of a high-purity inert gas (Argon is preferred over Nitrogen for many transition metal reactions).

  • Potential Cause 3: Substrate Inhibition or Incompatibility

    • Explanation: Some substrates contain functional groups (e.g., unprotected amines, thiols) that can coordinate strongly to the metal center, acting as a competitive ligand and shutting down catalysis.[10] Sterically hindered substrates may also react sluggishly.[13]

    • Self-Validating Protocol:

      • Check Catalyst Loading: For difficult substrates, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) may overcome sluggish reactivity.

      • Increase Temperature: While potentially detrimental to enantioselectivity, gently increasing the reaction temperature (e.g., from 25 °C to 40 °C) can help identify if the reaction is kinetically slow. If conversion improves, you can then re-optimize for selectivity at a lower temperature with longer reaction times.

Problem Cluster 2: High Yield but Low Enantioselectivity (ee)

Q: My reaction goes to full conversion, but the product has a low enantiomeric excess (ee). How can I improve the stereoselectivity?

A: This is a common optimization problem. Low ee indicates that the chiral catalyst is active but is not effectively discriminating between the two faces of the prochiral substrate.

  • Potential Cause 1: Reaction Temperature is Too High

    • Explanation: Enantioselectivity is governed by the difference in the free energy of activation (ΔΔG‡) for the two diastereomeric transition states. This energy difference is often small. Higher temperatures provide enough thermal energy to overcome this barrier for both pathways, leading to a more racemic product. Conversely, lowering the temperature amplifies the effect of this small energy difference.[14][15]

    • Self-Validating Protocol:

      • Systematic Temperature Screen: Run the reaction at a series of controlled temperatures (e.g., 25 °C, 0 °C, -20 °C, and even -78 °C if solvent permits).

      • Analyze the Trend: Plot the observed ee vs. temperature. A clear trend of increasing ee with decreasing temperature confirms that temperature is a critical parameter for your system.[15]

  • Potential Cause 2: Suboptimal Solvent Choice

    • Explanation: The solvent can influence the conformation and stability of the catalyst-substrate complex in the transition state.[14] A solvent that coordinates weakly to the metal may allow for a more ordered and selective transition state, while a strongly coordinating solvent could interfere with the ligand's ability to control the stereochemistry.

    • Self-Validating Protocol:

      • Conduct a Solvent Screen: Test a range of anhydrous, degassed solvents with varying polarities and coordinating abilities (e.g., THF, 2-MeTHF, Toluene, Hexanes, Dichloromethane).[16]

      • Compare Results: Run small-scale, parallel reactions under identical conditions, changing only the solvent. This will quickly identify solvents that are beneficial for selectivity.

  • Potential Cause 3: Incorrect Ligand-to-Metal Ratio

    • Explanation: The stoichiometry between the chiral ligand and the metal is crucial. An excess of metal relative to the ligand can lead to the formation of an achiral or less selective catalyst, which provides a competing "background reaction" that erodes the overall ee.

    • Self-Validating Protocol:

      • Vary the Ratio: Typically, a slight excess of ligand is used (e.g., Ligand:Metal ratio of 1.1:1 or 1.2:1). Screen ratios from 1:1 to 1.5:1.

      • Monitor Both Yield and ee: An optimal ratio will maximize ee without significantly compromising the reaction rate.

Parameter Typical Effect on Yield Typical Effect on Enantioselectivity (ee) Rationale
Temperature Increases with higher temp.Decreases with higher temp.[15]Higher temperature increases reaction rate but reduces the energy difference between diastereomeric transition states.[14]
Catalyst Loading Increases (up to a point)Generally minor effect, but can decrease if side reactions are catalyzed.Higher concentration of active species increases turnover frequency.
Solvent Polarity Highly system-dependentHighly system-dependentSolvent affects catalyst solubility and the stability of the transition state complex.[14]
Concentration Increases with higher conc.Can increase or decrease.Higher concentration can favor the desired bimolecular reaction but may also promote catalyst aggregation or side reactions.
Problem Cluster 3: Product Isolation and Purification

Q: I have trouble purifying my chiral boronic ester product. It seems to decompose on my silica gel column. What should I do?

A: Boronic acids and their pinacol esters can be sensitive, particularly to the acidic nature of standard silica gel, which can cause hydrolysis or protodeboronation.[17]

  • Purification Protocol 1: Neutralize the Silica

    • Prepare a slurry of silica gel in your desired eluent system.

    • Add a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v), to the slurry.

    • Pack the column with this neutralized slurry. This "passivated" silica is much less likely to degrade your product.

  • Purification Protocol 2: Alternative Workup Procedures

    • Filtration: If the product is crystalline and byproducts are soluble, attempt to crystallize the product directly from the reaction mixture or after a simple filtration through a pad of Celite®.[18]

    • Acid/Base Extraction: For boronic acids (after deprotection of the ester), an acid/base workup can be effective. The boronic acid can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then re-acidified and extracted back into an organic layer.[19]

    • Derivatization: In some cases, it is easier to purify a downstream product. Alternatively, the boronic ester can be temporarily converted to a more robust derivative, like a DEA (diethanolamine) boronate or a trifluoroborate salt (BF₃K), which are often crystalline and easier to handle, then released back to the boronic acid post-purification.[20]

Visualizing the Mechanism: Copper-Catalyzed Asymmetric Borylation

A simplified catalytic cycle helps to visualize the key steps where problems can arise.

CatalyticCycle cluster_cycle CuX L*Cu-X (X=Cl, OTf) CuOAlk L*Cu-OR (Alkoxide Complex) CuX->CuOAlk + Base (e.g., NaOtBu) - NaX CuBpin L*Cu-Bpin (Active Catalyst) CuOAlk->CuBpin + B₂pin₂ - RO-Bpin AlkeneComplex Alkene Coordination Complex CuBpin->AlkeneComplex + Substrate (Alkene) Cuprate β-Borylalkylcopper Intermediate AlkeneComplex->Cuprate Migratory Insertion (Stereo-determining step) Cuprate->CuOAlk Turnover/Regeneration Product Chiral Product R*-Bpin Cuprate->Product + B₂pin₂ or H-Source

Simplified catalytic cycle for Cu-catalyzed asymmetric borylation of an alkene.

References

  • Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01831]
  • Troubleshooting a Miyaura borylation. Reddit r/Chempros. [URL: https://www.reddit.
  • Safety Data Sheet: Bis(pinacolato)diboron. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-4123-GB-EN.pdf]
  • Diethyl Tartrate. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v70p0047]
  • Boosting the Enantioselectivity of Conjugate Borylation of α,β‐Disubstituted Cyclobutenones with Monooxides of Chiral C2‐Symmetric Bis(phosphine) Ligands. Chemistry – A European Journal. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202200213]
  • Updated Progress of the Copper-Catalyzed Borylative Functionalization of Unsaturated Molecules. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10047462/]
  • How to purify boronic acids/boronate esters?. ResearchGate. [URL: https://www.researchgate.
  • Development of Chiral Ligands for the Transition‐Metal‐Catalyzed Enantioselective Silylation and Borylation. eScholarship.org. [URL: https://escholarship.org/uc/item/42d6q9w0]
  • The First Practical Method for Asymmetric Epoxidation. University of York. [URL: https://www.york.ac.
  • Enantioselective Copper-Catalyzed sp2/sp3 Diborylation of 1-Chloro-1-Trifluoromethylalkenes. ACS Central Science. [URL: https://pubs.acs.org/doi/10.1021/acscentsci.2c00494]
  • Purification of alkyl Bpin/other alkyl boronic esters. Reddit r/Chempros. [URL: https://www.reddit.
  • Catalytic Enantioselective Copper-Boryl Additions to Alkenes. Denmark Group, University of Illinois. [URL: https://denmarkgroup.illinois.edu/wp-content/uploads/2021/08/2018_02_23_GDG_UMich.pdf]
  • Specific Solvent Issues with Borylation Reactions. Wordpress. [URL: https://greenchem.files.wordpress.
  • Updated Progress of the Copper-Catalyzed Borylative Functionalization of Unsaturated Molecules. MDPI. [URL: https://www.mdpi.com/1420-3049/28/5/2111]
  • Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations. Benchchem. [URL: https://www.benchchem.
  • Boronic esters. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0332]
  • Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes. eScholarship.org. [URL: https://escholarship.org/uc/item/6s17j0g9]
  • Mastering Asymmetric Catalysis with Diethyl D-Tartrate: A Key Enabler. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.
  • Reaction of Bis(pinacolato)diboron with H-Si(100): The Pursuit of On-surface Hydrosilane Borylation Reactions. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75765602985a221221971]
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sds/09882.pdf]
  • Copper-Catalyzed Carbonylative Synthesis of β-Boryl Amides via Boroamidation of Alkenes. CCS Chemistry. [URL: https://www.chinesechemsoc.org/ccschem/article/10.31635/ccschem.020.202000578]
  • Development of Chiral Ligands for the Transition‐Metal‐Catalyzed Enantioselective Silylation and Borylation of C−H Bonds. ResearchGate. [URL: https://www.researchgate.
  • Copper-Catalyzed Diastereo- and Enantioselective Borylative Cyclization. ResearchGate. [URL: https://www.researchgate.
  • Process for purification of boronic acid and its derivatives. Google Patents. [URL: https://patents.google.
  • Recent advances in asymmetric borylation by transition metal catalysis. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cs/d0cs00843e]
  • Sharpless epoxidation. Wikipedia. [URL: https://en.wikipedia.
  • Enantioselective Copper-Catalyzed Synthesis of β-Boron β-Amino Esters. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol052955+]
  • Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272010/]
  • Development of Catalytic Reactions Using Bis(pinacolato)diboron and Their Applications to Syntheses of Pharmaceuticals and Luminescent Dyes. ResearchGate. [URL: https://www.researchgate.net/publication/338166542_Development_of_Catalytic_Reactions_Using_Bispinacolatodiboron_and_Their_Applications_to_Syntheses_of_Pharmaceuticals_and_Luminescent_Dyes]
  • Development of Chiral Ligands for the Transition-Metal-Catalyzed Enantioselective Silylation and Borylation of C–H Bonds. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9584449/]
  • Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b07677]
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [URL: https://application.wiley-vch.de/books/sample/352733449X_c01.pdf]
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/B1964_EG_E.pdf]
  • Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/548.shtm]

Sources

Technical Support Center: Troubleshooting Byproducts in Diboron-Mediated Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for diboron-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot the formation of unwanted byproducts in these powerful synthetic methodologies. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your own laboratory settings.

Introduction: The Double-Edged Sword of Borylation

Diboron reagents, such as bis(pinacolato)diboron (B₂pin₂), are cornerstones of modern organic synthesis, most notably in the Miyaura borylation reaction which provides access to versatile boronate esters.[1] These intermediates are pivotal for subsequent transformations, including the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[2][3] However, the very reactivity that makes these reagents so valuable can also lead to a variety of side reactions and byproducts, complicating purification and reducing yields. This guide provides a structured, question-and-answer-based approach to identifying, understanding, and mitigating these common synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My borylation of an aryl halide is complete, but I've isolated a significant amount of a biaryl byproduct. What is happening and how can I prevent it?

Answer:

The most common culprit for biaryl formation is a subsequent in situ Suzuki-Miyaura cross-coupling reaction.[4][5] The desired aryl boronate ester product reacts with the remaining aryl halide starting material under the catalytic conditions.

Causality: This side reaction is particularly favored by strong bases (e.g., K₃PO₄, K₂CO₃) which are often used in Suzuki-Miyaura couplings but can be too reactive for borylations.[4][5] While potassium acetate (KOAc) is generally a milder base used to suppress this pathway, under certain conditions, particularly with highly reactive substrates or catalysts, it can still promote this unwanted coupling.[4][5]

Troubleshooting Protocol:

  • Re-evaluate Your Base: The choice of base is critical.[1] If you are using a strong base, switch to a milder one like potassium acetate (KOAc). If you are already using KOAc and observing biaryl formation, consider even weaker bases or optimizing the base equivalents.

  • Temperature Control: Lowering the reaction temperature can often temper the rate of the Suzuki-Miyaura coupling more than the borylation.

  • Ligand and Catalyst Choice: The ligand on your palladium catalyst can influence the relative rates of the two reactions. Experiment with different phosphine ligands to find one that selectively promotes borylation.

  • Stoichiometry: Ensure you are not using a large excess of the diboron reagent, as this can drive the initial borylation to completion quickly, leaving ample time for the subsequent cross-coupling to occur.

Visualizing the Competing Pathways:

Byproduct_Formation Aryl Halide Aryl Halide Aryl Boronate Ester (Desired Product) Aryl Boronate Ester (Desired Product) Aryl Halide->Aryl Boronate Ester (Desired Product) Miyaura Borylation (Desired Pathway) Biaryl Byproduct Biaryl Byproduct Aryl Halide->Biaryl Byproduct Diboron Reagent Diboron Reagent Diboron Reagent->Aryl Boronate Ester (Desired Product) Aryl Boronate Ester (Desired Product)->Biaryl Byproduct Suzuki-Miyaura Coupling (Side Reaction)

Caption: Competing pathways in a Miyaura borylation reaction.

FAQ 2: My reaction mixture contains a significant amount of homocoupled product (Ar-Ar from the boronic ester). What causes this and what are the solutions?

Answer:

The homocoupling of boronic acids or their esters is often promoted by the presence of Pd(II) species and can be exacerbated by oxygen in the reaction mixture.[6] This occurs when two molecules of the organoboron compound couple to form a symmetrical biaryl.

Causality: If your palladium precatalyst is not efficiently reduced to the active Pd(0) species, or if the catalytic cycle is interrupted by oxidative processes (e.g., exposure to air), the resulting Pd(II) complexes can facilitate this unwanted reaction.[6]

Troubleshooting Protocol:

  • Ensure Anaerobic Conditions: This is the most critical factor. Thoroughly degas your solvent and ensure the reaction is run under a positive pressure of an inert gas (e.g., argon or nitrogen). Techniques like freeze-pump-thaw are highly effective.[7]

  • Catalyst Pre-activation: Consider if your Pd(II) precatalyst requires specific conditions for efficient reduction to Pd(0).

  • Reagent Purity: Ensure the purity of your diboron reagent and other reactants, as impurities can sometimes interfere with the catalytic cycle.

FAQ 3: I am observing significant protodeboronation of my product. Why is my C-B bond being cleaved?

Answer:

Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[8] This is a common decomposition pathway for boronic acids and their esters, particularly for those that are inherently unstable, such as 2-heterocyclic, vinyl, and cyclopropyl derivatives.[9]

Causality: This process can be accelerated by heat, the presence of a base, moisture, and even the palladium catalyst itself.[9] The mechanism can vary, but it often involves protonolysis of the C-B bond.

Troubleshooting Protocol:

  • Use Stable Boronic Acid Surrogates: For unstable boronic acids, consider using more stable derivatives like N-methyliminodiacetic acid (MIDA) boronates.[9] These are air-stable solids that slowly release the active boronic acid under the reaction conditions, minimizing its decomposition.

  • Anhydrous Conditions: If possible, use anhydrous solvents and reagents to minimize the presence of water, which can be a proton source.

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the rate of decomposition.

  • pH Control: The rate of protodeboronation can be highly pH-dependent.[8] Careful selection of the base and buffering conditions can sometimes mitigate this side reaction.

Visualizing the Troubleshooting Workflow:

Troubleshooting_Protodeboronation Start Protodeboronation Observed UnstableBA Is the boronic acid/ester known to be unstable? Start->UnstableBA UseSurrogate Use a stable surrogate (e.g., MIDA boronate) UnstableBA->UseSurrogate Yes Anhydrous Are conditions strictly anhydrous? UnstableBA->Anhydrous No End Reduced Protodeboronation UseSurrogate->End DryReagents Dry solvents and reagents Anhydrous->DryReagents No OptimizeConditions Optimize reaction time and temperature Anhydrous->OptimizeConditions Yes DryReagents->OptimizeConditions OptimizeConditions->End

Caption: Decision workflow for addressing protodeboronation.

FAQ 4: My starting material is being dehalogenated instead of borylated. What is the cause?

Answer:

Dehalogenation is a reductive process where the aryl halide is converted to the corresponding arene. This is a known side reaction in palladium-catalyzed reactions.[10]

Causality: This can occur through various mechanisms, including the formation of palladium hydride species which can then participate in a reductive cycle. The choice of solvent, base, and ligand can influence the prevalence of this side reaction. For instance, the use of pinacolborane (HBPin) as a diboron source can sometimes lead to dehalogenation.[1]

Troubleshooting Protocol:

  • Reagent Choice: If using HBPin, consider switching to B₂pin₂.

  • Catalyst System: The choice of palladium precursor and ligand can have a significant impact. Screen different catalyst systems to find one that is less prone to promoting dehalogenation.

  • Base Selection: The nature and strength of the base can influence the formation of hydride species. Experiment with different bases to minimize this side reaction.

Byproduct Identification: A Quick Reference Table

ByproductCommon Identification MethodsKey Characteristics
Biaryl ¹H NMR, Mass SpectrometryAppearance of signals corresponding to a symmetrical or unsymmetrical biaryl structure. Molecular weight will match the coupled product.
Homocoupled Product ¹H NMR, Mass SpectrometrySymmetrical biaryl signals in NMR. Molecular weight will be double that of the aryl group minus the boron moiety.
Protodeboronation Product ¹H NMR, Mass SpectrometryDisappearance of the boronate ester signals and appearance of a new aromatic C-H signal. Molecular weight will correspond to the arene.
Dehalogenation Product ¹H NMR, Mass SpectrometryDisappearance of the starting material signals and appearance of signals for the corresponding arene. Molecular weight will be that of the starting material minus the halogen plus hydrogen.

Experimental Protocols

Protocol 1: General Procedure for a Miyaura Borylation with Minimized Byproducts

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), potassium acetate (1.5-2.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., dioxane, DMSO, or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of this protocol is validated by the high-yield formation of the desired boronate ester with minimal formation of biaryl or other byproducts, as confirmed by NMR and mass spectrometry.

References

  • Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC - NIH. [Link]

  • Miyaura Borylation Reaction - Organic Chemistry Portal. [Link]

  • Activation of diboron reagents: The development of mild conditions for the synthesis of unique organoboron compounds - VTechWorks. [Link]

  • The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A. [Link]

  • Troubleshooting a Miyaura borylation : r/Chempros - Reddit. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. [Link]

  • Diastereo- and Enantioselective Reactions of Bis(pinacolato)diboron, 1,3-Enynes, and Aldehydes Catalyzed by an Easily Accessible Bisphosphine–Cu Complex | Journal of the American Chemical Society. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Biaryl Product Formation from Cross-coupling in Palladiumcatalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - MDPI. [Link]

  • Boron Chemistry: An Overview | ACS Symposium Series. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. [Link]

  • Bis(pinacolato)diboron - Wikipedia. [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - MDPI. [Link]

  • (PDF) Aryl boronates from bis(pinacolato)boron and pinacolborane - ResearchGate. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. [Link]

  • Reactions of Diboron Reagents with Unsaturated Compounds. [Link]

  • Pd-Catalyzed Borylation in Water and Its Application to the Synthesis of Active Pharmaceutical Ingredient (API) Intermediates | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [Link]

  • Something Unique or Methyl, Butyl, Futile? Born again Boron - Scientific Update - UK. [Link]

  • Diborane - Wikipedia. [Link]

  • Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 - GitHub. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. [Link]

  • New avenues for C–B bond formation via radical intermediates - RSC Publishing. [Link]

  • (PDF) Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes - ResearchGate. [Link]

Sources

Technical Support Center: Purification of Products from Boron-Containing Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of products from boron-containing reactions. Our goal is to equip you with practical, field-tested insights to navigate the common challenges associated with handling organoboron compounds, with a particular focus on boronic acids and their derivatives.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What makes the purification of boronic acids so challenging?

    • What are the typical impurities found in reactions with boronic acids?

    • What are the most effective general strategies for purifying boronic acids?

  • Troubleshooting Guide: Overcoming Common Purification Hurdles

    • Problem 1: My boronic acid is eluting with non-polar impurities during silica gel chromatography.

    • Problem 2: My boronic acid is decomposing on the silica gel column.

    • Problem 3: Poor solubility of my boronic acid is hindering extraction and crystallization.

    • Problem 4: How can I effectively remove residual palladium catalyst after a Suzuki-Miyaura coupling reaction?

  • Detailed Experimental Protocols

    • Protocol 1: Purification of Boronic Acids via Biphasic Extraction

    • Protocol 2: Optimized Flash Chromatography for Boronic Acid Purification

    • Protocol 3: Recrystallization of Boronic Acids

  • References

Frequently Asked Questions (FAQs)

What makes the purification of boronic acids so challenging?

The purification of boronic acids is notoriously difficult due to their unique chemical properties. They possess both a non-polar organic component and a highly polar dihydroxyboryl group, which can lead to complex solubility and chromatographic behaviors. Furthermore, boronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxines.[1][2][3] This equilibrium between the monomeric acid and the boroxine can complicate purification and analysis.[1][2]

What are the typical impurities found in reactions with boronic acids?

Common impurities in reactions involving boronic acids include:

  • Unreacted starting materials: Such as the parent boronic acid or any coupling partner (e.g., an aryl halide).

  • Homocoupling byproducts: Where the boronic acid couples with itself.

  • Protodeboronation products: The cleavage of the carbon-boron bond, which replaces the boronic acid group with a hydrogen atom.

  • Boroxines: As mentioned, these are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[3][4][5]

What are the most effective general strategies for purifying boronic acids?

A multi-pronged approach is often the most successful:

  • Acid-Base Extraction: This is a powerful technique that leverages the acidic nature of the boronic acid group. A basic aqueous wash (e.g., 1M NaOH) will selectively extract the boronic acid into the aqueous layer as its boronate salt, leaving non-polar organic impurities behind.[1][6][7][8] The boronic acid can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.[1][6][7][8]

  • Chromatography: While challenging, silica gel chromatography can be effective with careful optimization of the solvent system. In some cases, deactivating the silica with a base or using an alternative stationary phase like alumina may be necessary to prevent decomposition.[9][10]

  • Recrystallization: For solid boronic acids, recrystallization can be a highly effective method for achieving high purity.[6]

Troubleshooting Guide: Overcoming Common Purification Hurdles

Problem 1: My boronic acid is eluting with non-polar impurities during silica gel chromatography.

Causality: The dual nature of boronic acids can cause them to behave unpredictably on silica gel, sometimes eluting more quickly than expected and co-eluting with less polar compounds.

Solution: A biphasic acid-base extraction is a highly recommended first step before attempting chromatography. This will achieve a bulk separation of the acidic boronic acid from any non-polar impurities.

Workflow: Biphasic Extraction for Boronic Acid Purification

G cluster_0 Initial Mixture cluster_1 Extraction cluster_2 Phase Separation cluster_3 Purification A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Add 1M NaOH (aq) and Shake A->B C Organic Layer: Non-Polar Impurities B->C D Aqueous Layer: Sodium Boronate Salt B->D E Acidify Aqueous Layer (e.g., 1M HCl) D->E F Extract with Ethyl Acetate E->F G Purified Boronic Acid in Organic Layer F->G

Caption: Biphasic extraction workflow for separating boronic acids.

Problem 2: My boronic acid is decomposing on the silica gel column.

Causality: The acidic nature of standard silica gel can catalyze the decomposition of sensitive boronic acids, often through protodeboronation.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry in your eluent containing 1-2% of a base like triethylamine or ammonia.[9]

  • Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase C18 silica for your chromatography.[10]

  • Minimize Contact Time: Employ flash chromatography to reduce the amount of time your compound spends on the stationary phase.

Data Summary: Stationary Phase Selection

Stationary PhaseAcidityBest Suited ForPotential Drawbacks
Silica GelAcidicRobust, less polar compoundsCan cause decomposition of sensitive compounds
Deactivated SilicaNeutralAcid-sensitive boronic acidsMay require solvent system re-optimization
AluminaNeutral/BasicAcid-sensitive compoundsGenerally more expensive than silica gel
C18 Reversed-PhaseN/APolar compoundsRequires aqueous mobile phases
Problem 3: Poor solubility of my boronic acid is hindering extraction and crystallization.

Causality: The polarity and crystalline structure of certain boronic acids can result in low solubility in many common organic solvents.

Solutions:

  • Solvent Screening for Extraction: Systematically test a variety of solvents for the extraction of your acidified aqueous layer. While ethyl acetate is a common choice, other solvents like dichloromethane or mixtures such as THF/toluene may provide better solubility.

  • Recrystallization Solvent Screening: For crystallization, explore a range of solvents and solvent pairs (e.g., ethanol/water, acetone/hexanes) to identify a system where your boronic acid is soluble when hot but sparingly soluble at room temperature or colder.

  • Derivative Formation: If solubility issues persist, consider converting the boronic acid to a more soluble boronic ester (e.g., a pinacol ester) for purification.[1][11] The ester can often be hydrolyzed back to the boronic acid if needed.[11][12]

Problem 4: How can I effectively remove residual palladium catalyst after a Suzuki-Miyaura coupling reaction?

Causality: Palladium catalysts, while highly effective, can be challenging to completely remove from the final product, leading to contamination.[13][14]

Solutions:

  • Palladium Scavengers: A variety of commercially available solid-supported scavengers containing thiol or other chelating groups can effectively bind to and remove palladium.[15][16] The scavenger is added to the reaction mixture, stirred, and then removed by filtration.[15][16]

  • Activated Carbon: Treatment with activated carbon can also adsorb residual palladium.[15]

  • Filtration through Celite: A simple filtration through a pad of Celite can often remove a significant portion of the palladium catalyst.[17]

Workflow: Palladium Removal with a Scavenger

G A Crude Reaction Mixture (Product + Pd Catalyst) B Add Palladium Scavenger (e.g., Thiol-functionalized Silica) A->B Post-reaction C Stir at Room Temperature B->C D Filter to Remove Scavenger-Bound Palladium C->D E Purified Product in Solution D->E

Caption: A general workflow for palladium scavenging.

Detailed Experimental Protocols

Protocol 1: Purification of Boronic Acids via Biphasic Extraction
  • Dissolve: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, approximately 10 mL per 1 gram of crude material).

  • Basify and Extract: Transfer the organic solution to a separatory funnel and add an equal volume of 1M NaOH (aq). Shake the funnel vigorously for 1-2 minutes, venting periodically. Allow the layers to separate completely.

  • Separate Layers: Drain the lower aqueous layer into a clean flask. For optimal recovery, re-extract the organic layer with a fresh portion of 1M NaOH (aq) and combine the aqueous layers.

  • Acidify: Cool the combined aqueous layers in an ice bath and carefully acidify to a pH of approximately 2 with 1M HCl (aq). Use pH paper or a pH meter to monitor the acidity.

  • Back-Extract: Extract the acidified aqueous layer with three portions of ethyl acetate.

  • Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the purified boronic acid.

Protocol 2: Optimized Flash Chromatography for Boronic Acid Purification
  • Prepare Slurry: Create a slurry of silica gel in your chosen eluent (e.g., a mixture of hexanes and ethyl acetate). For acid-sensitive boronic acids, add 1% triethylamine to the eluent.

  • Pack Column: Pack a chromatography column with the prepared silica gel slurry.

  • Load Sample: Dissolve the crude boronic acid in a minimal amount of the eluent. If solubility is an issue, adsorb the compound onto a small amount of silica gel and dry-load it onto the column.

  • Elute: Run the column using your chosen eluent system. A gradient of increasing polarity may be necessary.

  • Collect and Analyze Fractions: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of Boronic Acids
  • Select Solvent: In a small test tube, add a small amount of your crude boronic acid and a few drops of a test solvent. Heat the mixture to a boil. If the solid dissolves, it is a potential recrystallization solvent. If it does not, add more solvent until it does.

  • Dissolve in Hot Solvent: In a larger flask, add the crude boronic acid and the chosen solvent. Heat the mixture with stirring until all the solid has dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.

  • Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry: Dry the crystals under vacuum to remove any remaining solvent.

References

  • Title: How to purify boronic acids/boronate esters? Source: ResearchGate URL: [Link]

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Publications URL: [Link]

  • Title: Can I remove boronic acid using Work up process? Source: ResearchGate URL: [Link]

  • Title: Process for purification of boronic acid and its derivatives Source: Google Patents URL
  • Title: HELP: Purifying boronic acids sucks Source: Reddit URL: [Link]

  • Title: 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications Source: Wiley-VCH URL: [Link]

  • Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters URL: [Link]

  • Title: Purification of boronic acids? Source: Reddit URL: [Link]

  • Title: Facile Chromatographic Method for Purification of Pinacol Boronic Esters Source: Oxford Academic URL: [Link]

  • Title: Purification of alkyl Bpin/other alkyl boronic esters Source: Reddit URL: [Link]

  • Title: Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water Source: PMC - NIH URL: [Link]

  • Title: Alternatives to silica gel or alternative method of purification? Source: Reddit URL: [Link]

  • Title: Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution Source: MDPI URL: [Link]

  • Title: 22.11: Boron Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium catalyst recovery using scavenger resin Source: SpinChem URL: [Link]

  • Title: How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Source: ResearchGate URL: [Link]

  • Title: A Facile Chromatographic Method for Purification of Pinacol Boronic Esters Source: ResearchGate URL: [Link]

  • Title: Supporting Information Boroxine Template for Macrocyclization and Postfunctionalization Source: The Royal Society of Chemistry URL: [Link]

  • Title: Impurities in boron-A and boron-B Source: ResearchGate URL: [Link]

  • Title: Self-condensation of phenylboronic acid Source: Reddit URL: [Link]

  • Title: Using Metal Scavengers to Remove Trace Metals such as Palladium Source: Biotage URL: [Link]

  • Title: Boron Chemistry: An Overview Source: ACS Symposium Series URL: [Link]

  • Title: Recovery and/or reuse of palladium catalyst after a suzuki coupling Source: Google Patents URL
  • Title: Boron and compounds Source: DCCEEW URL: [Link]

  • Title: Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation Source: PMC - NIH URL: [Link]

  • Title: Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration Source: Journal of the American Chemical Society URL: [Link]

  • Title: Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution Source: ResearchGate URL: [Link]

  • Title: FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION Source: LOCKSS URL: [Link]

  • Title: Supporting Information Source: The Royal Society of Chemistry URL: [Link]

  • Title: Reaction of boron to transition metal impurities and its effect on conductivity of aluminum Source: ResearchGate URL: [Link]

  • Title: Method of removing palladium Source: Google Patents URL
  • Title: Metal Scavengers: An alternative to recrystallization for removing metals? Source: Biotage URL: [Link]

  • Title: Are there alternatives for silica for column chromatography? Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

Sources

Technical Support Center: Stability and Degradation of Acetylsalicylic Acid (Aspirin)

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for professionals in research and drug development who work with acetylsalicylic acid (ASA), commonly known as aspirin. Understanding its stability is critical for accurate experimental results and the development of effective formulations. This document addresses common questions and troubleshooting scenarios related to ASA's degradation, providing not just protocols, but the scientific reasoning behind them.

Section 1: Troubleshooting Assay Inconsistencies

Q1: My quantitative analysis shows decreasing concentrations of aspirin in my prepared solutions over a short period. What is the likely cause?

A: This is a classic sign of chemical instability. Aspirin is highly susceptible to hydrolysis, which is the primary pathway of its degradation.[1][2] The ester linkage in the acetylsalicylic acid molecule is attacked by water, breaking it down into salicylic acid (SA) and acetic acid.[2][3] This reaction can occur spontaneously in aqueous solutions and is the most common reason for loss of parent compound in an experimental setting.[3][4]

The rate of this degradation is significantly influenced by several factors, including pH, temperature, and the presence of moisture.[1][5] If you notice a strong smell of vinegar from your aspirin-containing materials, this is a tell-tale sign that hydrolysis has occurred, as acetic acid is a byproduct.[6]

  • Expert Insight: For analytical purposes, especially when using techniques like HPLC, it is crucial to prepare your ASA standards and sample solutions fresh. If solutions must be stored, even for a few hours, they should be kept at refrigerated temperatures (2-8°C) and in a buffered, slightly acidic mobile phase to minimize the rate of hydrolysis.[1] A study of ASA stability showed that reduced temperatures (<8°C) provided better stability than storage at 18-25°C.[1][7]

Section 2: Understanding Aspirin's Primary Degradation Pathway

Q2: What is the chemical mechanism behind aspirin hydrolysis and how do environmental factors influence it?

A: The hydrolysis of aspirin is a well-understood, pseudo-first-order reaction where the ester group of ASA is cleaved.[8][9] This reaction is catalyzed by both acid (H+) and base (OH-).

  • Mechanism: In the presence of water, a nucleophilic attack occurs at the carbonyl carbon of the ester group. This process is significantly accelerated under basic conditions, where the hydroxide ion (OH-) is a much stronger nucleophile than water, and under acidic conditions, where the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. The reaction is promoted at high temperatures and in alkaline solutions.[3]

The relationship between pH and the rate of hydrolysis is critical. The reaction is slowest at a pH of approximately 2.5. As the pH increases into neutral and alkaline ranges, the rate of hydrolysis increases dramatically.[10]

G cluster_reactants Reactants cluster_products Degradation Products ASA Acetylsalicylic Acid (Aspirin) SA Salicylic Acid ASA->SA Hydrolysis (+H₂O) Catalyzed by H⁺ or OH⁻ AA Acetic Acid ASA->AA

Caption: Primary hydrolysis pathway of aspirin.

Q3: How significantly do temperature and pH affect the degradation rate?

A: Both temperature and pH have a profound impact on the stability of aspirin. The rate of hydrolysis increases with both rising temperature and deviations from the optimal pH of ~2.5.[10]

  • Temperature: As with most chemical reactions, an increase in temperature provides more energy to the system, accelerating the rate of hydrolysis.[10][11] Storing aspirin tablets at elevated temperatures (e.g., 60°C) has been shown to cause a significant increase in salicylic acid content.[12]

  • pH: The hydrolysis rate is significantly faster in neutral and basic solutions compared to acidic ones.[10] This is why enteric-coated aspirin formulations are designed to bypass the acidic environment of the stomach and dissolve in the more basic small intestine.

The following table summarizes kinetic data from a study evaluating aspirin hydrolysis at various temperatures in a pH 7.4 buffer, illustrating the temperature dependence.

Temperature (°C)Pseudo-First-Order Rate Constant (k) in s⁻¹
257.0 x 10⁻⁶
371.0 x 10⁻⁵
504.0 x 10⁻⁵
753.0 x 10⁻⁴
854.0 x 10⁻⁴
Data adapted from a study on aspirin hydrolysis kinetics.[11]

Section 3: Protocols for Stability Assessment

Q4: How can I conduct a forced degradation study to identify potential degradants of aspirin?

A: A forced degradation (or stress testing) study is essential for identifying degradation products and demonstrating the stability-indicating nature of your analytical method.[13][14] It involves subjecting the drug to harsher conditions than it would typically encounter to accelerate degradation.

Protocol: Forced Hydrolytic Degradation of Aspirin

  • Preparation of Stock Solution: Accurately weigh and dissolve aspirin in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Control Sample: Dilute an aliquot of the stock solution with your mobile phase to the target analytical concentration (e.g., 100 µg/mL). This is your time-zero, undegraded sample.

  • Acid Hydrolysis:

    • Take an aliquot of the stock solution.

    • Add an equal volume of 0.1 N Hydrochloric Acid (HCl).

    • Heat the mixture (e.g., at 80°C for 3 hours).[13]

    • Cool the solution to room temperature.

    • Carefully neutralize the solution with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH).

    • Dilute to the target analytical concentration with the mobile phase.

  • Base Hydrolysis:

    • Take an aliquot of the stock solution.

    • Add an equal volume of 0.1 N NaOH.

    • Let the mixture stand at room temperature. Note: Base hydrolysis is much faster than acid hydrolysis, so heating may not be necessary to achieve sufficient degradation.

    • After a set time (e.g., 30 minutes), carefully neutralize the solution with an equivalent amount of 0.1 N HCl.

    • Dilute to the target analytical concentration with the mobile phase.

  • Analysis: Analyze the control, acid-stressed, and base-stressed samples by HPLC. Compare the chromatograms to identify new peaks (degradants) and the reduction in the area of the parent aspirin peak. The primary degradation product you expect to see is salicylic acid.[13]

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Aspirin Stock Solution (1 mg/mL) B Acid Stress (0.1 N HCl, 80°C) A->B C Base Stress (0.1 N NaOH, RT) A->C D Oxidative Stress (e.g., 3% H₂O₂) A->D E Thermal Stress (e.g., 80°C, solid) A->E F Neutralize & Dilute to Target Conc. B->F C->F D->F E->F G HPLC-UV/PDA Analysis F->G H Identify Degradants & Assess Mass Balance G->H

Caption: Workflow for a forced degradation study.

Q5: What is a reliable HPLC method for separating and quantifying aspirin and salicylic acid?

A: A robust reversed-phase HPLC (RP-HPLC) method is the standard for analyzing aspirin and its primary degradant, salicylic acid. The key is to use a mobile phase with a controlled, acidic pH to ensure both compounds are in their non-ionized form, which promotes good retention and peak shape on a C18 column.

Example HPLC Method Parameters:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, 50:50 (v/v) acetonitrile and 0.1% acetic acid in water.[13] The acidic pH suppresses the ionization of both the carboxylic acid groups on ASA and SA.[15]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV detection at 246 nm.[13]

  • Column Temperature: 40°C.[16]

  • Injection Volume: 4 µL.[16]

  • Trustworthiness Check: This method should provide good resolution (Rs > 2) between the aspirin and salicylic acid peaks.[17] To validate, you should confirm the identity of the salicylic acid peak by running a standard of pure salicylic acid under the same conditions.[13]

Section 4: Other Degradation Pathways & Prevention

Q6: Besides hydrolysis, is aspirin susceptible to other degradation pathways like photolysis or oxidation?

A: While hydrolysis is the main concern, other pathways exist.

  • Photodegradation: Aspirin in aqueous solutions can undergo photodegradation when exposed to UV light.[18][19] Studies have shown that direct sunlight exposure leads to degradation.[1][7] Therefore, solutions should be protected from light, especially during long-term storage or analysis.

  • Oxidation: Aspirin can also be degraded under oxidative stress, for example, in the presence of hydrogen peroxide.[13][20] However, in typical solid dosage forms and under normal storage conditions, oxidative degradation is less common than hydrolysis.

Q7: What are the best practices for storing aspirin and its solutions to ensure maximum stability?

A: Proper storage is paramount to prevent degradation and ensure the integrity of your results.

  • Solid Form: Store solid aspirin in a tightly closed container at room temperature, away from excess heat and moisture.[6][21] A cool, dry place is ideal.[1][22] High humidity is a major factor in accelerating hydrolysis in the solid state.[1][7]

  • Aqueous Solutions: As discussed, aqueous solutions are inherently unstable.[4][5] They should be prepared fresh for immediate use. If short-term storage is unavoidable:

    • Use a buffered, acidic solvent (pH ~2.5-4).

    • Store at refrigerated temperatures (2-8°C).[1]

    • Protect from light by using amber vials or covering with aluminum foil.

By understanding the inherent instability of aspirin and implementing these control strategies, you can ensure the accuracy and reproducibility of your experimental work.

References

  • Husejnović, M. Š., Suljić, A., Taletović, A., Džambić, A., Ibišević, M., Smajlagić, A., Kozarević, E. C., Karić, E., & Haličević, A. (2025). Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets under Different Storage Conditions. Journal of Pharmaceutical Research International. [Link]

  • Ejeahalaka, K. K., & Akerele, J. O. (n.d.). The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. SciSpace. [Link]

  • Jain, D., Jain, R., & Jain, D. (2020). Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method. Scientia Pharmaceutica. [Link]

  • Mot, A. C., Pui, A., Scurtu, F., & Damian, G. (2023). A Laboratory Module for Physical Chemistry and Analytical Chemistry: The Kinetics of Aspirin Hydrolysis and Its Quantitation in Pharmaceutical Tablets. Journal of Chemical Education. [Link]

  • Fülöp, F. (2022). The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited - An UHPLC-ESI-QTOF spectrometry study. ResearchGate. [Link]

  • Dahanayaka, D., Munisinghe, A., & Abeytung, D. (n.d.). STUDY OF THE DETERIORATION OF ASPIRIN IN THE PRESENCE OF VARIOUS EXCIPIENTS. University of Colombo. [Link]

  • SSERC. (n.d.). Determination of Aspirin. [Link]

  • Moja, C. E., Mosoarca, G., Vancea, S., Ursu, D., Popa, A., & Zamfir, A.-D. (2021). The Influence of UV Light on Photodegradation of Acetylsalicylic Acid. Applied Sciences. [Link]

  • Patel, H., & Patel, V. (2024). The Effect of pH on the Hydrolysis of Acetylsalicylic Acid (C9H8O4) to Salicylic Acid (C7H6O3) and Acetic Acid (C2H4O2) at 333.15 K (60 °C). Sciforum. [Link]

  • WebMD. (n.d.). Aspirin (Bayer, Vazalore, and others) - Uses, Side Effects, and More. [Link]

  • MDPI. (2018). Photocatalytic Performance and Degradation Mechanism of Aspirin by TiO 2 through Response Surface Methodology. [Link]

  • Unknown. (n.d.). Preparation, Purification and Analysis of Aspirin (acetylsalicylic acid) Synthesis. [Link]

  • Chandarana, C., Kapupara, P., & Prajapati, P. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International. [Link]

  • MedlinePlus. (n.d.). Aspirin. [Link]

  • Unknown. (n.d.). Catalysis: The pH-Rate Dependence of the Hydrolysis of Aspirin. [Link]

  • Muneer, M. (2020). Mechanism of Acetyl Salicylic Acid (Aspirin) Degradation under Solar Light in Presence of a TiO2-Polymeric Film Photocatalyst. ResearchGate. [Link]

  • ResearchGate. (2024). Comprehensive analysis of Aspirin and Apixaban: thedevelopment, validation, and forced degradation studies of bulk drugs and in-house capsule formulations using the RP-HPLC method. [Link]

  • de Souza, G. R., & de Campos, L. M. M. (2010). Development of a new analytical method for determination of acetylsalicylic and salicylic acids in tablets by reversed phase liquid chromatography. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Ozyilmaz, E. D. (n.d.). Investigation of the Stability of Acetylsalicylic Acid Solution at Different Temperatures. DergiPark. [Link]

  • AWS. (n.d.). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. [Link]

  • Agilent. (n.d.). Reliable HPLC Analysis of Aspirin and Associated Related Substances in Drug Substance and Tablet Formulation. [Link]

  • ResearchGate. (2025). Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets under Different Storage Conditions. [Link]

  • DESWATER. (n.d.). Photocatalytic degradation of aspirin from aqueous solutions using the UV/ZnO process. [Link]

  • Chemistry LibreTexts. (2020). Introduction to Kinetics. [Link]

  • PubMed. (n.d.). Evaluation of the pharmaceutical characteristics of various enteric-coated aspirin tablets under different storage conditions. [Link]

  • Study.com. (n.d.). Hydrolysis of Aspirin | Overview, Reactions & Mechanism. [Link]

  • PubMed. (2021). The Influence of UV Light on Photodegradation of Acetylsalicylic Acid. [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). stability indicating rp-hplc method for simultaneous determination of aspirin and clopidogrel in dosage. [Link]

  • Mayo Clinic. (n.d.). Aspirin (oral route) - Side effects & dosage. [Link]

Sources

Technical Support Center: Optimizing Catalyst and Ligand Ratios for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst and ligand ratios. Asymmetric catalysis is a cornerstone of modern chemistry, enabling the selective production of a single enantiomer of a chiral molecule.[1][2] However, achieving high enantioselectivity and yield is a nuanced process, often requiring meticulous optimization of reaction parameters.[3] This resource provides in-depth, experience-based guidance in a direct question-and-answer format to troubleshoot common experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses the initial questions that often arise during the setup and execution of an asymmetric synthesis experiment.

Q1: What is the ideal starting catalyst-to-ligand ratio for a new asymmetric reaction?

A1: For most transition-metal-catalyzed asymmetric reactions, a slight excess of the ligand is a good starting point. A common initial ratio is 1:1.1 to 1:1.2 (metal precursor:ligand) .

Causality & Field-Proven Insights: The rationale for this slight excess is twofold. First, it helps to ensure that all of the metal centers are coordinated by the chiral ligand, which is crucial for inducing enantioselectivity.[4] Second, it can compensate for any minor inaccuracies in weighing or the presence of impurities in the ligand. Some reactions, however, may benefit from different ratios. For instance, in certain palladium-catalyzed reactions, a 1:2 ratio might be optimal to generate the active catalytic species. Conversely, an excess of ligand can sometimes be detrimental, leading to the formation of inactive or less active catalyst species. Therefore, this initial ratio should be considered a starting point for further optimization.

Q2: My reaction has low or no enantiomeric excess (ee). What is the first parameter I should investigate?

A2: Before extensively screening catalyst and ligand ratios, first verify the purity and integrity of your catalyst precursor and chiral ligand .

Causality & Field-Proven Insights: This is a critical and often overlooked step. Impurities in the ligand, such as the opposite enantiomer or residual solvents from its synthesis, can have a dramatic negative impact on enantioselectivity. Similarly, impurities in the metal precursor can poison the catalyst or lead to the formation of non-selective catalytic species. It is highly recommended to use reagents of the highest available purity and to handle them under an inert atmosphere to prevent degradation. For example, many phosphine-based ligands are susceptible to oxidation, which can significantly diminish their effectiveness.

Q3: How significantly does the solvent choice impact the optimization of catalyst and ligand ratios?

A3: The choice of solvent is critical and can profoundly influence the outcome of an asymmetric reaction, including the optimal catalyst-to-ligand ratio.

Causality & Field-Proven Insights: The solvent can affect the solubility of the catalyst, ligand, and substrates, as well as the stability and geometry of the catalyst-substrate complex in the transition state.[5] A solvent screen is a valuable early-stage optimization step. For a given reaction, a non-coordinating solvent might favor the desired catalytic cycle, while a coordinating solvent could interfere with ligand binding or substrate activation. The dielectric constant of the solvent can also play a role in stabilizing charged intermediates or transition states.[6]

Q4: I am observing poor reproducibility in my results. What are the likely causes related to catalyst and ligand handling?

A4: Poor reproducibility is a common challenge in asymmetric catalysis and can often be traced back to inconsistencies in experimental setup and reagent handling.[7]

Causality & Field-Proven Insights: Key factors include:

  • Atmosphere Control: Many catalysts and ligands are sensitive to air and moisture. Inconsistent inert atmosphere techniques (e.g., variations in glovebox use or Schlenk line technique) can lead to variable catalyst activity and selectivity.

  • Reagent Purity: Using different batches of catalysts, ligands, or solvents with varying purity levels can lead to inconsistent results.[7]

  • Temperature Control: Asymmetric reactions can be highly sensitive to temperature fluctuations. Even small variations can impact reaction rates and enantioselectivity.[7]

  • Mixing and Stirring: In heterogeneous or biphasic reactions, the stirring rate can affect mass transfer and, consequently, the reaction outcome.

II. Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a more detailed, step-by-step approach to resolving common problems encountered during the optimization process.

Issue 1: Low Enantiomeric Excess (ee)

A low ee is one of the most frequent challenges in developing an asymmetric synthesis. The following workflow can help systematically diagnose and address the root cause.

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Protocol: High-Throughput Screening of Catalyst:Ligand Ratios

High-throughput experimentation (HTE) is a powerful strategy for rapidly identifying optimal reaction conditions.[8][9]

Objective: To efficiently screen multiple catalyst-to-ligand ratios to identify the optimal conditions for high enantioselectivity.

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of the metal precursor in a suitable anhydrous solvent under an inert atmosphere.

    • Prepare separate stock solutions of the chiral ligand at concentrations that will allow for the desired ratios to be easily dispensed.

  • Reaction Setup in a 96-Well Plate:

    • Using a liquid handling robot or multichannel pipette in a glovebox, dispense the metal precursor stock solution into each well.

    • Dispense varying amounts of the ligand stock solution into the wells to achieve a range of catalyst:ligand ratios (e.g., 1:0.8, 1:1, 1:1.2, 1:1.5, 1:2).

    • Add the substrate and any other necessary reagents to each well.

    • Seal the plate and place it on a shaker at the desired reaction temperature.

  • Analysis:

    • After the reaction is complete, quench the reactions simultaneously.

    • Analyze the enantiomeric excess of the product in each well using chiral HPLC or GC.

Parameter Condition A Condition B Condition C Condition D Condition E
Catalyst:Ligand Ratio 1:0.81:1.01:1.21:1.51:2.0
Yield (%) 8592959388
ee (%) 6588969485

Data Interpretation: The table above illustrates a typical outcome of such a screen. In this hypothetical example, a catalyst-to-ligand ratio of 1:1.2 provides the best balance of high yield and excellent enantioselectivity.

Issue 2: Low or No Reaction Conversion

When the desired product is not formed or the conversion is low, the catalytic cycle may be inhibited or the catalyst may not be active.

Caption: Troubleshooting workflow for low reaction conversion.

Experimental Protocol: Catalyst Pre-formation and Activation

In some cases, the active catalyst is not formed efficiently in situ. A separate pre-formation step can be beneficial.

Objective: To generate the active catalytic species before the addition of the substrate to improve reaction conversion.

Methodology:

  • In an inert atmosphere (glovebox or Schlenk line), add the metal precursor and the chiral ligand to a flask containing anhydrous solvent.

  • Stir the mixture at room temperature or a slightly elevated temperature for a specific period (e.g., 30-60 minutes) to allow for the formation of the catalyst complex. The formation of a distinct color change can sometimes indicate catalyst formation.

  • Cool the reaction mixture to the desired reaction temperature.

  • Add the substrate to the pre-formed catalyst solution to initiate the reaction.

Causality & Field-Proven Insights: Pre-forming the catalyst can be particularly important when using less reactive metal precursors or when the ligand coordination is slow. It ensures that a sufficient concentration of the active catalyst is present at the start of the reaction, which can be crucial for achieving high conversion, especially with less reactive substrates.

III. Advanced Optimization Strategies

For challenging transformations, more advanced strategies may be necessary to achieve the desired outcome.

The Role of Non-Linear Effects (NLE)

A non-linear effect in asymmetric catalysis refers to the observation that the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral ligand. Understanding NLE can provide insights into the nature of the catalytic species.

  • Positive Non-Linear Effect ((+)-NLE): The product ee is higher than the ligand ee. This often suggests the formation of a more reactive and more selective catalyst from the major enantiomer of the ligand, while the minor enantiomer is incorporated into less active or inactive species.

  • Negative Non-Linear Effect ((-)-NLE): The product ee is lower than the ligand ee. This can indicate the formation of heterochiral catalyst species (containing both enantiomers of the ligand) that are more reactive but less selective than the homochiral species.

Modular Ligand and Co-catalyst Screening

For some reaction systems, a combination of a chiral ligand and a co-catalyst or additive is necessary for optimal performance. High-throughput screening can be employed to rapidly evaluate a matrix of ligands and co-catalysts.[10]

Ligand Co-catalyst A Co-catalyst B No Co-catalyst
Ligand 1 95% ee, 98% yield85% ee, 90% yield50% ee, 60% yield
Ligand 2 70% ee, 80% yield92% ee, 95% yield40% ee, 55% yield
Ligand 3 88% ee, 93% yield75% ee, 85% yield65% ee, 70% yield

This approach allows for the discovery of synergistic effects between the ligand and co-catalyst that might not be apparent from individual screenings.

IV. References

  • Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. MDPI. Available at: [Link]

  • Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. National Institutes of Health. Available at: [Link]

  • Recent advances in catalytic asymmetric synthesis. Frontiers Media S.A.. Available at: [Link]

  • Mod-09 Lec-38 Asymmetric Catalysis. YouTube. Available at: [Link]

  • Chiral-at-Metal Catalysts: A Minimalist Strategy for Asymmetric Catalysis. YouTube. Available at: [Link]

  • Metal Stereogenicity in Asymmetric Transition Metal Catalysis. ACS Publications. Available at: [Link]

  • High-Throughput Screening Approach for Catalytic Applications through Regulation of Adsorption Energies via Work Function. ACS Publications. Available at: [Link]

  • Chiral Diene Ligands in Asymmetric Catalysis. Chemical Reviews. Available at: [Link]

  • To Err is Human; To Reproduce Takes Time. ACS Publications. Available at: [Link]

  • Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate. ACS Publications. Available at: [Link]

  • Boosting Enantioselectivity of Chiral Molecular Catalysts with Supramolecular Metal–Organic Cages. Chinese Chemical Society. Available at: [Link]

  • Principles of Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Asymmetric Catalysis in Organic Synthesis. MDPI. Available at: [Link]

  • High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. ACS Publications. Available at: [Link]

  • Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. Available at: [Link]

  • The Future of Asymmetric Synthesis: Trends and Innovations. Chiralpedia. Available at: [Link]

  • High-Throughput Screening Techniques in Catalysis. Heidelberg University. Available at: [Link]

  • Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. Royal Society of Chemistry. Available at: [Link]

  • New Privileged Chiral Ligand for Catalytic Asymmetric Reactions. Chinese Academy of Sciences. Available at: [Link]

  • Hydrogenation troubleshooting. Reddit. Available at: [Link]

  • Enantioselective Transition-Metal Catalysis via an Anion-Binding Approach. National Institutes of Health. Available at: [Link]

  • High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions. PubMed. Available at: [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]

  • Research Progress in High-Throughput Screening of CO2 Reduction Catalysts. MDPI. Available at: [Link]

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. Available at: [Link]

  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Thieme. Available at: [Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS. Available at: [Link]

  • Asymmetric Synthesis. University of Bath. Available at: [Link]

  • Asymmetric-hydrogenation-2015.pdf. ETH Zurich. Available at: [Link]

  • Enantioselective “organocatalysis in disguise” by the ligand sphere of chiral metal-templated complexes. Chemical Society Reviews. Available at: [Link]

  • Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. MDPI. Available at: [Link]

  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. ACS Publications. Available at: [Link]

  • Concise Introduction to Asymmetric Synthesis. Indian Institute of Technology Bombay. Available at: [Link]

  • High-throughput screening of multimetallic catalysts for three-way catalysis. Taylor & Francis. Available at: [Link]

  • Asymmetric-Synthesis. University of Oxford. Available at: [Link]

  • Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. MDPI. Available at: [Link]

  • HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Reviews. Available at: [Link]

  • Asymmetric_Hydrogenation_.pptx. SlideShare. Available at: [Link]

Sources

Troubleshooting low enantioselectivity in chiral borylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Asymmetric Catalysis. As Senior Application Scientists, we understand that achieving high enantioselectivity is critical for your research. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your chiral borylation reactions.

Troubleshooting Guide: Low Enantioselectivity

This section addresses specific, practical problems encountered during experimentation. We will diagnose potential causes and propose logical, step-by-step solutions.

Question 1: My enantiomeric excess (ee) is consistently low or negligible (<20%). Where should I begin my investigation?

Low enantioselectivity is a common hurdle, but it can often be resolved by systematically evaluating the fundamental components of your reaction. We recommend a tiered approach, starting with the simplest and most common sources of error before moving to more complex optimizations.

A Logical Troubleshooting Workflow

The following workflow provides a structured approach to diagnosing the root cause of poor enantioselectivity.

G cluster_1 cluster_2 cluster_3 start Low ee Observed (<20%) tier1 Tier 1: Foundational Checks (Reagent & Setup Integrity) start->tier1 tier2 Tier 2: Reaction Parameter Optimization (Kinetics & Thermodynamics) tier1->tier2 If no improvement reagent_purity Verify Reagent Purity & Dryness (Solvent, Substrate, Boron Source) tier1->reagent_purity inert_conditions Confirm Rigorously Inert Atmosphere (Degas solvent, use glovebox/Schlenk line) tier1->inert_conditions catalyst_activity Check Catalyst/Ligand Integrity (Proper storage, signs of decomposition) tier1->catalyst_activity tier3 Tier 3: System Re-evaluation (Catalyst, Ligand, Substrate) tier2->tier3 If ee remains moderate temperature Lower Reaction Temperature tier2->temperature concentration Adjust Concentration tier2->concentration solvent_screen Screen Alternative Solvents tier2->solvent_screen end High ee Achieved tier3->end Optimization Successful ligand_screen Screen Different Chiral Ligands (Vary sterics/electronics) tier3->ligand_screen catalyst_screen Test Different Metal Precursors tier3->catalyst_screen substrate_mod Modify Substrate Directing Group tier3->substrate_mod

Caption: Troubleshooting workflow for low enantioselectivity.

Tier 1: Foundational Checks

Before altering core parameters, ensure your setup is flawless. Many selectivity issues stem from contamination or degradation.

  • Reagent Purity and Dryness:

    • The Problem: Trace amounts of water or other protic impurities can react with the catalyst or borylating agent, leading to non-chiral background reactions or catalyst deactivation.

    • The Solution: Use freshly distilled and thoroughly degassed solvents. Ensure your substrate and boron source (e.g., B₂pin₂) are pure and dry. If possible, store sensitive reagents in a glovebox.

  • Atmospheric Control:

    • The Problem: Many transition metal catalysts, particularly those in low oxidation states, are sensitive to oxygen. Oxidation can lead to inactive species, resulting in poor conversion and no enantioselectivity.

    • The Solution: Assemble your reaction under a rigorously inert atmosphere (Argon or Nitrogen). Utilize a glovebox for preparing the catalyst stock solution and adding reagents. If a glovebox is unavailable, use proper Schlenk line techniques.

  • Catalyst and Ligand Integrity:

    • The Problem: Chiral ligands and metal precursors can degrade over time, especially with improper storage. A decomposed ligand cannot induce chirality.

    • The Solution: Check the appearance of your catalyst and ligand. If they appear discolored or have changed in physical state, they may be compromised. If in doubt, use a fresh batch or repurify the old one if possible.

Question 2: I've confirmed my setup and reagents are pristine, but my enantioselectivity is still only moderate (20-80% ee). How can I optimize the reaction conditions?

Once foundational issues are ruled out, the next step is to fine-tune the reaction parameters that directly influence the energetics of the stereodetermining transition states.

Tier 2: Reaction Parameter Optimization

  • Temperature:

    • Causality: The difference in activation energy (ΔΔG‡) between the two pathways leading to the R and S enantiomers is often small. Lowering the reaction temperature reduces the available thermal energy, making it more difficult for the reaction to proceed through the higher-energy transition state (leading to the minor enantiomer).[1] This amplifies the effect of the small energy difference, thereby increasing enantioselectivity.

    • Protocol: Run a temperature screen. Start at room temperature and incrementally decrease it (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Monitor both reaction time and ee, as kinetics will slow significantly at lower temperatures.

  • Solvent:

    • Causality: The solvent can influence the reaction in several ways: it can affect the solubility and aggregation state of the catalyst, and it can coordinate to the metal center, thereby altering the geometry of the chiral pocket.[2] A change in solvent can subtly reshape the transition state, favoring one enantiomer over the other.[3]

    • Protocol: Screen a range of solvents with varying polarities and coordinating abilities. Common choices include THF, 2-Methyl-THF, dioxane, toluene, and hexane.[2][3] Be aware that non-coordinating solvents like hexane or toluene may yield different results than coordinating solvents like THF.

    Table 1: Illustrative Effect of Temperature and Solvent on Enantioselectivity

    Entry Solvent Temperature (°C) Yield (%) ee (%)
    1 Toluene 25 95 65
    2 Toluene 0 92 82
    3 Toluene -20 85 91
    4 THF 25 98 75
    5 THF -20 90 88
    6 Hexane 25 70 55

    Note: Data is representative and intended for illustrative purposes.

  • Concentration:

    • Causality: Changes in concentration can affect catalyst aggregation state. A catalyst might exist as a highly active monomer at low concentrations but form less active or less selective dimers/oligomers at high concentrations. The order of the reaction with respect to the catalyst can provide clues about its aggregation state.

    • Protocol: Try running the reaction at half and double the original concentration while keeping all other parameters constant.

Frequently Asked Questions (FAQs)

This section covers broader, more fundamental questions about the principles governing enantioselective borylation.

Question 3: How does the chiral ligand actually control the stereochemical outcome?

The chiral ligand is arguably the most critical component for inducing enantioselectivity. It does so by creating a well-defined, three-dimensional asymmetric environment—often called a "chiral pocket"—around the metal's active site.[4]

  • Mechanism of Control: The ligand's steric bulk and electronic properties dictate the shape and nature of this pocket. When the prochiral substrate coordinates to the metal catalyst, it can do so in two principal orientations (pro-R and pro-S). The chiral pocket creates strong steric repulsions with one of these orientations while favorably accommodating the other. This energetic differentiation forces the reaction to proceed predominantly through the lower-energy pathway, leading to an excess of one enantiomer.[5] Computational studies have shown that steric hindrance in the ligand can regulate the dominant orbital interactions between the catalyst and substrate, which is crucial for high chiral induction.[4]

G cluster_paths Two Diastereomeric Pathways Metal Metal Center Substrate Prochiral Substrate Metal->Substrate Coordinates Ligand Chiral Ligand Metal->Ligand Binds TS_S Transition State S (Favored - Low Energy) Metal->TS_S Favorable Interaction TS_R Transition State R (Disfavored - High Energy) Metal->TS_R Steric Clash Product_S Product S (Major) TS_S->Product_S Product_R Product R (Minor) TS_R->Product_R

Caption: Ligand-induced differentiation of transition state energies.

Question 4: My substrate has significant steric bulk near the reaction center. Could this be the problem?

Yes, absolutely. The principle of enantioselection relies on a delicate interplay of steric and electronic communication between the ligand and the substrate.

  • Substrate-Ligand Mismatch: If the substrate is very bulky, it may not fit well into the chiral pocket of a given ligand, leading to poor discrimination between the two prochiral faces.[6] In some cases, severe steric hindrance on the substrate can override the directing effect of the ligand, resulting in low ee.[3]

  • Solution: If you suspect a substrate-ligand mismatch, the solution is to re-evaluate your choice of ligand (Tier 3). You may need a ligand with a larger or more open chiral pocket to accommodate the bulky substrate. Conversely, for small substrates, a ligand with a more confined and tightly organized pocket might be necessary to maximize interactions and achieve high selectivity.[5]

Protocols and Methodologies

Protocol 1: General Procedure for a Test Reaction in Enantioselective Borylation

This protocol outlines a self-validating system for setting up a small-scale test reaction under inert conditions.

  • Preparation (Glovebox):

    • In a glovebox, add the metal precursor (e.g., [Ir(COD)OMe]₂, 1.0 mol%) and the chiral ligand (e.g., a quinolinyl oxazoline ligand, 2.2 mol%) to a 4 mL vial equipped with a magnetic stir bar.[7]

    • Add 1.0 mL of anhydrous, degassed solvent (e.g., THF) to the vial. Stir for 15-20 minutes at room temperature to allow for pre-formation of the active catalyst.

    • In a separate vial, dissolve the substrate (0.2 mmol, 1.0 equiv) and the boron source (e.g., B₂pin₂, 0.24 mmol, 1.2 equiv) in 1.0 mL of the same solvent.

  • Reaction Execution:

    • Add the substrate solution to the catalyst solution via syringe.

    • Seal the vial tightly with a Teflon-lined cap.

    • Remove the vial from the glovebox and place it in a temperature-controlled stirrer block set to the desired temperature (e.g., 25 °C).

    • Allow the reaction to stir for the specified time (e.g., 12-24 hours).

  • Workup and Analysis:

    • Quench the reaction by opening the vial to air and adding 2 mL of ethyl acetate.

    • Pass the mixture through a small plug of silica gel, eluting with additional ethyl acetate to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Determine the yield by ¹H NMR analysis of the crude mixture using an internal standard.[3]

    • Determine the enantiomeric excess (% ee) using the analytical protocol below.

Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
  • Sample Preparation: Prepare a dilute solution of your purified product (approx. 1 mg/mL) in the mobile phase solvent (e.g., Hexane/Isopropanol mixture).

  • Column Selection: Choose a chiral stationary phase (CSP) column known to be effective for your class of compounds (e.g., Chiralcel OD-H, AD-H, or Chiralpak IA, IB, IC).

  • Method Development:

    • Start with a standard mobile phase, such as 90:10 Hexane:Isopropanol, at a flow rate of 1.0 mL/min.

    • Inject your racemic standard (if available) to determine the retention times of both enantiomers.

    • If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., from 2% to 20% isopropanol). Lowering the alcohol percentage generally increases retention time and may improve resolution.

  • Analysis:

    • Inject your chiral sample.

    • Integrate the peak areas for the two enantiomers (Area₁ and Area₂).

    • Calculate the % ee using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 .

References

  • Xu, S., Yang, Y., Chen, J., Shi, Y., Liu, P., Feng, Y., Peng, Q., & Li, X. (2024). Catalytic Enantioselective Primary C-H Borylation for Acyclic All-carbon Quaternary Stereocenters. Journal of the American Chemical Society. [Link]

  • Wang, G., Li, Y., Wei, D., Wu, Y., & Zhang, W. (2022). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Organic Letters. [Link]

  • Cheng, Y., Chen, Z., & Hartwig, J. F. (2018). Enantioselective Borylation of Aromatic C-H Bonds with Chiral Dinitrogen Ligands. Journal of the American Chemical Society. [Link]

  • Faller, M., & Fernández, E. (2020). Beyond Carbon: Enantioselective and Enantiospecific Reactions with Catalytically Generated Boryl- and Silylcopper Intermediates. Accounts of Chemical Research. [Link]

  • Tan, Y., Liu, Z., & Zhang, Y. (2021). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. [Link]

  • Mondal, M., & Ghorai, P. (2023). Transition metal–catalyzed remote C H borylation: An emerging synthetic tool. WIREs Computational Molecular Science. [Link]

  • Su, B., & Hartwig, J. F. (2021). Development of Chiral Ligands for the Transition-Metal-Catalyzed Enantioselective Silylation and Borylation of C–H Bonds. Angewandte Chemie International Edition. [Link]

  • Li, Y., Wang, Y., Zhang, X., & Ke, Z. (2023). Control of meta-selectivity in the Ir-catalyzed aromatic C-H borylation directed by hydrogen bond interaction: A combined computational and experimental study. Chinese Chemical Letters. [Link]

  • Wang, G., Li, Y., Wei, D., Wu, Y., & Zhang, W. (2022). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Organic Letters. [Link]

  • Xu, S., et al. (2024). Catalytic Enantioselective Primary C-H Borylation for Acyclic All-Carbon Quaternary Stereocenters. Journal of the American Chemical Society. [Link]

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Specific Solvent Issues with Borylation Reactions. [Link]

Sources

Technical Support Center: The Influence of Solvents on Diboron Reagent Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for borylation reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize diboron reagents, such as bis(pinacolato)diboron (B₂pin₂), and wish to deepen their understanding of one of the most critical, yet often overlooked, reaction parameters: the solvent. As experienced chemists know, the choice of solvent is not merely about dissolving reagents; it is a powerful tool that can dictate reaction rate, yield, selectivity, and even the reaction mechanism itself.

This document moves beyond simple protocols to provide a deeper, mechanistically-grounded understanding of solvent effects, empowering you to troubleshoot challenging reactions and rationally design new synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of solvents in reactions involving diboron reagents.

Q1: How does a solvent fundamentally influence the reactivity of a diboron reagent?

A solvent's influence is multifaceted, impacting nearly every component and step of a catalytic reaction. Solvents can:

  • Modulate Reagent and Catalyst Solubility: Ensuring all components, including the often-solid diboron reagent, the substrate, and the catalyst, remain in the solution phase is critical for reaction kinetics. Poor solubility can lead to slow or incomplete reactions.

  • Stabilize Intermediates and Transition States: Catalytic cycles, such as the Miyaura borylation, involve charged or highly polar intermediates. Polar solvents can stabilize these species, lowering the activation energy and accelerating the reaction.[1]

  • Coordinate to the Metal Center: Some solvents can act as ligands, binding to the catalyst (e.g., palladium). This coordination can alter the catalyst's electronic properties and steric environment, directly influencing its activity and selectivity.[2]

  • Affect Base Efficacy: The chosen base's solubility and dissociation are highly dependent on the solvent, which in turn affects its ability to participate in the catalytic cycle.

  • Participate in Side Reactions: Protic solvents can be a source of protons, leading to undesired side reactions like protodeborylation.[3]

Q2: What are the most important solvent properties to consider for borylation reactions?

Three key properties govern a solvent's behavior: polarity, protic/aprotic nature, and coordinating ability.

  • Polarity: This refers to the distribution of charge across the solvent molecule, often quantified by the dielectric constant.

    • Polar Solvents (e.g., DMF, DMSO, Acetonitrile) have large dipole moments and are effective at stabilizing charged intermediates.[4]

    • Nonpolar Solvents (e.g., Toluene, Hexane, Dioxane) have small or zero dipole moments.[5] They are less effective at stabilizing charged species but can be ideal when such stabilization is not required or is detrimental.

  • Protic vs. Aprotic Nature: This distinction is critical for stability.

    • Polar Protic Solvents (e.g., Water, Ethanol, Methanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[6] They can serve as a source of protons, which can lead to the decomposition of boronic esters or protodeborylation of the product.[3] While some modern methods successfully use protic solvents like ethanol or water, these systems are carefully optimized.[7][8]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile) are polar but lack O-H or N-H bonds.[6] They cannot donate hydrogen bonds, making them generally safer for borylation reactions by preventing proton-related side reactions.

  • Coordinating vs. Non-coordinating Ability:

    • Coordinating Solvents (e.g., THF, Dioxane, Acetonitrile, DMF) possess lone pairs of electrons (typically on oxygen or nitrogen atoms) that can coordinate to the metal catalyst. This can stabilize the catalyst but may also inhibit reactivity by occupying a coordination site needed for the catalytic cycle to proceed.[2]

    • Non-coordinating Solvents (e.g., Toluene, Hexane) do not bind strongly to the metal center, leaving it more accessible for the reactants.

Q3: Which solvents are most commonly used for Miyaura borylation with B₂pin₂?

Aprotic solvents are the standard choice. 1,4-Dioxane is arguably the most common solvent, providing a good balance of polarity and solubility for a wide range of substrates.[7] Other frequently used solvents include DMF , Toluene , THF , and DMSO .[7] The choice often depends on the specific substrate and catalyst system. For instance, while polar aprotic solvents like DMF can be excellent, they can also sometimes inhibit the reaction.[9]

Q4: Is it safe to use protic solvents like ethanol or water with B₂pin₂?

Caution is advised. While Bis(pinacolato)diboron (B₂pin₂) is more stable than many other organoboron compounds, it can still be susceptible to decomposition in protic media, particularly over time or at elevated temperatures.[10][11] Methanol, for example, has been shown to cause decomposition.[10]

However, recent advancements have led to robust catalytic systems that can tolerate or even benefit from protic solvents. For example, specific palladium-catalyzed borylations have been successfully performed in ethanol or even in water using micelle-forming surfactants.[7][8] If using a protic solvent, it is crucial to follow a validated literature procedure or to carefully screen conditions, as the risk of protodeborylation of the desired product is a significant concern.[3]

Q5: How does solvent choice impact the catalyst's performance?

The solvent can dramatically alter the behavior of the transition metal catalyst (typically palladium). In some palladium-catalyzed cross-couplings, the active catalyst in nonpolar solvents is a monophosphine species, whereas in polar solvents, an anionic bisligated complex can be formed.[4] This change in the active species can lead to a complete switch in selectivity.[4] Furthermore, coordinating solvents can stabilize the catalyst but may also compete with substrates for binding sites, potentially slowing the reaction.[2]

Troubleshooting Guide

This section addresses common experimental failures and provides a logical, solvent-centric approach to resolving them.

Problem 1: My borylation reaction gives low or no yield.
  • Possible Cause 1: Poor Solubility. One or more of your components (substrate, B₂pin₂, base) may not be fully dissolved at the reaction temperature. This is common with large, nonpolar substrates in moderately polar solvents or with inorganic bases like KOAc in nonpolar solvents like Toluene.

    • Solution:

      • Observe the reaction mixture. Is it a clear solution or a suspension? If it's a suspension, try a more polar or higher-boiling solvent.

      • Switch to a more solubilizing solvent. If you are using Toluene or Dioxane, consider trying DMF or DMSO, which are excellent at dissolving a wide range of organic molecules and inorganic salts.

      • Increase the temperature. If the solvent's boiling point allows, increasing the temperature can improve solubility. However, be mindful of the stability of your reagents and catalyst.

  • Possible Cause 2: Catalyst Inhibition/Deactivation. The solvent may be inhibiting your catalyst.

    • Solution:

      • Switch from a coordinating to a non-coordinating solvent. If you are using a strongly coordinating solvent like DMF or Acetonitrile and seeing poor results, the solvent may be binding too tightly to the palladium center.[9] Try a less coordinating solvent like Toluene or CPME (cyclopentyl methyl ether).

      • Ensure anhydrous conditions. While many reactions tolerate trace water, excess water can lead to catalyst decomposition and other side reactions. Ensure your solvent is properly dried before use.

Problem 2: I am observing significant side product formation, especially protodeborylation (R-Bpin → R-H).
  • Possible Cause: Presence of a Proton Source. The C-B bond of the product is being cleaved and replaced by a C-H bond. This requires a source of protons.

    • Solution:

      • Eliminate protic solvents. The most obvious culprit is a protic solvent (alcohols, water). Switch to a rigorously dried aprotic solvent like Dioxane, Toluene, or THF.

      • Check for water contamination. Ensure your solvent, reagents, and glassware are scrupulously dry. Water is a common source of protons.[12]

      • Purify your reagents. The substrate or base could be hydrated. Dry them in a vacuum oven before use.

Problem 3: My reaction is not reproducible.
  • Possible Cause: Inconsistent Solvent Quality. Minor variations in solvent purity, especially water content or dissolved oxygen, can have a major impact on sensitive catalytic reactions.

    • Solution:

      • Standardize your solvent source. Use a fresh bottle of high-purity, anhydrous solvent for each set of experiments.

      • Implement a rigorous degassing procedure. Dissolved oxygen can oxidize the active Pd(0) catalyst, leading to homocoupling and other side reactions.[12] Use a consistent method like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for a set amount of time before starting the reaction.

      • Document everything. Keep detailed records of the solvent grade, supplier, lot number, and preparation method for every reaction.

Problem 4: My stereospecific reaction is giving poor stereoselectivity.
  • Possible Cause: Solvent-Mediated Change in Mechanism. The solvent can stabilize different transition states, leading to different stereochemical outcomes.

    • Solution:

      • Systematically vary solvent polarity. As demonstrated in Ni-catalyzed borylations of allylic pivalates, solvent polarity can be a powerful tool to control stereospecificity.[13] Low-polarity solvents can favor a stereoretentive pathway, while highly polar solvents may favor a pathway that leads to stereoinversion or a loss of selectivity.[13]

      • Screen a range of solvents. Test nonpolar (Toluene), moderately polar (THF, Dioxane), and highly polar aprotic (DMF, Acetonitrile) solvents to determine the optimal medium for your desired stereochemical outcome.

Data Presentation & Protocols

Solvent Selection Quick-Reference Table
SolventTypeDielectric Constant (ε at 20°C)PolarityCommon Use Case / Key Consideration
1,4-Dioxane Polar Aprotic, Coordinating2.2LowWorkhorse solvent; good general solubility, but must be purified to remove peroxides.
Toluene Nonpolar, Non-coordinating2.4LowGood for reactions where catalyst coordination by the solvent is undesirable.
Tetrahydrofuran (THF) Polar Aprotic, Coordinating7.5MediumGood general-purpose solvent; lower boiling point can be a limitation.
Acetonitrile (ACN) Polar Aprotic, Coordinating37.5HighHighly polar; can strongly coordinate to catalysts, sometimes inhibiting them.[9]
Dimethylformamide (DMF) Polar Aprotic, Coordinating36.7HighExcellent solubilizing power for salts and polar substrates; high boiling point.
Dimethyl Sulfoxide (DMSO) Polar Aprotic, Coordinating47.2HighVery high polarity and boiling point; can be difficult to remove and may inhibit some catalysts.[9]
Ethanol (EtOH) Polar Protic24.6HighUse only in specifically designed systems due to risk of protodeborylation.[7]
Water (H₂O) Polar Protic80.1Very HighRequires specialized catalytic systems (e.g., with surfactants) to be effective.[8]
Experimental Protocols
Protocol 1: General Procedure for Solvent Degassing
  • Method A: Inert Gas Sparging

    • Place the required volume of anhydrous solvent in a flame-dried Schlenk flask under a positive pressure of inert gas (Argon or Nitrogen).

    • Insert a long needle connected to the inert gas line, ensuring the tip is submerged below the solvent surface.

    • Insert a second, shorter needle to act as a vent.

    • Bubble the inert gas through the solvent at a moderate rate for 20-30 minutes to displace dissolved oxygen.

    • Remove the needles and store the solvent under a positive pressure of inert gas.

  • Method B: Freeze-Pump-Thaw (for highest purity)

    • Place the solvent in a robust Schlenk flask equipped with a high-vacuum stopcock. Do not fill more than halfway.

    • Freeze the solvent completely using a liquid nitrogen bath.

    • Once frozen solid, open the stopcock to a high-vacuum line and evacuate for 5-10 minutes.

    • Close the stopcock to the vacuum line and remove the liquid nitrogen bath.

    • Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid.

    • Repeat this freeze-pump-thaw cycle at least three times for maximum efficiency. After the final cycle, backfill the flask with an inert gas.

Visualizations
Miyaura Borylation Catalytic Cycle

G Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(X)Ln Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(Bpin)Ln OxAdd->Trans Transmetalation Product Ar-Bpin Trans->Product Reductive Elimination Catalyst_Regen Pd(0)Ln Trans->Catalyst_Regen XBpin X-Bpin Trans->XBpin Forms ArX Ar-X ArX->OxAdd B2pin2 B₂pin₂ B2pin2->Trans Base Base (e.g., KOAc) Base->Trans BaseX Base-X Solvent Solvent Influence (Polarity, Coordination) Solvent->Pd0 Coordinates to Metal Center Solvent->OxAdd Stabilizes Transition State Solvent->Trans Affects Base & Intermediates

Caption: The catalytic cycle for Miyaura Borylation, highlighting key steps influenced by the solvent.

Troubleshooting Workflow for Failed Borylation Reactions

G start Reaction Failed (Low Yield / Side Products) check_solubility Are all reagents fully dissolved? start->check_solubility change_solvent_polar Increase solvent polarity (e.g., Dioxane -> DMF) check_solubility->change_solvent_polar No check_side_products What are the main side products? check_solubility->check_side_products Yes change_solvent_polar->check_side_products protodeborylation Protodeborylation (R-H) check_side_products->protodeborylation homocoupling Homocoupling (Ar-Ar) check_side_products->homocoupling use_aprotic Use rigorously dried, APROTIC solvent. (e.g., Toluene, Dioxane) protodeborylation->use_aprotic degas_solvent Improve solvent degassing (Freeze-Pump-Thaw) homocoupling->degas_solvent check_coordination Is solvent coordination inhibiting the catalyst? use_aprotic->check_coordination degas_solvent->check_coordination change_solvent_noncoord Switch to a non-coordinating solvent (e.g., Toluene) check_coordination->change_solvent_noncoord Possibly success Reaction Optimized check_coordination->success No, problem solved change_solvent_noncoord->success

Caption: A logical workflow for troubleshooting borylation reactions with a focus on solvent choice.

References
  • Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. Chemical Reviews. Available at: [Link]

  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Publishing. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Borylation - Wikipedia. Wikipedia. Available at: [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • Activation of diboron reagents: The development of mild conditions for the synthesis of unique organoboron compounds. ResearchGate. Available at: [Link]

  • Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available at: [Link]

  • Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PubMed Central - NIH. Available at: [Link]

  • Bis(pinacolato)diboron - Grokipedia. Grokipedia. Available at: [Link]

  • How Solvents Control the Stereospecificity of Ni-Catalyzed Miyaura Borylation of Allylic Pivalates. ACS Catalysis. Available at: [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]

  • Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science (RSC Publishing). Available at: [Link]

  • Is Bis(pinacolato)diboron stable towards alcoholic solvents? Reddit. Available at: [Link]

  • Miyuora borylation trouble shoot. Reddit. Available at: [Link]

  • Photochemical Organocatalytic Borylation of Alkyl Chlorides, Bromides, and Sulfonates. ACS Catalysis. Available at: [Link]

  • Polar Protic and Aprotic Solvents. ChemTalk. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Available at: [Link]

  • The Chemical Properties and Synthetic Utility of Bis(pinacolato)diboron. Boronina. Available at: [Link]

Sources

Technical Support Center: Best Practices for Air-Sensitive Organoboron Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A-Z Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen brilliant research hampered by the subtle yet critical challenges of handling organoboron compounds. These reagents are workhorses in modern synthesis, particularly in carbon-carbon bond formation like the Suzuki-Miyaura coupling, but their sensitivity to atmospheric conditions can lead to inconsistent results and project delays.[1]

This guide is structured to provide not just protocols, but the rationale behind them. Understanding the "why" is paramount to troubleshooting effectively and ensuring the integrity of your experiments.

Section 1: The "Why"—Fundamentals of Organoboron Instability

This section addresses the core chemical principles governing the stability of organoboron compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my organoboron compounds, especially boronic acids, so sensitive to air and moisture?

A1: The reactivity stems from the boron atom itself. In boronic acids (R-B(OH)₂) and their esters, the boron atom has an empty p-orbital, making it a Lewis acid.[2] This electron deficiency makes it susceptible to two primary degradation pathways:

  • Oxidation: The boron-carbon bond can be cleaved by atmospheric oxygen. This process can be accelerated by light or heat, leading to the formation of phenols (from aryl boronic acids) and boric acid.[3]

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, most commonly water.[4] The result is the replacement of the boronic acid group with a hydrogen atom, yielding an undesired arene or alkane and boric acid (B(OH)₃).[4][5] This process can be catalyzed by acids or bases.[2][6]

Q2: What are the visible signs of degradation in my solid organoboron compounds?

A2: While analytical techniques like NMR are definitive, visual inspection can provide early warnings. Look for:

  • Change in consistency: A fine, free-flowing powder becoming clumpy or sticky indicates moisture absorption.

  • Discoloration: While some compounds have inherent color, a change from white/off-white to yellow or brown often suggests oxidation or the presence of impurities.

  • Formation of a "crust": This can indicate that the surface layer has degraded upon exposure to air.

Q3: I've heard that boronic acids can form anhydrides. What does this mean for my experiment?

A3: Yes, boronic acids readily lose water to form cyclic trimers known as boroxines, or linear anhydrides.[7][8] This is an equilibrium process. While boroxines are often competent in cross-coupling reactions, their formation alters the molecular weight of the reagent. If you are weighing out the compound assuming it is the pure boronic acid, the presence of anhydrides means you are adding fewer moles of the active boron species than calculated, which can negatively impact your reaction stoichiometry and yield.

Section 2: The "How"—Core Handling & Storage Protocols

Proper technique is your first and best defense against reagent degradation. The goal is to create and maintain an inert environment, protecting the compound from oxygen and moisture.

Choosing Your Inert Atmosphere Technique

The two most common methods for handling air-sensitive materials are the glovebox and the Schlenk line.[9] Your choice depends on the sensitivity of the compound and the nature of the task.

  • Glovebox: An enclosed chamber filled with a continuously purified inert gas (like argon or nitrogen).[9][10][11] It is the gold standard for handling highly sensitive materials, especially for tasks requiring fine motor skills like weighing solids or preparing samples.[9][12]

  • Schlenk Line: A dual-manifold system that allows for the evacuation of air from glassware and backfilling with an inert gas.[9] It is ideal for performing reactions and solvent transfers under an inert atmosphere.[9]

Diagram: Decision Workflow for Inert Atmosphere Technique

G start Start: Need to handle air-sensitive organoboron q1 Is the compound a solid that needs to be weighed accurately? start->q1 glovebox Use a Glovebox q1->glovebox Yes q2 Is the primary task a reaction or solvent transfer in glassware? q1->q2 No q3 Is the compound extremely pyrophoric or unstable? glovebox->q3 schlenk Use a Schlenk Line q2->schlenk Yes end_sl Proceed with task on Schlenk line schlenk->end_sl both Use Glovebox for prep and Schlenk line for reaction q3->both Yes end_gb Proceed with task in glovebox q3->end_gb No both->end_sl

Caption: Decision tree for selecting the appropriate inert atmosphere equipment.

Experimental Protocol 1: Handling Solids in a Glovebox
  • Preparation: Ensure all glassware, spatulas, and vials are oven-dried (e.g., 125°C overnight) and cooled in the glovebox antechamber before being brought into the main chamber.[10] This removes adsorbed moisture.

  • Weighing: Use an analytical balance inside the glovebox. Tare your oven-dried vial. Using a clean, dry spatula, transfer the desired amount of the organoboron compound.

  • Sealing: Immediately and tightly seal the vial with a solid cap, preferably with a PTFE liner. For vials that will be accessed via syringe, use a cap with a septum.

  • Storage: Store the sealed vial inside the glovebox, preferably in a designated container away from solvents to prevent vapor contamination.[3]

Experimental Protocol 2: Setting up a Reaction using a Schlenk Line
  • Glassware Preparation: Assemble your reaction flask (e.g., a round-bottom flask with a sidearm). Ensure all joints are lightly greased (if necessary) and secured with clips.[10]

  • Inerting the Flask: Connect the flask to the Schlenk line via flexible tubing. Perform at least three vacuum/backfill cycles to remove the atmospheric air and replace it with inert gas (N₂ or Ar).[13]

    • Causality: Simply flushing with inert gas is insufficient; vacuum cycles are crucial for removing adsorbed moisture and oxygen from the glass surfaces.

  • Adding Solids: If adding a solid reagent, do so under a positive flow of inert gas. Briefly remove the stopper, add the solid quickly via a powder funnel, and immediately reseal the flask.

  • Adding Solvents/Liquids: Use a dry, oven-cooled syringe.[14]

    • Flush the syringe with inert gas from the line.

    • Transfer the anhydrous solvent from a Sure/Seal™ bottle or similar container.[14]

    • Inject the solvent into the reaction flask through a rubber septum against a positive pressure of inert gas. A vent needle attached to a bubbler is necessary to prevent pressure buildup.[10][14]

Storage Best Practices
  • Short-Term: For frequently used compounds, storage inside a nitrogen-filled glovebox is ideal.[3]

  • Long-Term: Store in a tightly sealed container, wrapped with Parafilm for an extra barrier, in a desiccator under vacuum or filled with an inert gas. Place the desiccator in a cool, dark place, such as a refrigerator or freezer (-20°C).[3]

  • Containers: Use amber glass vials to protect against light-accelerated decomposition.[3] Ensure caps have chemically inert liners (e.g., PTFE).

Section 3: Troubleshooting Guide (The "What If?")

Even with the best practices, problems can arise. This section provides direct answers to common issues.

Q: My Suzuki coupling reaction failed or gave a very low yield. I suspect my boronic acid. What's the likely cause?

A: This is a classic problem. The most common culprit is protodeboronation , where your boronic acid has been converted to the corresponding arene (Ar-H instead of Ar-B(OH)₂).[4][15] This can happen during storage due to moisture exposure or during the reaction if conditions are not sufficiently anhydrous.

  • How to Verify: Before running your reaction, take a small sample of the boronic acid and run a quick ¹H NMR. The presence of a significant amount of the protodeboronated product is a clear indicator of degradation.

  • Solution: Use a fresh bottle of reagent or purify the existing batch if possible. Always ensure your reaction solvents and other reagents are scrupulously dry.

Q: My white, powdery boronic acid is now a discolored, clumpy solid. Can I still use it?

A: This indicates significant moisture absorption and likely decomposition. Using it directly will lead to inaccurate stoichiometry and poor results. You have two options:

  • Discard: For routine work, it is often more time- and cost-effective to discard the reagent and use a fresh, pure supply.

  • Purify: If the material is valuable, purification may be an option. Recrystallization can be effective for some boronic acids.[16] Another technique involves converting the impure boronic acid to its diethanolamine adduct, which is often a stable, crystalline solid that can be easily purified and then hydrolyzed back to the boronic acid just before use.[7][17]

Q: I don't have a glovebox or Schlenk line. Can I still handle these reagents?

A: For less sensitive organoboron compounds (e.g., many stable aryl boronic acids), you can use a "balloon" technique.[18][19]

  • Oven-dry your glassware and cool it under a stream of nitrogen or argon.

  • Seal the flask with a septum and insert a needle attached to a balloon filled with the inert gas.

  • Insert a second "vent" needle to allow air to escape as you fill the flask with inert gas.

  • Solids can be added quickly under a positive pressure of gas. Liquid transfers are done via a dry syringe.

  • Trustworthiness Note: This technique is a compromise. It provides a reasonably inert atmosphere but is less robust than a Schlenk line or glovebox.[20] It is not recommended for highly reactive or pyrophoric compounds.

Q: How should I properly dispose of old or degraded organoboron compounds?

A: Organoboron compounds should be treated as hazardous chemical waste.[21]

  • Quenching (for reactive boranes): Small, excess amounts of reactive organoboranes can be quenched by slow addition to a stirring mixture of acetone and water. The process can be exothermic, so it should be done slowly in an ice bath within a fume hood.

  • Disposal: Collect all solid and liquid waste containing boron compounds in a clearly labeled, sealed hazardous waste container.[22][23] Follow your institution's specific guidelines for chemical waste disposal.[24] Never dispose of organoboron compounds down the drain.

Section 4: Data & Reference Tables

Table 1: Relative Stability of Common Boron Species

Compound TypeGeneral StabilityKey Considerations
Aryl Boronic Acids Moderately stableSusceptible to protodeboronation and boroxine formation.[4][15] Stability is highly substituent-dependent.
Alkyl Boronic Acids Generally less stableMore prone to oxidation than aryl boronic acids.
Pinacol Boronate Esters More stableThe pinacol group protects the boron, making these esters less susceptible to protodeboronation and oxidation than the free acids.[25]
MIDA Boronate Esters Highly stableN-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are robust to chromatography and long-term storage.
Potassium Trifluoroborates Highly stableCrystalline, air-stable solids that are easy to handle and weigh. They release the boronic acid in situ under reaction conditions.

Table 2: Troubleshooting Summary

SymptomPotential CauseRecommended Action
Low/No reaction yield Reagent degradation (protodeboronation)Verify reagent purity via NMR. Use fresh or purified material. Ensure reaction is anhydrous.
Inconsistent results Inaccurate weighing due to boroxine formationStore reagent under strictly anhydrous conditions. Consider using more stable boronate esters.
Reagent is clumpy/discolored Moisture absorption and/or oxidationDiscard and use fresh reagent. For valuable materials, attempt purification (e.g., recrystallization).[16]
Reaction stalls Catalyst inhibitionSome boronic acids with coordinating groups (e.g., pyridines) can inhibit the palladium catalyst.[15] Consider a different ligand or catalyst system.

References

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry. (2025, November 8). Reddit. Retrieved January 22, 2026, from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved January 22, 2026, from [Link]

  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. Retrieved January 22, 2026, from [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Boron Chemistry: An Overview | ACS Symposium Series. (2016, November 30). ACS Publications. Retrieved January 22, 2026, from [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros. (2025, May 7). Reddit. Retrieved January 22, 2026, from [Link]

  • Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). ACS Publications. Retrieved January 22, 2026, from [Link]

  • How to purify boronic acids/boronate esters?. (2016, July 18). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Inert Atmosphere. (2022, February 1). YouTube. Retrieved January 22, 2026, from [Link]

  • Gloveboxes - The Schlenk Line Survival Guide. (n.d.). Retrieved January 22, 2026, from [Link]

  • Reactions of Organoboranes. (n.d.). Oregon State University. Retrieved January 22, 2026, from [Link]

  • What's the problem of Suzuki-Miyuara coupling reaction conditions?. (2018, October 30). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group. Retrieved January 22, 2026, from [Link]

  • the manipulation of air.sensitive compounds. (n.d.). Neilson Lab. Retrieved January 22, 2026, from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved January 22, 2026, from [Link]

  • Boronic Acid. (2021, October 18). Borates Today. Retrieved January 22, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. (2015, June 8). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 3,3'-dihydroxybiphenyl. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]

  • As an air sensitive inorganic chemist here is my column. : r/chemistry. (2018, December 15). Reddit. Retrieved January 22, 2026, from [Link]

  • Handling hazardous waste. (2016, April 6). NCMBM - Norwegian Centre for Molecular Biosciences and Medicine - UiO. Retrieved January 22, 2026, from [Link]

  • Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Purification of boronic acids?. (2017, December 19). Reddit. Retrieved January 22, 2026, from [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. Retrieved January 22, 2026, from [Link]

  • Something Unique or Methyl, Butyl, Futile? Born again Boron. (2022, June 9). Scientific Update. Retrieved January 22, 2026, from [Link]

  • How to Purify Boric Acid (by Recrystallization). (2015, November 12). YouTube. Retrieved January 22, 2026, from [Link]

  • procedure for disposing of hazardous waste. (n.d.). MIT. Retrieved January 22, 2026, from [Link]

  • How to purify boronate esters?. (2024, May 23). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Effective Workup Procedures for Boron Impurity Removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Boron Impurity Removal. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with residual boron compounds in their reaction mixtures. Boron-based reagents, particularly boronic acids and their derivatives, are indispensable in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their removal from the final product stream can be a significant purification challenge.

This document provides a structured, in-depth guide to the most effective workup procedures. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding boron impurity removal.

Q1: What are the most common sources of boron impurities? A1: The primary source of boron impurities in a drug development context is the use of boronic acids or their ester derivatives (e.g., pinacol esters) as reagents in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling.[2] Unreacted starting material, boronic acid homocoupling byproducts, and boroxines (anhydrides of boronic acids) are common impurities.

Q2: Why are boronic acids often difficult to remove with standard silica gel chromatography? A2: Boronic acids can be challenging to separate on standard silica gel for several reasons. They can streak or tail significantly due to their polarity and acidic nature. Furthermore, their polarity can be very similar to that of the desired polar biaryl products, leading to poor separation.[3] In some cases, boronic esters can also be prone to hydrolysis on the acidic surface of silica gel.

Q3: Can I ignore residual boron impurities? A3: No. Residual boron reagents can interfere with downstream reactions and biological assays. Certain boron compounds, such as bis(pinacolato)diboron (B₂pin₂) and tetrahydroxydiboron, have been identified as potential mutagenic impurities and are subject to strict control under regulatory guidelines like ICH M7.[4]

Q4: What is the first and simplest method I should try to remove a boronic acid? A4: For most neutral or basic organic products, a simple aqueous base wash (liquid-liquid extraction) is the most effective and straightforward first step. Boronic acids are weakly acidic and will convert to their corresponding water-soluble boronate salts under basic conditions, allowing for their extraction into the aqueous phase.[3][5]

Q5: Are there specialized materials designed for capturing boron? A5: Yes, boron-selective resins, often containing N-methyl-D-glucamine functional groups, are highly effective for selectively capturing boron species.[6][7] These are particularly useful when other methods fail or when the desired product is sensitive to pH changes. Amberlite™ IRA743 is a commercially available example.[8][9]

Part 2: Method Selection Guide

Choosing the right purification strategy is critical for efficiency and yield. The decision depends on the properties of your desired compound, the nature of the boron impurity, and the scale of your reaction.

Decision-Making Workflow

This flowchart provides a logical path to selecting the most appropriate workup procedure.

Boron_Removal_Decision_Tree start Crude Reaction Mixture (Post-Suzuki Coupling) product_stability Is the desired product stable to strong base (pH > 10)? start->product_stability base_wash Perform Aqueous Base Wash product_stability->base_wash  Yes   product_acidic Is the desired product acidic? product_stability->product_acidic  No   check_purity1 Check Purity (TLC, LCMS, NMR) base_wash->check_purity1 chromatography Silica Gel Chromatography check_purity1->chromatography Impure end Pure Product check_purity1->end  Pure   boron_resin Use Boron-Selective Resin product_acidic->boron_resin  No   product_acidic->chromatography  Yes   boron_resin->end chromatography->end

Caption: Decision tree for selecting a boron removal method.

Comparison of Common Boron Removal Techniques

This table summarizes the key characteristics of each method to aid in your selection process.

MethodPrincipleTypical EfficiencyAdvantagesDisadvantagesBest For
Aqueous Base Wash Acid-base extraction; deprotonates boronic acid (pKa ~9) to form a water-soluble boronate salt.[10][11][12]High (>95% for many cases)Fast, inexpensive, scalable, removes other acidic impurities.[13]Not suitable for base-sensitive or acidic products; emulsions can form.Neutral or basic products post-Suzuki reaction.
Boron-Selective Resin Complexation of boron with diol functional groups (N-methyl-D-glucamine) on a solid support.[7]Very High (>99%)[9]Highly selective for boron, works under neutral pH, resin is regenerable.[6][14]Higher cost, requires batch or column setup, slower than extraction.Base-sensitive products or when high purity is critical.
Silica Gel Chromatography Adsorption based on polarity differences.Variable; often lowCan remove multiple impurities simultaneously.Boronic acids often co-elute or streak with polar products; potential for product loss on column.[3]Non-polar products or when other methods have failed to remove trace amounts.
Solvent Extraction Differential partitioning of boronic acid and product between immiscible solvents.ModerateCan be simple and quick.Often inefficient on its own; highly dependent on solvent choice and compound properties.[15]Cases where the product and impurity have vastly different polarities/solubilities.

Efficiency can vary significantly based on the specific compounds and experimental conditions.

Part 3: Detailed Troubleshooting & Protocol Guides

This section provides field-tested protocols and solutions to common problems encountered during boron removal.

Guide 1: Aqueous Base Wash (Acid-Base Extraction)

Causality & Expertise: This is the workhorse method for post-Suzuki cleanup. Boronic acids (R-B(OH)₂) are Lewis acids with pKa values typically in the range of 8.8-9.2.[10][11][12] By washing an organic solution of the crude product with an aqueous base (e.g., 1M NaOH, pH > 11), the boronic acid is deprotonated to the anionic boronate salt (R-B(OH)₃⁻). This charged species has vastly increased water solubility and partitions preferentially into the aqueous layer, leaving the neutral organic product behind.[5]

Experimental Protocol: Basic Wash

Basic_Wash_Workflow cluster_0 Liquid-Liquid Extraction step1 1. Dissolve crude product in a water-immiscible solvent (e.g., EtOAc, DCM) step2 2. Transfer to a separatory funnel step1->step2 step3 3. Add 1-2 M aq. NaOH (approx. 1/3 of organic vol.) step2->step3 step4 4. Shake vigorously & vent step3->step4 step5 5. Allow layers to separate step4->step5 step6 6. Drain aqueous layer step5->step6 step7 7. Repeat wash 1-2 times step6->step7 step8 8. Wash organic layer with water, then brine step7->step8 step9 9. Dry (Na₂SO₄), filter, and concentrate step8->step9

Caption: Standard workflow for an aqueous basic wash.

Troubleshooting Guide: Aqueous Base Wash

Q: My boronic acid impurity is still present in the organic layer after the base wash. What went wrong? A:

  • Insufficiently Basic Aqueous Layer: The pH of the aqueous layer must be at least 2 units higher than the pKa of the boronic acid for efficient deprotonation. Ensure your base solution is of sufficient concentration (1-2 M is standard).[3] Test the pH of the aqueous layer after extraction to confirm it is >11.

  • Insufficient Mixing: Vigorous shaking is required to maximize the surface area between the two phases and ensure efficient extraction.

  • Too Few Washes: For stubborn impurities, performing three or more washes may be necessary.

  • Boronate Ester Hydrolysis: If your impurity is a stable boronate ester (e.g., a pinacol ester), it may not hydrolyze and extract under these conditions. Consider a preliminary hydrolysis step if this is suspected.

Q: An emulsion formed at the interface, and the layers won't separate. What should I do? A:

  • Patience: Allow the separatory funnel to stand for a longer period.

  • Add Brine: Addition of a saturated aqueous NaCl solution (brine) increases the ionic strength of the aqueous layer, which can help break up emulsions.[4]

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help break the emulsion.

Q: My product is also being extracted into the aqueous layer. Why? A: This indicates your product has acidic functionality (e.g., a phenol or carboxylic acid) and is also being deprotonated by the base. An aqueous base wash is not a suitable method in this case. You should proceed to alternative methods like using a boron-selective resin or chromatography.

Guide 2: Boron-Selective Resins

Causality & Expertise: Boron-selective resins, such as Amberlite™ IRA743 and Purolite® S108, are macroporous polystyrene resins functionalized with N-methyl-D-glucamine (NMG) groups.[7][16] The NMG ligand contains multiple cis-diol groups, which have a high affinity for and form stable cyclic esters with boric/boronic acids.[7] This interaction is a covalent complexation, making it highly selective for boron-containing compounds, even in the presence of other salts or polar molecules.[9] The optimal pH for binding is typically between 8 and 10.[8]

Experimental Protocol: Boron Scavenging (Batch Method)

  • Select Resin: Choose a boron-selective resin (e.g., Amberlite™ IRA743). Calculate the required amount based on the resin's capacity (typically 1-3.5 g of boron per liter of resin) and the molar excess of boron impurity. Use a 3-5 fold excess of resin binding sites relative to the boron impurity.

  • Pre-condition the Resin: Wash the resin with an appropriate solvent (e.g., the same solvent as your reaction) to swell it and remove any preservatives.

  • Incubation: Add the pre-conditioned resin to your crude product solution (dissolved in a suitable organic solvent like THF, Ethyl Acetate, or Methanol).

  • Agitate: Gently stir or shake the slurry at room temperature. The required time can range from a few hours to overnight. Monitor the removal of the impurity by TLC or LCMS.

  • Filtration: Filter the mixture to remove the resin beads.

  • Rinse: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine and Concentrate: Combine the filtrate and washes, then concentrate under reduced pressure to obtain the purified product.

Troubleshooting Guide: Boron-Selective Resins

Q: The boron impurity is still present after treatment with the resin. Why? A:

  • Insufficient Resin: The capacity of the resin may have been exceeded. Try increasing the amount of resin used. A study on Amberlite IRA 743 reported a saturated adsorption capacity of up to 74.34 mg of boron per gram of resin.[8]

  • Insufficient Contact Time: The kinetics of binding can be slow. Increase the agitation time.

  • Incorrect pH: While these resins work over a range of pH, optimal performance is often observed in slightly basic conditions (pH 8-10).[8] If your reaction mixture is acidic, it may inhibit efficient binding.

  • Resin Fouling: Other components in the crude mixture may be non-specifically adsorbing to the resin surface, blocking the active sites. A pre-purification step (like a quick filtration through silica) might be necessary.

Q: How do I regenerate and reuse the resin? A: Regeneration is a key advantage for cost-effectiveness. It is typically a two-step process:

  • Acid Elution: The boron complex is broken by washing the resin with an acid (e.g., 1 M HCl). This protonates the amine and releases the boronic acid.[14]

  • Base Neutralization: The resin is then washed with a base (e.g., 1 M NaOH) to return the NMG functional group to its active free-base form, ready for reuse.[14]

References

  • Trying to remove a boronic acid in a workup. Help! : r/chemistry. (2017). Reddit. [Link]

  • Boron Selective Resins in Wastewater Treatment: Advances and Applications. (2024). Environmental News and Information. [Link]

  • Recovery of boron from desalination brine through Amberlite IRA 743 resin. (n.d.). DESWATER. [Link]

  • Process for purification of boronic acid and its derivatives. (n.d.).
  • Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. (2023). MDPI. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. [Link]

  • Comparison of ion exchange resins used in reduction of boron in desalinated water for human consumption. (2007). ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2017). National Institutes of Health. [Link]

  • Water Treatment - Boron Removal. (n.d.). Puritech. [Link]

  • Optimization of ethyl acetate liquid-liquid extraction (LLE) method to... (n.d.). ResearchGate. [Link]

  • Boric acid solubility in different solvents (Ullmann's 2006). (n.d.). ResearchGate. [Link]

  • Ion Exchange Resins to Reduce Boron in Desalinated Seawater for Irrigation in Southeastern Spain. (2022). MDPI. [Link]

  • Can I remove boronic acid using Work up process? (2016). ResearchGate. [Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2006). ACS Publications. [Link]

  • Advances in Technologies for Boron Removal from Water: A Comprehensive Review. (2021). National Institutes of Health. [Link]

  • Boron removal from water with fractionized Amberlite IRA743 resin. (2018). ResearchGate. [Link]

  • Phenylboronic acid. (n.d.). Wikipedia. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Royal Society of Chemistry. [Link]

  • pK a values for boronic acids 1-7. (n.d.). ResearchGate. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020). ACS Publications. [Link]

  • Boron removal from drinking water with a boron selective resin: Is the treatment really selective? (2000). ResearchGate. [Link]

  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). ResearchGate. [Link]

  • Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. (2021). ResearchGate. [Link]

  • Challenging purification of organoboronic acids. (2015). Chemistry Stack Exchange. [Link]

  • Ion Exchange Extraction of Boron from Aqueous Fluids by Amber-lite IRA 743 Resin. (2012). ResearchGate. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2023). MDPI. [Link]

  • A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ -generated Pd nanoparticles. (2016). ResearchGate. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]

  • Comparative Efficacy of Polyamine-Based Scavenger Resins. (2012). Scientific Research Publishing. [Link]

  • Boric acid. (2023). Sciencemadness Wiki. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2017). National Institutes of Health. [Link]

  • Boron removal from produced water using electrocoagulation. (2015). ResearchGate. [Link]

  • How to purify boronic acids/boronate esters? (2016). ResearchGate. [Link]

  • Recovery of boron from desalination brine through Amberlite IRA 743 resin. (n.d.). DESWATER. [Link]

  • Boronic acids being gooey. (2020). Reddit. [Link]

  • pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (n.d.). ResearchGate. [Link]

  • A comparison of ion-exchange resins and activated carbon in recovering gold from cyanide leach solutions with low levels of copper. (n.d.). Bulletin of the Mineral Research and Exploration. [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2022). National Institutes of Health. [Link]

  • pka and Acidity. (n.d.). BYJU'S. [Link]

Sources

Technical Support Center: Optimizing Catalytic Processes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Catalytic Process Optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalytic reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our approach is rooted in scientific principles and practical, field-proven insights to help you achieve optimal reaction outcomes.

Section 1: Troubleshooting Low Yield and Selectivity

Low product yield and poor selectivity are among the most common hurdles in catalytic synthesis. These issues can often be traced back to a handful of root causes. This section provides a systematic approach to diagnosing and resolving these problems.

FAQ 1: My reaction is showing low conversion or yield. What are the first steps to troubleshoot this?

When faced with low yield, a systematic review of your reaction parameters is the first critical step. Often, simple oversights in setup or reaction conditions are the culprits.

Initial Troubleshooting Workflow

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Conc.) Check_Purity->Review_Conditions Analyze_Crude Analyze Crude Product (NMR, LC-MS) Review_Conditions->Analyze_Crude Side_Products Side Products Identified? Analyze_Crude->Side_Products Incomplete_Reaction Incomplete Reaction? Side_Products->Incomplete_Reaction No Optimize_Selectivity Optimize for Selectivity (See FAQ 3) Side_Products->Optimize_Selectivity Yes Decomposition Product Decomposition? Incomplete_Reaction->Decomposition No Optimize_Activity Optimize for Activity (See FAQ 2) Incomplete_Reaction->Optimize_Activity Yes Modify_Conditions Modify Conditions (Lower Temp, Shorter Time) Decomposition->Modify_Conditions Yes End Improved Yield Decomposition->End No Optimize_Selectivity->End Optimize_Activity->End Modify_Conditions->End

Caption: A logical workflow for troubleshooting low product yield.

Step-by-Step Protocol for Initial Checks:

  • Verify Reagent and Solvent Purity: Impurities in your starting materials or solvents can act as catalyst poisons, drastically reducing activity.[1] Ensure all reagents are of appropriate grade and solvents are properly dried.

  • Confirm Stoichiometry and Concentrations: Inaccuracies in weighing or measuring reagents can lead to suboptimal reaction conditions. Double-check all calculations and ensure accurate dispensing of all components.

  • Evaluate Reaction Setup: Ensure the reaction vessel is properly sealed and under an inert atmosphere if required. Check for leaks in your system, especially for gas-phase reactions.

  • Monitor Temperature and Stirring: Inconsistent temperature control or inadequate mixing can lead to localized "hot spots" or concentration gradients, affecting reaction rates and selectivity. Ensure uniform heating and vigorous stirring.

FAQ 2: How do I address an incomplete reaction or slow reaction kinetics?

If your starting materials are pure and the setup is correct, the issue may lie with the intrinsic activity of the catalyst or the reaction conditions not being optimal.

Key Parameters Influencing Reaction Rate:

ParameterEffect on Reaction RateTroubleshooting Action
Temperature Generally, increasing temperature increases the reaction rate.[2]Cautiously increase the temperature in small increments (e.g., 5-10 °C). Be aware that higher temperatures can also lead to catalyst deactivation or the formation of side products.[3]
Pressure (for gas-phase reactions) Increasing the pressure of gaseous reactants increases their concentration, leading to more frequent collisions and a higher reaction rate.If your setup allows, incrementally increase the pressure of the reactant gas.
Catalyst Loading A higher catalyst concentration provides more active sites, which typically increases the reaction rate up to a certain point.[2]Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). Note that beyond an optimal concentration, you may see diminishing returns or even negative effects due to catalyst aggregation.[2]
Solvent The solvent can influence catalyst activity and stability by interacting with the catalyst, substrates, and products.[4][5]Experiment with different solvents of varying polarity and coordinating ability.
FAQ 3: My reaction is producing significant side products. How can I improve selectivity?

Poor selectivity (chemoselectivity or regioselectivity) arises when the catalyst promotes multiple reaction pathways.[6][7] Optimizing for the desired product requires fine-tuning the reaction conditions to favor one pathway over others.

Strategies for Enhancing Selectivity:

  • Modify Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product over the thermodynamically favored one.[3]

  • Adjust Catalyst/Reagent Addition Rate: Slow, dropwise addition of a reagent can maintain its low concentration, which can suppress side reactions.

  • Change the Catalyst: Different catalysts have different intrinsic selectivities. Consider screening alternative catalysts (e.g., different metals, ligands, or supports).

  • Solvent Effects: The choice of solvent can influence which functional group in a molecule is more reactive.[4]

  • Use of Additives or Promoters: In some cases, adding a small amount of a specific chemical can block active sites responsible for side reactions, thereby increasing selectivity for the desired product.

Section 2: Diagnosing and Mitigating Catalyst Deactivation

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[8] It is a common and often complex issue in industrial processes. Understanding the mechanism of deactivation is key to preventing or reversing it.

FAQ 4: My catalyst's performance is degrading over time. What are the common causes of deactivation?

There are three primary mechanisms of catalyst deactivation: chemical, thermal, and mechanical.

Common Catalyst Deactivation Mechanisms:

Deactivation MechanismDescriptionCommon Causes
Poisoning Strong chemisorption of impurities onto the active sites of the catalyst, rendering them inactive.[1]Sulfur, phosphorus, and halogen compounds in the feedstock.[1]
Fouling (Coking) Physical deposition of substances from the fluid phase onto the catalyst surface, blocking pores and active sites.Carbonaceous deposits (coke) from the decomposition of hydrocarbons at high temperatures.
Sintering (Thermal Degradation) Agglomeration of catalyst particles at high temperatures, leading to a decrease in the active surface area.[1]Operating the reaction at excessively high temperatures.[1]

Troubleshooting Catalyst Deactivation

Deactivation_Troubleshooting Start Catalyst Deactivation Observed Characterize Characterize Spent Catalyst (BET, XPS, TGA, TEM) Start->Characterize Poisoning Poisoning Suspected? Characterize->Poisoning Fouling Fouling (Coking) Suspected? Poisoning->Fouling No Purify Purify Feedstock Poisoning->Purify Yes Sintering Sintering Suspected? Fouling->Sintering No Regenerate_Fouled Regenerate Catalyst (e.g., Calcination) Fouling->Regenerate_Fouled Yes Optimize_Temp Optimize Temperature (Lower Operating Temp) Sintering->Optimize_Temp Yes End Restored Catalyst Performance Purify->End Regenerate_Fouled->End Optimize_Temp->End

Caption: Decision-making workflow for troubleshooting catalyst deactivation.

FAQ 5: How can I determine the cause of my catalyst's deactivation?

A combination of catalyst characterization techniques can help identify the root cause of deactivation.[9]

Catalyst Characterization Techniques for Deactivation Analysis:

TechniqueInformation ProvidedDeactivation Mechanism Indicated
Brunauer-Emmett-Teller (BET) Analysis Measures the surface area and pore size distribution of the catalyst.A significant decrease in surface area suggests sintering or fouling.[9]
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and chemical states on the catalyst surface.Can detect the presence of poisons on the catalyst surface.[9]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.Can quantify the amount of coke deposited on the catalyst.
Transmission Electron Microscopy (TEM) Provides high-resolution images of the catalyst particles.Can visualize changes in particle size and morphology, indicating sintering.
Temperature-Programmed Desorption (TPD) Measures the strength of adsorption of different molecules on the catalyst surface.Can provide insights into potential poisoning mechanisms.[9]
FAQ 6: Can I regenerate my deactivated catalyst?

In many cases, yes. The appropriate regeneration method depends on the deactivation mechanism.

Catalyst Regeneration Protocols:

  • For Fouling (Coking):

    • Calcination: Heat the coked catalyst in a controlled flow of air or an inert gas containing a low concentration of oxygen. The temperature should be high enough to burn off the coke but not so high as to cause sintering.[10]

    • Solvent Washing: For some types of fouling, washing the catalyst with an appropriate solvent can remove the deposited material.

  • For Poisoning:

    • If the poison is reversibly adsorbed, it may be possible to remove it by treating the catalyst at a high temperature under a flow of inert gas or by washing with a suitable reagent.

    • For irreversible poisoning, regeneration is often not feasible, and the catalyst may need to be replaced.

  • For Sintering:

    • Sintering is generally irreversible. In some specific cases, a chemical treatment can be used to re-disperse the metal particles, but this is not a common practice.

Section 3: Investigating Mass Transfer Limitations

In heterogeneous catalysis, the overall reaction rate can be limited by the rate at which reactants are transported to the catalyst surface (external mass transfer) or within the catalyst's pores (internal mass transfer).[11][12]

FAQ 7: How do I know if my reaction is limited by mass transfer?

When a reaction is very fast, the rate at which reactants can diffuse to the active sites may become the bottleneck.[11]

Experimental Tests for Mass Transfer Limitations:

  • Varying Stirring Speed (for slurry reactors):

    • Procedure: Run the reaction at different stirring speeds while keeping all other parameters constant.

    • Interpretation: If the reaction rate increases with stirring speed and then plateaus, the reaction is likely limited by external mass transfer at lower stirring speeds. In the plateau region, the reaction is under kinetic control.

  • Varying Catalyst Particle Size (for packed bed or slurry reactors):

    • Procedure: Crush and sieve the catalyst to different particle size ranges and measure the reaction rate for each size.

    • Interpretation: If the reaction rate increases as the particle size decreases, the reaction is likely limited by internal mass transfer. Smaller particles reduce the diffusion path length for reactants to reach the interior active sites.

Computational Assessment:

The Weisz-Prater criterion can be used to estimate the influence of pore diffusion on the reaction rate. It involves calculating a dimensionless number that compares the reaction rate to the diffusion rate.

Section 4: The Influence of Solvents and pH

For liquid-phase reactions, the solvent and pH can have a profound impact on catalyst performance.

FAQ 8: How does the choice of solvent affect my catalytic reaction?

The solvent can play multiple roles in a catalytic reaction:[5]

  • Solubilizing Reactants: The solvent must dissolve the reactants to allow them to interact with the catalyst.

  • Stabilizing Intermediates: The solvent can stabilize transition states and reactive intermediates, thereby influencing the reaction pathway and rate.

  • Coordinating to the Catalyst: Some solvents can coordinate to the catalyst's active sites, which can either enhance or inhibit its activity.[4]

When troubleshooting, consider screening a range of solvents with different properties (e.g., polar aprotic, polar protic, nonpolar).

FAQ 9: Why is pH important in some catalytic reactions?

The pH of the reaction medium can significantly affect the rate of enzyme-catalyzed reactions and some acid- or base-catalyzed reactions.[13]

  • Enzyme Catalysis: Enzymes have an optimal pH at which their activity is highest. Deviations from this optimal pH can lead to a decrease in activity due to changes in the protonation state of amino acid residues in the active site.

  • Acid/Base Catalysis: The concentration of H+ or OH- ions can directly influence the rate of reactions that are catalyzed by acids or bases.

When working with pH-sensitive reactions, it is crucial to use a buffer system to maintain a constant pH throughout the experiment.

References

  • Revisiting the Role of Mass and Heat Transfer in Gas–Solid Catalytic Reactions. MDPI. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024-09-09). Applied Catalysts. [Link]

  • Catalyst deactivation mechanisms and how to prevent them. (2025-06-19). Patsnap. [Link]

  • Investigation of the Optimization of Catalytic Processes in Industrial Chemical Production. Project Topics. [Link]

  • The flow chart of catalyst optimization process. Copyright 2016,... ResearchGate. [Link]

  • Chemo−Regioselectivity in Heterogeneous Catalysis: Competitive Routes for CO and CC Hydrogenations from a Theoretical Approach. Journal of the American Chemical Society. [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

  • Regeneration of catalysts deactivated by coke deposition: A review. Dalian Institute of Chemical Physics, Chinese Academy of Sciences. [Link]

  • Understanding catalyst deactivation during the direct cracking of crude oil. RSC Publishing. (2022-08-03). [Link]

  • Catalyst Deactivation: Mechanism & Causes. StudySmarter. (2024-08-27). [Link]

  • Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. (2025-08-22). LinkedIn. [Link]

  • Chemoselectivity and Regioselectivity.pdf. Scribd. [Link]

  • CATALYSIS – Catalytic Industrial Process. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. (2016-02-17). [Link]

  • Guide - Low Yield Troubleshooting. PacBio. (2018-08-01). [Link]

  • (PDF) Calculation of mass transfer limitations of a gas-phase reaction in an isothermal fixed bed reactor: tutorial and sensitivity analysis. ResearchGate. [Link]

  • An Artificial Intelligence (AI) workflow for catalyst design and optimization. arXiv. [Link]

  • Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. (2025-08-08). ResearchGate. [Link]

  • Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. (2025-08-07). ResearchGate. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. RSC Publishing. (2025-08-14). [Link]

  • a) Control experiments for catalyst deactivation and active phase... ResearchGate. [Link]

  • Machine Learning-Guided Inverse Analysis for Optimal Catalytic Pyrolysis Parameters in Hydrogen Production from Biomass. MDPI. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • Kinetic Measurements in Heterogeneous Catalysis. Idaho National Laboratory. [Link]

  • 10.7: The Effect of pH on Enzyme Kinetics. Chemistry LibreTexts. (2025-06-29). [Link]

  • Controlling catalyst activity, chemoselectivity and stereoselectivity with the mechanical bond. (2022-01-21). Nature. [Link]

  • Industrial Catalyst System Efficiency: Strategies for Optimization. (2024-03-13). Applied Catalysts. [Link]

  • Catalysis mass transfer limitations tutorial part 1. (2017-09-26). YouTube. [Link]

  • Yield and Selectivity in Chemical Reactions. Fiveable. [Link]

  • Automated Optimization under Dynamic Flow Conditions. ChemRxiv. [Link]

  • A strategy to regenerate coked and sintered Ni/Al2O3 catalyst for methanation reaction. ResearchGate. [Link]

  • Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions. (2025-08-08). ResearchGate. [Link]

  • Chemoselective vs Regioselective. (2025-08-16). YouTube. [Link]

  • Progress in Accurate Chemical Kinetic Modeling, Simulations, and Parameter Estimation for Heterogeneous Catalysis. ACS Publications. (2019-06-13). [Link]

  • A First Course on Kinetics and Reaction Engineering Unit 12. Performing Kinetics Experiments. [Link]

  • (PDF) Industrial Catalysis: A Practical Guide. ResearchGate. [Link]

  • 14.3 Mechanisms, Catalysts, and Reaction Coordinate Diagrams. (2017-06-14). YouTube. [Link]

  • (PDF) Yield, selectivity, and all that. ResearchGate. [Link]

  • What Methods Are Available to Reactivate Deactivated Catalysts? (2025-12-22). Minstrong. [Link]

  • Kinetics and Reaction Engineering - Catalysis - part 7. (2020-10-25). YouTube. [Link]

  • Module 1 Regioselective, Regio-specific and Chemoselective reactions. Durgapur Government College. [Link]

  • General flow chart of a reaction self‐optimization system. ResearchGate. [Link]

Sources

Validation & Comparative

A Tale of Two Borons: A Comparative Guide to Bis(diethyl-L-tartrate glycolato)diboron and Bis(pinacolato)diboron for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of organic synthesis, the strategic installation of boron moieties onto organic scaffolds remains a cornerstone of modern synthetic chemistry. This is largely driven by the unparalleled versatility of organoboron compounds as intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. At the heart of many borylation reactions are diboron reagents, which serve as the source of the boron atoms. Among the commercially available options, Bis(pinacolato)diboron (B₂pin₂) has emerged as the undisputed workhorse, lauded for its stability and broad applicability. However, the pursuit of enhanced stereoselectivity in asymmetric synthesis has spurred the development of chiral diboron reagents, such as Bis(diethyl-L-tartrate glycolato)diboron.

This guide provides an in-depth, objective comparison of these two pivotal reagents. We will delve into their fundamental properties, explore their respective performance in key synthetic transformations with supporting experimental data, and provide detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges. Our aim is to move beyond a simple cataloging of features and instead offer a narrative grounded in the principles of scientific integrity, explaining the "why" behind the "how" of their application.

At a Glance: A Comparative Overview

FeatureThis compoundBis(pinacolato)diboron (B₂pin₂)
Structure Chiral, derived from L-tartaric acidAchiral, derived from pinacol
Molar Mass 430.0 g/mol 253.94 g/mol [1]
Appearance White to off-white solidColorless solid[1]
Melting Point 40-47 °C137-140 °C[1]
Key Advantage Potential for enantioselective borylationsHigh stability, broad utility, well-documented
Primary Applications Asymmetric catalysis, synthesis of chiral moleculesMiyaura borylation, Suzuki-Miyaura coupling, C-H borylation

Delving Deeper: A Head-to-Head Comparison

Structural Considerations and Their Synthetic Implications

The most profound difference between these two reagents lies in their inherent chirality.

Bis(pinacolato)diboron (B₂pin₂) , with its symmetrical pinacolato ligands, is an achiral molecule.[1] This structural simplicity and steric bulk contribute to its high stability, making it relatively insensitive to moisture and air, a significant practical advantage in a laboratory setting.[1] However, its achiral nature means that any stereoselectivity in a reaction must be induced by an external chiral source, such as a chiral ligand complexed to the metal catalyst.

This compound , on the other hand, is intrinsically chiral, being derived from the readily available and inexpensive chiral pool molecule, L-tartaric acid. This built-in chirality presents the exciting possibility of transferring stereochemical information directly to a prochiral substrate during a borylation reaction, potentially simplifying the design of asymmetric transformations by obviating the need for complex chiral ligands.

Figure 1. Conceptual relationship between structure and application.

Performance in Key Synthetic Transformations

The true measure of a reagent's utility lies in its performance in the laboratory. While B₂pin₂ is extensively documented in a vast array of reactions, data for this compound is less prevalent in the literature, a common challenge for newer or more specialized reagents.

Miyaura Borylation: The Gold Standard for Arylboronate Synthesis

The palladium-catalyzed Miyaura borylation is a cornerstone of modern organic synthesis, providing a mild and functional-group-tolerant route to aryl and vinyl boronate esters.[2] B₂pin₂ is the quintessential reagent for this transformation.[2]

A Typical Miyaura Borylation Protocol with B₂pin₂:

Aryl halides or triflates are coupled with B₂pin₂ in the presence of a palladium catalyst, such as PdCl₂(dppf), and a base, typically potassium acetate (KOAc).[2] The reaction tolerates a wide range of functional groups, a significant advantage over traditional methods that employ organolithium or Grignard reagents.[2]

Miyaura_Borylation ArylHalide Aryl Halide/Triflate ArylBoronate Aryl Pinacol Boronate ArylHalide->ArylBoronate B2pin2 B₂pin₂ B2pin2->ArylBoronate Pd_Catalyst Pd Catalyst (e.g., PdCl₂(dppf)) Pd_Catalyst->ArylBoronate catalyst Base Base (e.g., KOAc) Base->ArylBoronate activator

Figure 2. Workflow for a typical Miyaura Borylation reaction.

While there is a scarcity of published data directly comparing the two reagents in a standard Miyaura borylation, the chiral nature of this compound would not be expected to offer a significant advantage in the borylation of simple aryl halides where no new stereocenter is formed. Its value would be more pronounced in reactions where chirality transfer is possible.

Asymmetric Borylation: The Frontier of Stereoselective Synthesis

The true potential of this compound lies in the realm of asymmetric catalysis. Chiral organoboron compounds are invaluable building blocks for the synthesis of pharmaceuticals and other bioactive molecules.[1] The development of methods for their enantioselective preparation is therefore a significant area of research.

While direct, high-yielding applications of this compound are not yet widely reported in peer-reviewed literature, the principles of asymmetric induction suggest its utility in reactions such as the enantioselective borylation of alkenes or in desymmetrization reactions. The tartrate-derived chiral environment around the boron atoms could influence the stereochemical outcome of the borylation step when a new stereocenter is generated.

For instance, in the copper-catalyzed asymmetric borylation of α,β-unsaturated esters, a chiral diboron reagent could potentially impart stereocontrol.

Hypothetical Asymmetric Borylation with a Chiral Diboron Reagent:

In a hypothetical scenario, the reaction of an α,β-unsaturated ester with this compound in the presence of a suitable copper catalyst could lead to the formation of a chiral β-borylated ester with a degree of enantioselectivity. The facial selectivity of the boryl addition would be influenced by the chiral scaffold of the diboron reagent.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of diboronic esters from diols has been described in the patent literature. This can be adapted for the preparation of this compound.

Protocol:

  • To a solution of diethyl L-tartrate (2.0 equivalents) in a suitable solvent such as toluene, heat the mixture to 100 °C.

  • Add tetrakis(dimethylamino)diboron (1.0 equivalent) neat to the heated solution.

  • A slow evolution of dimethylamine should be observed after a brief induction period.

  • Maintain the reaction mixture at 100 °C for 1 hour.

  • After cooling, the solvent can be removed under reduced pressure, and the crude product can be purified by appropriate methods, such as crystallization or chromatography.

Note: This is a generalized procedure based on a patent and should be optimized and performed with appropriate safety precautions.

A Standard Protocol for Miyaura Borylation using B₂pin₂

Materials:

  • Aryl halide (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)

  • PdCl₂(dppf) (0.03 mmol)

  • Potassium acetate (KOAc) (1.5 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, B₂pin₂, PdCl₂(dppf), and KOAc.

  • Add the anhydrous dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for the appropriate time (typically 2-24 hours, monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Causality and Self-Validation in Experimental Design

The choice of reagents and conditions in the provided protocols is dictated by well-established mechanistic principles.

  • In Miyaura Borylation: The use of a palladium(0) precursor (or a palladium(II) salt that is reduced in situ) is crucial, as the catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species. The base, KOAc, is thought to play a dual role: it facilitates the formation of a more nucleophilic boronate species and is involved in the regeneration of the active catalyst. The choice of a relatively weak base like KOAc is critical to prevent premature Suzuki-Miyaura coupling of the newly formed boronate ester with the starting aryl halide.[3]

  • For Chiral Diboron Synthesis: The reaction between tetrakis(dimethylamino)diboron and a diol is a transesterification-like process. The removal of the volatile dimethylamine byproduct drives the reaction to completion. The temperature is elevated to facilitate this removal and overcome any activation energy barriers.

These protocols are designed to be self-validating. For the Miyaura borylation, successful formation of the desired boronate ester can be readily confirmed by techniques such as NMR spectroscopy (observing the characteristic chemical shift of the B-pinacol protons) and mass spectrometry. For the synthesis of the chiral diboron, successful formation can be confirmed by NMR and by observing the expected optical rotation.

Conclusion and Future Outlook

Bis(pinacolato)diboron remains the preeminent diboron reagent for a wide range of synthetic applications due to its exceptional stability, commercial availability, and extensive documentation. Its performance in standard transformations like the Miyaura borylation is reliable and high-yielding.

This compound, while currently less explored, represents a tantalizing prospect for the advancement of asymmetric synthesis. Its inherent chirality offers a direct pathway to enantiomerically enriched organoboron compounds. The key to unlocking its full potential lies in the further development and reporting of its applications in stereoselective reactions. As the demand for enantiopure compounds in the pharmaceutical and agrochemical industries continues to grow, it is anticipated that the utility of such chiral diboron reagents will become increasingly prominent.

For the practicing chemist, the choice between these two reagents will be dictated by the specific goals of their synthesis. For routine arylations and other non-stereoselective borylations, B₂pin₂ is the logical and economical choice. However, for researchers venturing into the challenging and rewarding field of asymmetric synthesis, this compound and other chiral diboron reagents present an exciting frontier with the potential for significant innovation.

References

  • Wikipedia. Bis(pinacolato)diboron. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Song, Q., et al. (2021). Atroposelective Synthesis of Axially Chiral Arylborons via Palladium-Catalyzed Asymmetric Miyaura Borylation. Journal of the American Chemical Society.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Boron Molecular Pty Ltd. (2004). Preparation of diboronic esters. WO2004076467A1.

Sources

A Comparative Analysis of Chiral Boron Reagents in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical and materials science. Asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule, has been revolutionized by the development of a diverse array of catalytic systems. Among these, chiral boron reagents have emerged as a powerful and versatile class of catalysts and reagents, enabling a wide spectrum of stereoselective transformations with remarkable efficiency and predictability.

This guide provides a comprehensive comparative analysis of the most prominent classes of chiral boron reagents: oxazaborolidines, chiral boronic esters, and chiral borane-based Lewis acids. We will delve into their mechanisms of action, explore their applications in key asymmetric transformations, and present a critical comparison of their performance based on experimental data. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, aiding in the rational selection of the optimal chiral boron reagent for a given synthetic challenge.

The Foundational Principles of Asymmetric Induction with Boron

The efficacy of chiral boron reagents in asymmetric synthesis stems from the unique electronic and steric properties of the boron atom. Boron's Lewis acidity allows it to coordinate with carbonyls and other functional groups, activating them towards nucleophilic attack. When the boron atom is incorporated into a chiral scaffold, this coordination occurs in a stereochemically defined manner, creating a chiral environment that directs the approach of the nucleophile to one of the two enantiotopic faces of the substrate. This preferential pathway leads to the formation of one enantiomer in excess.

The three main strategies of asymmetric induction using chiral boron reagents are:

  • Chiral Reagent Control: A stoichiometric amount of a chiral boron reagent is used to transfer a group to a prochiral substrate.

  • Chiral Auxiliary Control: A chiral auxiliary containing a boron moiety is temporarily attached to the substrate to direct a stereoselective reaction.

  • Chiral Catalyst Control: A catalytic amount of a chiral boron compound is used to facilitate an enantioselective transformation. This is the most atom-economical and widely employed approach.

This guide will focus on the applications of these principles in three major classes of asymmetric reactions: the reduction of prochiral ketones, the Suzuki-Miyaura cross-coupling reaction, and the Diels-Alder reaction.

I. Asymmetric Reduction of Prochiral Ketones: Oxazaborolidines and Beyond

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral boron-based reagents, particularly oxazaborolidines, have proven to be exceptionally effective for this purpose.

A. Oxazaborolidines: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a landmark achievement in asymmetric catalysis, employing a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., borane-tetrahydrofuran complex or borane-dimethyl sulfide complex) to achieve the highly enantioselective reduction of a wide range of prochiral ketones.[1][2][3] The catalyst is typically derived from a chiral β-amino alcohol, such as (S)- or (R)-prolinol.

Mechanism of the CBS Reduction: The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, bicyclic transition state. The oxazaborolidine catalyst coordinates with the borane, which in turn coordinates to the ketone. This ternary complex adopts a chair-like conformation that minimizes steric interactions, directing the hydride transfer from the borane to one specific face of the ketone.[2]

CBS_Mechanism cluster_0 Catalyst Activation cluster_1 Substrate Coordination cluster_2 Stereoselective Hydride Transfer cluster_3 Product Formation CBS_Catalyst Oxazaborolidine Catalyst Activated_Complex Catalyst-Borane Complex CBS_Catalyst->Activated_Complex Coordination Borane BH₃ Borane->Activated_Complex Ternary_Complex Ternary Complex (Chair-like Transition State) Activated_Complex->Ternary_Complex Coordination Ketone Prochiral Ketone Ketone->Ternary_Complex Alkoxyborane Alkoxyborane Intermediate Ternary_Complex->Alkoxyborane Intramolecular Hydride Transfer Chiral_Alcohol Chiral Alcohol Alkoxyborane->Chiral_Alcohol Workup

Figure 1: Simplified workflow of the CBS reduction mechanism.

Performance Comparison: The CBS reduction is renowned for its high enantioselectivities (often >95% ee) and broad substrate scope.[4] A comparative overview of its performance against other methods is presented below.

Reagent/Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
(S)-CBS Catalyst/BH₃·THF Acetophenone>9997 (R)[5]
(S)-CBS Catalyst/BH₃·THF 1-Tetralone9596 (S)[5]
Chiral β-Amino Alcohol N-Boranes Various Ketones-Moderate to High[6]

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

This protocol describes the enantioselective reduction of acetophenone to (R)-1-phenylethanol using the (S)-CBS catalyst.

Materials:

  • (S)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][7][8]oxazaborole ((S)-CBS catalyst), 1 M solution in toluene

  • Borane-dimethyl sulfide complex (BMS), ~10 M

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add the (S)-CBS catalyst solution (2.0 mL, 2.0 mmol).

  • Cool the flask to 0 °C in an ice bath and add anhydrous THF (20 mL).

  • Slowly add BMS (1.0 mL, ~10 mmol) to the solution while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 10 minutes.

  • Add a solution of acetophenone (2.40 g, 20.0 mmol) in anhydrous THF (10 mL) dropwise to the catalyst mixture over 30 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 1-2 hours), cool the mixture to 0 °C and slowly add methanol (10 mL) to quench the excess borane.

  • Add 1 M HCl (20 mL) and stir for 30 minutes.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (R)-1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

II. Asymmetric Suzuki-Miyaura Cross-Coupling: The Role of Chiral Boronic Esters

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[9] The development of asymmetric variants of this reaction has opened up new avenues for the synthesis of chiral biaryls and other stereochemically complex molecules.[1] Chiral boronic esters have played a pivotal role in this advancement, acting as prochiral nucleophiles that can be desymmetrized in the cross-coupling process.

A. Mechanism of Asymmetric Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. In the asymmetric variant using a chiral boronic ester, the stereochemistry is determined during the transmetalation step. The chiral ligand on the palladium catalyst and the chiral environment of the boronic ester work in concert to favor the transfer of one enantiotopic group from the boron to the palladium center.[10][11]

Suzuki_Mechanism Pd(0)L Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L->Ox_Add ArX Aryl Halide (Ar-X) ArX->Ox_Add ArPdXL Ar-Pd(II)-X(L)₂ Ox_Add->ArPdXL Transmetalation Transmetalation (Stereodetermining) ArPdXL->Transmetalation Chiral_Boronic_Ester Chiral Boronic Ester Chiral_Boronic_Ester->Transmetalation Base Base Base->Transmetalation ArPdArL Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdArL Red_Elim Reductive Elimination ArPdArL->Red_Elim Red_Elim->Pd(0)L Catalyst Regeneration Product Chiral Biaryl (Ar-Ar') Red_Elim->Product

Figure 2: Catalytic cycle of the asymmetric Suzuki-Miyaura cross-coupling.
B. Performance of Chiral Boronic Esters

The success of asymmetric Suzuki-Miyaura coupling is highly dependent on the nature of the chiral boronic ester, the palladium catalyst, the chiral ligand, and the reaction conditions.[8][12] A variety of chiral diols have been employed to prepare chiral boronic esters, with those derived from tartaric acid and pinanediol being particularly common.

Chiral Boron ReagentAryl HalideAryl Boronic Acid/EsterLigandYield (%)ee (%)Reference
Chiral Secondary Boronic EsterVinyl arenesAryl halidesPPh₃High>90 (retention)[13]
Racemic AzaborinesBoronic acid derivatives-Chiral LigandGood to ExcellentGood to Excellent[14]

Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling

This protocol provides a general procedure for the asymmetric Suzuki-Miyaura coupling of a chiral secondary boronic ester with an aryl bromide.

Materials:

  • Chiral secondary boronic ester

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a Schlenk tube, dissolve the chiral secondary boronic ester (1.0 mmol) and the aryl bromide (1.2 mmol) in toluene (5 mL).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%).

  • Add K₂CO₃ (2.0 mmol) and water (1 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture at 80 °C under an argon atmosphere and monitor the progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

III. Asymmetric Diels-Alder Reaction: Chiral Boron-Based Lewis Acids

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. The use of chiral Lewis acids to catalyze this reaction has enabled the synthesis of a wide variety of enantiomerically enriched cyclic compounds. Chiral boron-based Lewis acids have emerged as particularly effective catalysts for this transformation.[15][16]

A. Mechanism of Asymmetric Diels-Alder Reaction

Chiral boron-based Lewis acids catalyze the Diels-Alder reaction by coordinating to the dienophile, typically an α,β-unsaturated carbonyl compound. This coordination lowers the energy of the dienophile's lowest unoccupied molecular orbital (LUMO), accelerating the reaction. The chiral environment of the Lewis acid blocks one face of the dienophile, forcing the diene to approach from the less sterically hindered face, thus leading to high enantioselectivity.[7]

Diels_Alder_Mechanism Catalyst Chiral Boron Lewis Acid Coordination Coordination Catalyst->Coordination Dienophile Dienophile Dienophile->Coordination Activated_Complex Activated Dienophile Complex Coordination->Activated_Complex Cycloaddition [4+2] Cycloaddition (Face-selective) Activated_Complex->Cycloaddition Diene Diene Diene->Cycloaddition Product_Complex Product-Catalyst Complex Cycloaddition->Product_Complex Release Catalyst Release Product_Complex->Release Product Enantioenriched Cycloadduct Release->Catalyst Release->Product

Figure 3: General mechanism of a chiral boron Lewis acid-catalyzed Diels-Alder reaction.
B. Comparison of Chiral Boron-Based Lewis Acids

A variety of chiral boron-based Lewis acids have been developed for asymmetric Diels-Alder reactions. These include catalysts derived from chiral diols (e.g., BINOL and TADDOL), amino acids, and other chiral scaffolds. The choice of catalyst depends on the specific diene and dienophile, as well as the desired stereochemical outcome.

CatalystDieneDienophileYield (%)ee (%) (endo/exo)Reference
(R)-BINOL-B(OPh)₃ Danishefsky's dieneProchiral imineup to 90up to 90
Triflic acid activated oxazaborolidine Various 1,3-dienesα,β-enalsHighHigh[16]
Brønsted acid-assisted chiral Lewis acid (BLA) Various dienesα,β-enalsHighExcellent[7]

Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol describes a general procedure for an asymmetric Diels-Alder reaction catalyzed by a chiral boron-based Lewis acid.

Materials:

  • Chiral boron Lewis acid catalyst (e.g., prepared in situ from a chiral diol and a boron source)

  • Diene

  • Dienophile

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral boron Lewis acid catalyst (5-20 mol%).

  • Add the anhydrous solvent and cool the mixture to the desired temperature (e.g., -78 °C).

  • Add the dienophile (1.0 equiv) and stir for 10-15 minutes.

  • Add the diene (1.2-2.0 equiv) dropwise.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric and diastereomeric ratios of the product by chiral HPLC or GC analysis.

IV. Conclusion and Future Outlook

Chiral boron reagents have undeniably secured a prominent position in the toolbox of synthetic organic chemists. The high levels of enantioselectivity, broad substrate scope, and predictable stereochemical outcomes offered by reagents such as oxazaborolidines, chiral boronic esters, and chiral boron-based Lewis acids have made them indispensable for the synthesis of complex chiral molecules.

The comparative analysis presented in this guide highlights the distinct advantages and specific applications of each class of reagent. Oxazaborolidines, particularly in the context of the CBS reduction, offer a reliable and highly enantioselective method for the synthesis of chiral alcohols. Chiral boronic esters provide a unique entry into the asymmetric synthesis of biaryls and other coupled products via the Suzuki-Miyaura reaction. Chiral boron-based Lewis acids have proven to be powerful catalysts for a variety of cycloaddition reactions, most notably the Diels-Alder reaction.

Future research in this field will likely focus on the development of new, more efficient, and more sustainable chiral boron reagents. The design of catalysts that can operate at lower loadings, in greener solvents, and with a broader range of substrates remains a key objective. Furthermore, the application of computational methods to elucidate reaction mechanisms and predict catalyst performance will undoubtedly accelerate the discovery of next-generation chiral boron reagents, further expanding the horizons of asymmetric synthesis.

V. References

  • Ishihara, K., & Yamamoto, H. (2000). Design of Brønsted Acid-Assisted Chiral Lewis Acid (BLA) Catalysts for Highly Enantioselective Diels−Alder Reactions. Journal of the American Chemical Society, 122(41), 10033–10043. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Fletcher, S. P. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8(1), 1539. [Link]

  • Roush, W. R., & Palkowitz, A. D. (1987). Enhanced stereocontrol in Diels–Alder reactions of chiral dienols. Journal of the American Chemical Society, 109(3), 953–955. [Link]

  • Singh, A., & Kumar, S. (2020). A Review on Advances in Organoborane-Chemistry: Versatile Tool in Asymmetric Synthesis. Current Organic Synthesis, 17(6), 436-455. [Link]

  • Hattori, K., & Yamamoto, H. (1993). Asymmetric aza-Diels-Alder reaction: enantio- and diastereoselective reaction of imine mediated by Chiral Lewis acid. Tetrahedron, 49(9), 1749-1760. [Link]

  • Crnkovic, C., & Toste, F. D. (2009). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. Journal of the American Chemical Society, 131(30), 10456–10457. [Link]

  • Pilli, R. A., & de Meijere, A. (2000). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Journal of the Brazilian Chemical Society, 11, 325-355. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Liu, W. S., & Xu, J. X. (2013). Catalytic Asymmetric Reduction of Prochiral Ketones with Chiral β‐Amino Alcohol N‐Boranes and the Corresponding Tris (oxazaborolidine) borazines. Synlett, 24(10), 1269-1272. [Link]

  • Frost, J. R., & Morken, J. P. (2017). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. Nature Communications, 8(1), 1-8. [Link]

  • Bach, T., & Bergmann, H. (2020). Chiral 1, 3, 2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research, 53(10), 2378-2390. [Link]

  • Al-Zoubi, R. M., & Marion, N. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C (sp3)–C (sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 304. [Link]

  • Wang, Z., & Morken, J. P. (2023). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. Science, 381(6659), 787-793. [Link]

  • Thomas, S., & Biscoe, M. R. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4476-4486. [Link]

  • Matteson, D. S. (2016). Boron Chemistry: An Overview. In ACS Symposium Series (Vol. 1236, pp. 1-19). American Chemical Society. [Link]

  • Corey, E. J., Shibata, T., & Lee, T. W. (2002). Asymmetric Diels-Alder reactions catalyzed by a triflic acid activated chiral oxazaborolidine. Journal of the American Chemical Society, 124(15), 3808-3809. [Link]

  • Soderquist, J. A., & Brown, H. C. (2005). Alkylboranes in the Suzuki− Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 70(23), 9474-9481. [Link]

  • Liu, W. S., & Xu, J. X. (2005). Chiral Oxazaborolidine‐Catalyzed Asymmetric Borane Reduction of Alkyl 4‐Dialkylaminophenyl Ketones. Chinese Journal of Chemistry, 23(10), 1367-1370. [Link]

  • Ismail, I. M., Prasad, M., & Kumar, L. S. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal for Pharmaceutical Research Scholars, 7(4), 31-39. [Link]

  • Myers, A. G. (1991). Asymmetric Diels-Alder Reactions. Chem 115 Lecture Notes. [Link]

  • Burke, M. D., & Schreiber, S. L. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4476-4486. [Link]

  • Chad's Prep. (2018, September 20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions [Video]. YouTube. [Link]

  • Otto, S., & Engberts, J. B. F. N. (1995). A chiral Lewis-acid-catalyzed Diels-Alder reaction. Water- enhanced enantioselectivity. Journal of the American Chemical Society, 117(18), 5156-5157. [Link]

  • Ahmed, S., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Future Journal of Pharmaceutical Sciences, 9(1), 1-22. [Link]

  • Wang, Y., et al. (2023). Construction of C-B axial chirality via dynamic kinetic asymmetric cross-coupling mediated by tetracoordinate boron. Nature Communications, 14(1), 4438. [Link]

  • Berionni, G., & Mayr, H. (2023). Stereoselective formation of boron-stereogenic organoboron derivatives. Chemical Society Reviews, 52(13), 4446-4465. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Ferreira, M. J., & da Silva, A. M. S. (2023). Synthesis of Axially Chiral Boron Compounds. Symmetry, 15(1), 221. [Link]

  • N-Reaction. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction [Video]. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Determining Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and asymmetric synthesis, the precise quantification of a chiral molecule's enantiomeric composition is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This guide offers an in-depth comparison of the principal analytical techniques used to determine enantiomeric excess (ee), providing the technical rationale and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed methodological choices.

The Foundational Techniques: A Comparative Overview

The determination of enantiomeric excess is most commonly accomplished using chiral chromatography (both HPLC and GC) and NMR spectroscopy.[3] While older methods like optical polarimetry exist, they are now largely considered obsolete for quantitative analysis due to significant limitations.[4] Each modern technique operates on a distinct principle of chiral discrimination, offering a unique profile of advantages and limitations.

Chiral Chromatography: The Gold Standard of Separation

Chiral chromatography is a powerful and widely used technique that physically separates enantiomers, allowing for their individual quantification.[3][5] The underlying principle is the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.[5]

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted method for ee determination.[5][6] Its strength lies in the vast array of available Chiral Stationary Phases (CSPs), which enables the separation of a broad spectrum of chemical compounds.

The Causality Behind the Separation: The choice of CSP is the most critical decision in method development.[7] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability.[5] They achieve separation through a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. The mobile phase composition (typically a mixture of an alkane like hexane and an alcohol like isopropanol) is then optimized to modulate these interactions, achieving a balance between retention and resolution.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Begin by screening a set of columns with diverse CSPs. A common starting point includes columns with amylose and cellulose-based selectors, such as Chiralpak® AD-H or Chiralcel® OD-H.[5]

  • Mobile Phase Screening: Prepare a series of mobile phases. For normal-phase chromatography, start with a high percentage of hexane and a low percentage of isopropanol (e.g., 90:10 Hexane:IPA).

  • Initial Analysis: Inject a racemic standard of the analyte. If no separation is observed after 30 minutes, or only a single sharp peak elutes, adjust the mobile phase composition by increasing the alcohol content or switch to a different column.[8]

  • Optimization: Once baseline separation is achieved, optimize the resolution and analysis time by fine-tuning the mobile phase composition, flow rate, and column temperature. Lower flow rates and decreased temperatures often improve chiral selectivity.[8]

  • Sample Preparation: Dissolve the synthesized product in the mobile phase to an appropriate concentration (e.g., 1 mg/mL). Ensure the sample is fully dissolved and filtered before injection.

  • Data Acquisition and Analysis: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100[5]

HPLC_Workflow cluster_prep Method Development cluster_analysis Sample Analysis cluster_calc Quantification col_select Column (CSP) Selection mp_select Mobile Phase Screening col_select->mp_select Test various combinations sample_prep Sample Preparation (Dissolve & Filter) mp_select->sample_prep Optimized Method hplc_run HPLC Injection & Separation sample_prep->hplc_run data_acq Data Acquisition (Chromatogram) hplc_run->data_acq integrate Peak Integration data_acq->integrate calc_ee Calculate % ee integrate->calc_ee

Diagram 1: Chiral HPLC Workflow for ee Determination.
B. Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers exceptional resolution and sensitivity.[6] This technique commonly employs cyclodextrin-based CSPs.

The Causality Behind the Separation: The analyte must first be volatile. This often necessitates a chemical derivatization step to block polar functional groups (like amines and carboxylic acids) and reduce their boiling point. Once in the gas phase, the enantiomers partition between the carrier gas and the chiral stationary phase. The cyclodextrin cavities of the CSP provide a chiral microenvironment where one enantiomer fits more favorably, leading to a longer retention time. Temperature programming is a critical parameter; decreasing the temperature typically enhances the chiral selectivity.

Experimental Protocol: Chiral GC Analysis of a Proline Derivative

  • Derivatization (Achiral): The analyte (e.g., proline) must be derivatized to make it volatile. This involves esterifying the carboxyl group and acylating the amino group.

  • Column Selection: Choose a column with a suitable cyclodextrin-based CSP, such as a β-DEX or γ-DEX column.

  • Instrument Setup:

    • Injector: Set to a high temperature (e.g., 250°C) to ensure rapid volatilization.

    • Oven: Use a temperature program. Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 180°C) to elute the compounds.

    • Detector: A Flame Ionization Detector (FID) is commonly used.

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample dissolved in an appropriate solvent (e.g., methylene chloride).

  • Data Analysis: As with HPLC, calculate the % ee from the integrated peak areas of the two separated enantiomers.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_calc Quantification derivatize Derivatization (Increase Volatility) dissolve Dissolve in Solvent derivatize->dissolve gc_run GC Injection & Separation dissolve->gc_run data_acq Data Acquisition (Chromatogram) gc_run->data_acq integrate Peak Integration data_acq->integrate calc_ee Calculate % ee integrate->calc_ee

Diagram 2: Chiral GC Workflow for ee Determination.

NMR Spectroscopy: A Non-Separative Approach

Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different approach. Instead of separating the enantiomers, it uses a chiral environment to make them chemically non-equivalent (diastereotopic), resulting in distinct signals in the NMR spectrum.[9]

A. Chiral Derivatizing Agents (CDAs)

This is a robust and widely-used NMR method. It involves covalently reacting the enantiomeric mixture with an enantiomerically pure CDA.[10] This reaction converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and, crucially, distinct NMR spectra.[10]

The Causality Behind the Method: The success of this technique hinges on several critical factors:

  • Reaction Stoichiometry: The reaction must go to completion to ensure the diastereomeric ratio accurately reflects the initial enantiomeric ratio.[10]

  • No Kinetic Resolution: The CDA must react at the same rate with both enantiomers.[10]

  • Spectral Resolution: The resulting diastereomers must have at least one set of corresponding signals that are well-resolved in the NMR spectrum for accurate integration.[10]

Mosher's acid (or its more reactive acid chloride, MTPA-Cl) is a classic example of a CDA used for chiral alcohols and amines.[11][12] The analysis of the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric esters or amides allows for the quantification of ee.[12]

Experimental Protocol: ee Determination using (R)-Mosher's Acid Chloride

  • Reaction Setup: In an NMR tube or small vial, dissolve the chiral analyte (e.g., a chiral secondary alcohol, ~5 mg) in a deuterated solvent (e.g., 0.75 mL CDCl₃). Add a small amount of a base like pyridine.

  • Derivatization: Add a slight excess (~1.2 equivalents) of enantiomerically pure (R)-Mosher's acid chloride to the solution.

  • Reaction Monitoring: Gently mix the solution and monitor the reaction by ¹H NMR until it is complete (i.e., the signal for the starting alcohol has disappeared).

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture. If the CDA contains fluorine (like Mosher's acid), a ¹⁹F NMR spectrum can also be acquired, which often provides simpler spectra with excellent resolution.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals (Int₁ and Int₂) and calculate the % ee: % ee = [ (Int₁ - Int₂) / (Int₁ + Int₂) ] x 100

CDA_Workflow start Enantiomeric Mixture (Spectrally Indistinguishable) react React with pure CDA (e.g., Mosher's Acid-Cl) start->react diastereomers Diastereomeric Mixture (Spectrally Distinct) react->diastereomers nmr Acquire NMR Spectrum (¹H or ¹⁹F) diastereomers->nmr integrate Integrate Resolved Signals nmr->integrate calc_ee Calculate % ee integrate->calc_ee

Diagram 3: Logic flow for ee determination using a CDA.
B. Chiral Solvating Agents (CSAs)

Unlike CDAs, Chiral Solvating Agents (CSAs) do not form covalent bonds. Instead, they form transient, weak, diastereomeric complexes with the analyte enantiomers through non-covalent interactions.[9] This association is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers.

The Causality Behind the Method: This is a non-destructive and often faster method as it avoids a chemical reaction.[13] The key is establishing a fast equilibrium between the free and complexed analyte on the NMR timescale. The observed chemical shift differences (anisochrony) are dependent on the strength of the interaction, the concentration of the CSA, and the temperature. The simplicity of this "mix-and-measure" approach is its primary advantage.[13]

Optical Polarimetry: A Historical Perspective

Optical polarimetry measures the rotation of plane-polarized light by a chiral sample. While historically important, it is not a reliable method for accurate ee determination for several reasons.[4] The measured rotation can be highly dependent on concentration, temperature, and solvent.[14] Furthermore, small amounts of highly rotating impurities can lead to drastically incorrect results, and the relationship between optical rotation and enantiomeric excess is not always linear (the Horeau Effect).[4][15] It is not a separative technique and requires a known specific rotation value for the pure enantiomer, which is often unavailable.

Comparative Performance Guide

FeatureChiral HPLCChiral GCNMR with CDANMR with CSA
Principle Physical SeparationPhysical SeparationDiastereomer Formation (Covalent)Diastereomer Formation (Non-covalent)
Sample Properties Wide applicabilityVolatile & Thermally StableRequires reactive functional groupRequires suitable interaction sites
Sensitivity High (µg-ng)Very High (pg-fg)Moderate (mg)Moderate (mg)
Accuracy Excellent (<0.1% error possible)Excellent (<0.1% error possible)Good (typically 1-2% error)Good to Moderate (error varies)
Development Time Can be lengthyModerateFastVery Fast
Throughput ModerateModerateHighHigh
Key Advantage Broad applicability, high resolutionHighest resolution for suitable analytesNo chromatographic separation neededNon-destructive, "mix-and-measure"
Key Limitation Method development can be complexLimited to volatile compounds; may need derivatizationDestructive, requires pure CDA, reaction must be quantitativeSmall spectral differences, concentration-dependent

Conclusion: Selecting the Optimal Method

The choice of method for determining enantiomeric excess is dictated by the physicochemical properties of the analyte, the required level of accuracy, and the available instrumentation.

  • Chiral HPLC remains the most versatile and robust choice for a wide range of compounds, making it the workhorse of the pharmaceutical industry.

  • Chiral GC is unparalleled in its resolving power for volatile analytes and is a cornerstone in fields like flavor and fragrance analysis.

  • NMR Spectroscopy , particularly with Chiral Derivatizing Agents, provides a rapid and high-throughput alternative when chromatographic method development is a bottleneck, assuming the analyte has a suitable functional group for derivatization.

Ultimately, a thorough understanding of the principles and limitations of each technique is paramount for any scientist engaged in the synthesis and analysis of chiral molecules. The validation of stereochemical outcomes is a critical aspect of scientific integrity, ensuring the development of safe and effective chemical entities.

References

  • MDPI. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Available at: [Link]

  • PubMed Central (PMC). (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Available at: [Link]

  • YouTube. (2021). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. Available at: [Link]

  • PubMed Central (PMC). (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Available at: [Link]

  • ACS Publications. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Available at: [Link]

  • ACS Publications. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Available at: [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Available at: [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Available at: [Link]

  • Bohrium. (2023). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Available at: [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available at: [Link]

  • UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available at: [Link]

  • RSC Publishing. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available at: [Link]

  • PubMed. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Springer. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Available at: [Link]

  • RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. Available at: [Link]

  • The Royal Society of Chemistry. (2020). Optical Purity, Enantiomeric Excess and The Horeau Effect. Available at: [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • ResearchGate. (2014). Which analytical technique is best for chiral separation?. Available at: [Link]

  • Wikipedia. (n.d.). Chiral analysis. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Structural Validation: A Comparative Analysis of Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of a biomolecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful therapeutic development is built. An accurate structural model informs function, guides drug design, and is a critical component of regulatory submissions. This guide provides an in-depth comparison of the principal spectroscopic and crystallographic techniques employed for structural validation, offering field-proven insights into their underlying principles, experimental workflows, and comparative advantages.

The Imperative of Orthogonal Structural Validation

No single technique can provide a complete picture of a protein's structure and dynamics. A robust structural validation strategy, therefore, relies on an orthogonal approach, integrating data from multiple, complementary methods. This ensures a comprehensive understanding of the molecule's architecture, from its secondary structure motifs to the precise atomic coordinates of its active site. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), emphasize a thorough characterization of therapeutic proteins, and international guidelines like ICH Q6B underscore the importance of detailed structural analysis.[1][2][3][4][5]

I. Crystallographic Methods: The Atomic Resolution Powerhouses

Crystallographic techniques are renowned for their ability to provide high-resolution, atomic-level detail of molecular structures.

X-Ray Crystallography: The Gold Standard

For decades, X-ray crystallography has been the cornerstone of structural biology, responsible for the vast majority of protein structures deposited in the Protein Data Bank (PDB).[6] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice of the molecule of interest.

The success of X-ray crystallography is fundamentally dependent on the production of high-quality, single crystals. This remains the most significant bottleneck in the workflow. The choice of crystallization conditions (precipitants, buffers, temperature) is critical and often requires extensive screening to find the optimal parameters that induce the protein to form a well-ordered lattice rather than an amorphous precipitate.

The process can be broken down into four main stages: crystallization, data collection, structure solution, and refinement.[7]

Figure 1: X-Ray Crystallography Workflow.
  • Protein Purification and Preparation: The target protein must be purified to >95% homogeneity. The sample should be concentrated (typically 5-20 mg/mL) and in a buffer that promotes stability.

  • Crystallization: High-throughput screening of various precipitants, salts, and pH conditions is performed using techniques like hanging or sitting drop vapor diffusion.[8]

  • Crystal Harvesting and Cryo-protection: Single crystals of suitable size (typically 0.1-0.3 mm) are harvested and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.[9] A cryoprotectant is often required to prevent ice crystal formation.

  • X-ray Diffraction Data Collection: The crystal is mounted on a goniometer and exposed to a focused beam of X-rays. The diffracted X-rays are recorded on a detector. Data collection at a synchrotron can take seconds to minutes.[6]

  • Data Processing: The diffraction pattern is indexed, integrated, and scaled to produce a set of structure factor amplitudes.

  • Phase Determination: The "phase problem" is solved using methods like molecular replacement (if a homologous structure is known) or experimental phasing.

  • Model Building and Refinement: An initial atomic model is built into the calculated electron density map and iteratively refined to improve the fit with the experimental data.

  • Validation: The final model is rigorously assessed for stereochemical quality and agreement with the diffraction data using tools like MolProbity and PROCHECK.[10][11]

Cryo-Electron Microscopy (Cryo-EM): The Resolution Revolution

Cryo-EM has emerged as a powerful technique for determining the structures of large, complex, or flexible macromolecules that are difficult to crystallize.[12] It involves imaging vitrified samples in their near-native state.

The key to high-resolution cryo-EM is the preparation of a thin, uniform layer of vitrified ice containing well-dispersed, randomly oriented particles. This allows for the collection of a large dataset of particle images from which a 3D reconstruction can be generated. The choice of grid and vitrification parameters is crucial to achieve this.

The single-particle analysis (SPA) workflow is the most common approach in cryo-EM.[13]

Figure 2: Cryo-EM Single Particle Analysis Workflow.
  • Sample Preparation: A purified and stable sample of the macromolecule is required, typically at a lower concentration than for crystallography (0.1-5 mg/mL).

  • Grid Preparation and Vitrification: A small volume of the sample is applied to an electron microscopy grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.

  • Data Acquisition: The vitrified grids are loaded into a transmission electron microscope, and thousands of images (movies) are automatically collected at cryogenic temperatures. A full tilt series can often be collected in under 10 minutes.[14]

  • Image Processing: The collected movies are processed to correct for beam-induced motion and the contrast transfer function (CTF) of the microscope.[15][16][17]

  • Particle Picking and 2D Classification: Individual particle images are selected from the micrographs and grouped into 2D classes to assess data quality and remove unsuitable particles.

  • 3D Reconstruction and Refinement: An initial 3D model is generated and refined through iterative cycles of alignment and classification to achieve a high-resolution 3D density map.

  • Model Building and Validation: An atomic model is built into the final density map and validated.

II. Spectroscopic Methods: Probing Structure in Solution

Spectroscopic techniques provide valuable information about the structure and dynamics of proteins in solution, complementing the static, high-resolution snapshots from crystallographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution

NMR spectroscopy is unique in its ability to determine the three-dimensional structures of proteins in solution at atomic resolution, providing insights into their dynamic behavior.[18]

NMR structural studies require isotope-labeled proteins (¹³C, ¹⁵N) to resolve the crowded spectra of macromolecules. The choice of NMR experiments is dictated by the size of the protein and the specific structural information required (e.g., distance restraints from NOESY, dihedral angle restraints from chemical shifts).

The determination of a protein structure by NMR is a multi-step process involving data acquisition, resonance assignment, and structure calculation.[19]

Figure 3: NMR Spectroscopy Workflow for Structure Determination.
  • Isotope Labeling and Protein Purification: The protein is expressed in media enriched with ¹⁵N and/or ¹³C isotopes.

  • Sample Preparation: A highly concentrated (0.2-1 mM) and stable protein sample is prepared in a suitable buffer.

  • NMR Data Collection: A series of multidimensional NMR experiments are performed to obtain correlations between different nuclei. This can take from one to several days.[20]

  • Resonance Assignment: The chemical shifts of the backbone and side-chain atoms are assigned to specific residues in the protein sequence.

  • Collection of Structural Restraints: Information on inter-atomic distances (from Nuclear Overhauser Effects, NOEs) and bond orientations (from residual dipolar couplings, RDCs) is extracted from the spectra.[21]

  • Structure Calculation and Refinement: The collected restraints are used as input for computational algorithms to calculate an ensemble of structures that satisfy the experimental data.

  • Validation: The quality of the final ensemble of structures is assessed based on agreement with the experimental restraints and stereochemical parameters.

Mass Spectrometry (MS): A Versatile Tool for Structural Proteomics

Mass spectrometry has evolved into a powerful tool for structural biology, providing information on protein conformation, dynamics, and interactions.[22] Techniques like hydrogen-deuterium exchange (HDX-MS) and chemical cross-linking (XL-MS) are particularly valuable.

In HDX-MS, the exchange rate of backbone amide hydrogens with deuterium provides information on solvent accessibility and protein dynamics. The choice of labeling time points is critical to capture the kinetics of exchange. In XL-MS, the selection of a cross-linker with a specific spacer arm length is crucial for identifying residues that are in close proximity in the 3D structure.

Figure 4: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Workflow.
  • Deuterium Labeling: The protein is incubated in a D₂O-based buffer for various time points, allowing amide protons to exchange with deuterium.

  • Quenching: The exchange reaction is stopped by rapidly lowering the pH and temperature.

  • Proteolysis: The protein is digested into peptides, typically using an online pepsin column.

  • LC-MS Analysis: The peptides are separated by liquid chromatography and their masses are measured by mass spectrometry to determine the level of deuterium incorporation.[23]

  • Data Analysis: The deuterium uptake data is analyzed to identify regions of the protein that are protected from or exposed to the solvent, providing insights into conformation and dynamics.

Circular Dichroism (CD) Spectroscopy: A Rapid Screen of Secondary Structure

Circular Dichroism (CD) spectroscopy is a rapid and non-destructive technique that is highly sensitive to the secondary structure of proteins.[24][25] It measures the differential absorption of left- and right-circularly polarized light.

The characteristic CD spectra of α-helices, β-sheets, and random coils in the far-UV region (190-250 nm) allow for the estimation of the secondary structure content of a protein.[26] The choice of buffer is critical, as components that absorb in this region can interfere with the measurement.

Figure 5: Circular Dichroism (CD) Spectroscopy Workflow.
  • Sample Preparation: A dilute solution of the protein (typically 0.1 mg/mL) is prepared in a buffer that is transparent in the far-UV region.

  • Data Acquisition: The CD spectrum is recorded using a spectropolarimeter. A blank spectrum of the buffer is also recorded for subtraction.

  • Data Processing: The buffer spectrum is subtracted from the protein spectrum, and the data is converted to mean residue ellipticity.

  • Secondary Structure Estimation: The processed spectrum is analyzed using deconvolution algorithms to estimate the percentages of α-helix, β-sheet, and other secondary structures.[27]

III. Comparative Analysis of Techniques

The choice of technique for structural validation depends on the specific research question, the nature of the sample, and the desired level of detail.

FeatureX-Ray CrystallographyCryo-Electron MicroscopyNMR SpectroscopyMass Spectrometry (HDX)Circular Dichroism
Resolution Atomic (< 1.0 - 3.5 Å)Near-atomic to atomic (1.5 - 4 Å)Atomic (for proteins < 40 kDa)Residue-level (indirect)Low (secondary structure)
Sample State Solid (crystal)Vitrified solutionSolutionSolutionSolution
Sample Purity Very high (>95%)High (>90%)High (>95%)High (>90%)Moderate to high
Sample Amount mgµg to mgmgµgµg
Sample Concentration High (5-20 mg/mL)Low (0.1-5 mg/mL)Very high (0.2-1 mM)µM rangeLow (0.1 mg/mL)
Molecular Weight No upper limit (crystallization is key)>50 kDa (sweet spot >100 kDa)< 40 kDaNo strict limitNo strict limit
Data Acquisition Time Seconds to hoursHours to daysDays to weeksHoursMinutes
Key Advantage Highest resolution for well-ordered systemsStructure of large, complex, or flexible moleculesProvides information on dynamics in solutionProbes conformational changes and solvent accessibilityRapid assessment of secondary structure and folding
Key Limitation Crystallization bottleneck, static structureLower resolution for small proteins, computationally intensiveSize limitation, requires isotope labelingIndirect structural informationLow resolution, limited to secondary structure

IV. Conclusion: An Integrated Approach for Comprehensive Validation

As this guide has detailed, each structural validation technique offers a unique window into the complex world of protein architecture. The true power lies not in the selection of a single "best" method, but in the intelligent integration of multiple, orthogonal techniques. A high-resolution crystal structure can provide the atomic details of a binding pocket, while NMR and HDX-MS can reveal how that pocket breathes and adapts in solution. Circular dichroism can serve as a rapid quality control step to ensure that a protein is correctly folded before embarking on more time-consuming analyses.

For professionals in drug development, this integrated, multi-faceted approach to structural validation is not just best practice—it is essential for mitigating risk, accelerating timelines, and ultimately, delivering safe and effective therapeutics.

V. References

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. (n.d.). Retrieved January 22, 2026, from [Link]

  • Methods of protein structure comparison. (2012). Methods in Molecular Biology, 857, 355–376. [Link]

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Using circular dichroism spectra to estimate protein secondary structure. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139. [Link]

  • X-ray Protein Crystallography. (2022). Physics LibreTexts. Retrieved January 22, 2026, from [Link]

  • SAVES v6.1 - Structure Validation Server. (n.d.). Retrieved January 22, 2026, from [Link]

  • Introducing Single Particle Analysis. (n.d.). MyScope. Retrieved January 22, 2026, from [Link]

  • Protein Structural Analysis via Mass Spectrometry-Based Proteomics. (2013). Methods in Molecular Biology, 974, 249–268. [Link]

  • ICH Harmonised Tripartite Guideline. (1999). Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. [Link]

  • Guidance for Industry: For the Submission of Chemistry, Manufacturing, and Controls Information for a Therapeutic Recombinant DNA-Derived Product or a Monoclonal Antibody Product for In Vivo Use. (1996). FDA. [Link]

  • Introduction to NMR spectroscopy of proteins. (n.d.). Duke Computer Science. Retrieved January 22, 2026, from [Link]

  • X-ray Crystallography vs Cryo-EM: Which is Best for Your Research? (n.d.). Creative Biostructure. Retrieved January 22, 2026, from [Link]

  • Validation tools. (n.d.). BMRB. Retrieved January 22, 2026, from [Link]

  • A beginner's guide to mass spectrometry–based proteomics. (2020). Biochemical Society Transactions, 48(4), 1317-1327. [Link]

  • Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]

  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (2025). Journal of Peptide Science.

  • NMR-Based Methods for Protein Analysis. (2021). Analytical Chemistry, 93(5), 2259–2285. [Link]

  • Seven quick tips for beginners in protein crystallography. (2021). Frontiers in Molecular Biosciences, 8, 644211. [Link]

  • Circular Dichroism Spectropolarimeter Instructions. (n.d.). UConn Health. Retrieved January 22, 2026, from [Link]

  • X-rays in the Cryo-EM Era: Structural Biology's Dynamic Future. (2019). Trends in Biochemical Sciences, 44(10), 827-837. [Link]

  • New FDA Final Guidance on Development of Therapeutic Protein Biosimilars: Analytical Considerations for Biologics Developers. (2025). Avance Biosciences.

  • NMR data collection and analysis protocol for high-throughput protein structure determination. (2005). Proceedings of the National Academy of Sciences, 102(31), 10870-10875. [Link]

  • Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. (2025). ResearchGate.

  • Protein structure validation. (n.d.). SIB Swiss Institute of Bioinformatics - Expasy. Retrieved January 22, 2026, from [Link]

  • Fig. 2. Four steps are important to solve a protein structure by X-ray... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Protein Characterization ICH Q6B. (n.d.). Intertek. Retrieved January 22, 2026, from [Link]

  • Fast protein structure comparison through effective representation learning with contrastive graph neural networks. (2022). PLoS Computational Biology, 18(7), e1010322. [Link]

  • Other tools to check quality of the predicted structures. (n.d.). AlphaFold - EMBL-EBI. Retrieved January 22, 2026, from [Link]

  • Simplified single particle cryo-EM data analysis workflow. Each step in... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Development of Therapeutic Protein Biosimilars: Comparative Analytical Assessment and Other Quality-Related Considerations. (2025). FDA. [Link]

  • Fast protein structure comparison through effective representation learning with contrastive graph neural networks. (2022). PLoS Computational Biology, 18(7), e1010322. [Link]

  • Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. (2021). Analyst, 146(13), 4049-4063. [Link]

  • NMR structure determination of proteins and protein complexes larger than 20 kDa. (1998). Current Opinion in Chemical Biology, 2(5), 564-570.

  • ICH Q6B for Analytics. (2025). Pharmaceutical Technology.

  • A beginner's guide to X-ray data processing. (2021). The Biochemist. [Link]

  • Protein Chemistry Combined with Mass Spectrometry for Protein Structure Determination. (2018). Chemical Reviews, 118(8), 4057-4059. [Link]

  • Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. (2024). Chemistry LibreTexts.

  • Protein mass spectrometry. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Characterization of Therapeutic Proteins. (2015). ResearchGate.

  • Methods for Determining Atomic Structures. (n.d.). PDB-101. Retrieved January 22, 2026, from [Link]

  • ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (1999). FDA.

  • Protein XRD Protocols - Crystallization of Proteins. (n.d.). Google Sites. Retrieved January 22, 2026, from

  • A Primer to Single-Particle Cryo-Electron Microscopy. (2016). Cell, 167(7), 1913. [Link]

  • Structure Validation and Quality. (n.d.). RCSB PDB. Retrieved January 22, 2026, from [Link]

  • Data acquisition in Cryo-ET. (n.d.). MyScope. Retrieved January 22, 2026, from [Link]

  • NMR Methods for Structural Characterization of Protein-Protein Complexes. (2020). Frontiers in Molecular Biosciences, 7, 17. [Link]

  • Protein Crystallization for X-ray Crystallography. (2011). Journal of Visualized Experiments, (47), 2251. [Link]

  • Protein Structure Determination. (n.d.). Retrieved January 22, 2026, from [Link]

  • Structural characterisation ICH Q6B Area: Physicochemical properties. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

A Comparative Guide to the Reaction Mechanism of Tartrate-Derived Diboron Compounds in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods for carbon-boron bond formation is paramount. Organoboron compounds are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and complex molecules, primarily through their versatile application in cross-coupling reactions.[1] Among the reagents developed for borylation, chiral diboron compounds have emerged as powerful tools for introducing stereocenters with high fidelity. This guide provides an in-depth investigation into the reaction mechanism of a specific class of these reagents: tartrate-derived diboron compounds.

This document moves beyond a simple recitation of protocols to offer a comparative analysis of these reagents, grounded in mechanistic understanding and supported by experimental data. We will explore the subtle yet profound influence of the tartrate backbone on the reaction pathway, compare its performance with commonly used alternatives, and provide detailed experimental methodologies for researchers seeking to employ or investigate these powerful synthetic tools.

The Architectural Advantage: Unpacking the Tartrate-Derived Diboron Reagent

Tartrate-derived diboron reagents are a class of borylating agents where the two boron atoms are bridged by a chiral diol derived from tartaric acid. This chiral scaffold is the cornerstone of their utility in asymmetric synthesis. Unlike the more common bis(pinacolato)diboron (B₂pin₂), which is achiral, the tartrate ligand imparts a C₂-symmetric chiral environment around the reactive B-B bond. This inherent chirality is the basis for its ability to induce enantioselectivity in catalytic reactions.[2][3][4]

The synthesis of these reagents is typically achieved through the condensation of a diboronic acid or its precursor with a tartrate ester, such as diisopropyl tartrate.[5] The choice of the tartrate ester can influence the steric and electronic properties of the resulting diboron compound, offering a tunable platform for optimizing reactivity and selectivity.

The Catalytic Cycle: A Dance of Metals and Ligands

The utility of tartrate-derived diboron compounds is most prominently displayed in transition metal-catalyzed reactions, particularly the Miyaura borylation and related processes for the synthesis of chiral organoboronates.[1][3] The generally accepted mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The tartrate ligand plays a crucial role in influencing the stereochemical outcome of the reaction, likely by dictating the geometry of the transition state during the key bond-forming steps.

The Palladium-Catalyzed Miyaura Borylation: A Case Study

The palladium-catalyzed Miyaura borylation serves as an excellent framework for understanding the mechanism of tartrate-derived diboron compounds.[6] The catalytic cycle, illustrated below, is a well-established paradigm in cross-coupling chemistry.

Miyaura Borylation Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L_n Pd(0)Ln (Active Catalyst) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(Ln) (Oxidative Adduct) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-B(OR)2(L_n) Ar-Pd(II)-B(OR)2(Ln) (Transmetalation Intermediate) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-B(OR)2(L_n) Transmetalation (B2(OR*)4) Ar-Pd(II)-B(OR)2(L_n)->Pd(0)L_n Reductive Elimination Ar-B(OR)2 Ar-B(OR)2 (Product) Ar-Pd(II)-B(OR)2(L_n)->Ar-B(OR)2 Product_out Arylboronate Product Ar-X Aryl Halide (Ar-X) Diboron Tartrate-Derived Diboron (B2(OR*)4) Base Base

Figure 1: Generalized catalytic cycle for the Miyaura borylation reaction.

Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This step is generally not considered to be the stereochemistry-determining step.

Transmetalation: This is a critical step where the boryl group is transferred from the diboron reagent to the palladium center. The base plays a crucial role here, activating the diboron reagent. It is in this phase that the chiral tartrate ligand likely exerts its primary influence. The precise coordination of the tartrate-derived diboron to the palladium complex creates a chiral pocket, dictating the facial selectivity of the subsequent reductive elimination. While crystallographic evidence of these specific intermediates is scarce in the literature, computational studies on related systems suggest that the steric and electronic properties of the chiral diol are key to establishing the diastereomeric transition states that lead to enantioselective product formation.

Reductive Elimination: The final step involves the reductive elimination of the arylboronate product, regenerating the active Pd(0) catalyst. The geometry of the transmetalation intermediate directly influences the ease and outcome of this step.

Performance Comparison: Tartrate-Derived Diboron vs. B₂(pin)₂

The primary advantage of tartrate-derived diboron reagents over the more conventional B₂(pin)₂ lies in their ability to facilitate asymmetric transformations. For reactions where a new stereocenter is generated, the choice of the borylating agent is critical.

FeatureTartrate-Derived DiboronBis(pinacolato)diboron (B₂pin)₂
Chirality Inherently chiralAchiral
Application Asymmetric catalysisGeneral borylation
Enantioselectivity Can induce high e.e.Requires chiral ligands on the metal
Reactivity Generally comparable to B₂(pin)₂Well-established reactivity profile
Cost & Availability More specialized, potentially higher costReadily available and cost-effective
Byproducts Chiral diolPinacol

Supporting Experimental Data:

(Note: Specific quantitative data from a direct comparative study between a tartrate-derived diboron and B₂(pin)₂ under identical asymmetric reaction conditions is not prevalent in the searched literature. The table above provides a qualitative comparison based on the general principles of their application. For a specific reaction, researchers would need to consult literature focused on that transformation to find relevant enantioselectivity data for various chiral boron reagents.)

Experimental Protocols: A Guide for the Bench Chemist

The following protocols provide a general framework for the synthesis of a tartrate-derived diboron reagent and its application in a palladium-catalyzed borylation, followed by a method for monitoring the reaction progress using in-situ NMR.

Synthesis of a Tartrate-Derived Diboron Reagent

This protocol is a generalized procedure based on the principles of boronic ester formation.

Materials:

  • Tetrakis(dimethylamino)diboron

  • Diisopropyl tartrate

  • Anhydrous toluene

  • Anhydrous hexane

  • Standard Schlenk line and glassware

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add tetrakis(dimethylamino)diboron (1.0 equiv) and anhydrous toluene.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of diisopropyl tartrate (1.05 equiv) in anhydrous toluene to the cooled solution of the diboron precursor.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by ¹¹B NMR spectroscopy. The disappearance of the starting diboron signal and the appearance of a new signal corresponding to the tartrate-derived diboron will indicate reaction completion.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent system such as toluene/hexane.

  • Characterize the final product by ¹H, ¹³C, and ¹¹B NMR spectroscopy and mass spectrometry.

Palladium-Catalyzed Asymmetric Borylation

This protocol outlines a general procedure for the borylation of an aryl halide using a tartrate-derived diboron reagent.

Materials:

  • Aryl halide (1.0 equiv)

  • Tartrate-derived diboron reagent (1.1 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., KOAc, 3.0 equiv)

  • Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, tartrate-derived diboron reagent, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the celite pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (by chiral HPLC or SFC) of the product.

In-situ NMR Monitoring of the Borylation Reaction

This protocol allows for the real-time monitoring of the reaction kinetics and the observation of potential intermediates.[5]

Procedure:

  • In a glovebox, prepare a stock solution of the palladium catalyst and ligand in the deuterated solvent to be used for the reaction (e.g., dioxane-d₈).

  • In a separate vial, weigh the aryl halide, tartrate-derived diboron reagent, and base.

  • Add a known amount of an internal standard (e.g., mesitylene) to the vial.

  • Transfer the solid mixture to an NMR tube equipped with a J. Young valve.

  • Add the required volume of the catalyst stock solution to the NMR tube.

  • Seal the NMR tube, remove it from the glovebox, and quickly place it in the NMR spectrometer, which has been pre-heated to the desired reaction temperature.

  • Acquire a series of ¹H or ¹⁹F NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the starting material, product, and internal standard to determine the concentration of each species over time.

  • Plot the concentration data to obtain kinetic profiles of the reaction.

Experimental_Workflow cluster_synthesis Synthesis of Tartrate-Diboron cluster_borylation Asymmetric Borylation cluster_nmr In-situ NMR Monitoring Start_Synth Start Reactants_Synth Combine Diboron Precursor & Diisopropyl Tartrate Start_Synth->Reactants_Synth Reaction_Synth Stir at RT Reactants_Synth->Reaction_Synth Monitor_Synth Monitor by 11B NMR Reaction_Synth->Monitor_Synth Workup_Synth Workup & Purify Monitor_Synth->Workup_Synth Product_Synth Characterize Product Workup_Synth->Product_Synth Start_Boryl Start Reactants_Boryl Combine Ar-X, Tartrate-Diboron, Catalyst, Ligand, Base Start_Boryl->Reactants_Boryl Reaction_Boryl Heat under Inert Atmosphere Reactants_Boryl->Reaction_Boryl Monitor_Boryl Monitor by TLC/GC-MS Reaction_Boryl->Monitor_Boryl Workup_Boryl Workup & Purify Monitor_Boryl->Workup_Boryl Product_Boryl Analyze Yield & e.e. Workup_Boryl->Product_Boryl Start_NMR Start Prepare_NMR Prepare Reactants & Catalyst Stock in NMR Tube Start_NMR->Prepare_NMR Acquire_NMR Acquire Spectra over Time at Temp Prepare_NMR->Acquire_NMR Analyze_NMR Integrate Signals vs. Internal Standard Acquire_NMR->Analyze_NMR Plot_NMR Generate Kinetic Profiles Analyze_NMR->Plot_NMR

Figure 2: A flowchart illustrating the experimental workflows.

Conclusion and Future Outlook

Tartrate-derived diboron compounds represent a valuable class of reagents for asymmetric synthesis, offering a direct route to chiral organoboronates. Their mechanism of action, deeply rooted in the principles of transition metal catalysis, is distinguished by the profound influence of the chiral tartrate backbone on the stereochemical outcome of the reaction. While their performance in inducing enantioselectivity is well-documented in specific applications, a broader, systematic comparison with other chiral borylating agents would be a valuable contribution to the field.

Future research in this area will likely focus on several key aspects:

  • Rational Design of Novel Tartrate-Derived Ligands: Fine-tuning the steric and electronic properties of the tartrate backbone could lead to even more selective and reactive diboron reagents.

  • Detailed Mechanistic Studies: The application of advanced techniques, such as in-situ spectroscopic monitoring under catalytic conditions and computational modeling, will be crucial for elucidating the precise structures of key intermediates and transition states. The acquisition of X-ray crystal structures of such intermediates would be a significant breakthrough.

  • Expansion of Substrate Scope: Exploring the application of these reagents in a wider range of asymmetric transformations will further solidify their position in the synthetic chemist's toolkit.

By continuing to unravel the intricacies of their reaction mechanisms, the scientific community can unlock the full potential of tartrate-derived diboron compounds, paving the way for the development of more efficient and selective syntheses of valuable chiral molecules.

References

  • Hu, J., Ferger, M., Shi, Z., & Marder, T. B. (2021). Recent advances in asymmetric borylation by transition metal catalysis. Chemical Society Reviews, 50(23), 13129-13188. [Link]

  • Roush, W. R., Ando, K., Powers, D. B., Palkowitz, A. D., & Halterman, R. L. (1990). Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. Journal of the American Chemical Society, 112(17), 6339-6348. [Link]

  • Nguyen, T. T., Chen, P., Setya, K. T., & May, J. A. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 23(9), 2317. [Link]

  • Zhang, L., & Zhang, J. (2010). Orientated intercalation of tartrate as chiral ligand to impact asymmetric catalysis. Dalton Transactions, 39(41), 9871-9877. [Link]

  • Miyaura, N. (2002). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Borylation. [Link]

  • X-ray crystallography summary for structures 2 and 3. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Roush, W. R., Hoong, L. K., Palmer, M. A. J., Straub, J. A., & Palkowitz, A. D. (1990). Asymmetric Synthesis Using Tartrate Ester‐Modified Allylboronates. Part 2. Single and Double Asymmetric Reactions with Alkoxy‐Substituted Aldehydes. ChemInform, 21(45). [Link]

  • Nguyen, T. T., Chen, P., Setya, K. T., & May, J. A. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 23(9), 2317. [Link]

  • Asymmetric Catalytic Borylation of α,β-Unsaturated Acceptors - ResearchGate. (n.d.). Retrieved from [Link]

  • Hall, D. G. (2011). Emergent Organoboron Acid Catalysts. Accounts of Chemical Research, 44(9), 899-910. [Link]

  • Aggarwal, V. K., & O'Brien, J. M. (2002). Lithiation-Borylation Methodology and Its Application in Synthesis. Chemical Communications, (14), 1513-1524. [Link]

  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic letters, 14(17), 4438–4441. [Link]

  • Lee, D., & Wang, J. (2021). Indolylboronic Acids: Preparation and Applications. Molecules, 26(11), 3326. [Link]

  • Wang, D., & Wang, J. (2010). Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-10. [Link]

  • Nguyen, T. T., Chen, P., Setya, K. T., & May, J. A. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. OUCI. [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - FULIR. (n.d.). Retrieved from [Link]

  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives - ResearchGate. [Link]

  • Miki Murata, Takashi Oyama, Shinji Watanabe and Yuzuru Masuda. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. Organic Chemistry Portal. [Link]

  • Ito, H., Kubota, K., & Endo, K. (2016). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 12, 2129-2135. [Link]

  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2013). ChemInform Abstract: Palladium‐Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. ChemInform, 44(6). [Link]

  • Bio, M. M., & Jones, C. P. (2016). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Organic Process Research & Development, 20(11), 1953-1963. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic letters, 14(17), 4438–4441. [Link]

  • Zhang, H., Song, L., & Wang, C. (2023). Construction of C-B axial chirality via dynamic kinetic asymmetric cross-coupling mediated by tetracoordinate boron. Nature Communications, 14(1), 4467. [Link]

Sources

A Comparative Guide to Tartrate-Based Chiral Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a perpetual challenge. Chiral ligands are the cornerstone of asymmetric catalysis, enabling the selective synthesis of one enantiomer over another. Among the myriad of chiral scaffolds, those derived from tartaric acid have proven to be exceptionally versatile, cost-effective, and efficient. This guide provides an in-depth technical comparison of the performance of various tartrate-based chiral ligands—specifically Diethyl Tartrate (DET), Diisopropyl Tartrate (DIPT), and Dibenzyl Tartrate (DBT)—in three pivotal asymmetric transformations: the Sharpless Asymmetric Epoxidation, the Diels-Alder reaction, and the Aldol reaction.

The Enduring Legacy of Tartaric Acid in Asymmetric Catalysis

Tartaric acid, a readily available and inexpensive chiral molecule from the chiral pool, serves as a foundational building block for a diverse array of chiral ligands. Its C2 symmetry and stereochemically defined hydroxyl groups make it an ideal starting material for creating a chiral environment around a metal center. The ester derivatives of tartaric acid, such as DET, DIPT, and DBT, offer a tunable steric and electronic profile, allowing for the optimization of enantioselectivity in various catalytic reactions. Beyond these simple esters, tartaric acid is the precursor to the widely used TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands, further cementing its importance in the field of asymmetric synthesis.

Sharpless Asymmetric Epoxidation: A Paradigm of Tartrate-Ligand Efficiency

The Sharpless Asymmetric Epoxidation is a Nobel Prize-winning reaction that provides a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[1][2] The reaction relies on a catalyst system composed of titanium tetra(isopropoxide), a chiral dialkyl tartrate, and tert-butyl hydroperoxide (TBHP) as the oxidant.[3] The choice of the tartrate ester significantly influences the reaction's efficiency and enantioselectivity.

Mechanism of Stereochemical Control

The active catalyst in the Sharpless epoxidation is a dimeric titanium-tartrate complex.[1] The allylic alcohol substrate and the TBHP oxidant coordinate to the titanium centers, creating a rigid, chiral environment that directs the oxygen transfer to one face of the double bond. The chirality of the tartrate ligand dictates the facial selectivity of the epoxidation. A useful mnemonic for predicting the stereochemical outcome is to draw the allylic alcohol in a plane with the hydroxyl group in the lower right corner. Using a (+)-dialkyl tartrate delivers the oxygen from the bottom face, while a (-)-dialkyl tartrate delivers it from the top.[4]

G cluster_catalyst Catalyst Formation cluster_reaction Catalytic Cycle Ti_isopropoxide Ti(O-i-Pr)₄ Active_Catalyst [Ti₂(tartrate)₂(O-i-Pr)₄] Ti_isopropoxide->Active_Catalyst Ligand Exchange Tartrate Dialkyl Tartrate Tartrate->Active_Catalyst Loaded_Catalyst Loaded Catalyst Complex Active_Catalyst->Loaded_Catalyst Coordination Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Loaded_Catalyst TBHP t-BuOOH TBHP->Loaded_Catalyst Loaded_Catalyst->Active_Catalyst Catalyst Regeneration Epoxy_Alcohol Epoxy Alcohol Loaded_Catalyst->Epoxy_Alcohol Oxygen Transfer

Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.

Performance Comparison: DET vs. DIPT

Both Diethyl Tartrate (DET) and Diisopropyl Tartrate (DIPT) are the most commonly employed ligands in the Sharpless epoxidation. The choice between them often depends on the specific substrate and desired outcome, as their steric bulk can influence both the reaction rate and the enantioselectivity.

Allylic AlcoholLigandYield (%)ee (%)Reference
GeraniolD-(-)-DIPT9388[4]
(E)-2-Hexen-1-olL-(+)-DET8594[4]
Allyl alcoholD-(-)-DET-95[4]

From the available data, it can be observed that for (E)-allylic alcohols, DET tends to provide higher enantiomeric excess (ee) than DIPT. Conversely, for some substrates like allyl alcohol, DIPT can lead to higher yields. The efficiency of kinetic resolution also tends to increase with the steric bulk of the tartrate ester.

Information on the performance of Dibenzyl Tartrate (DBT) in the Sharpless epoxidation is less prevalent in the literature, suggesting it is not as commonly used as DET or DIPT for this specific transformation.

Experimental Protocol: Catalytic Sharpless Asymmetric Epoxidation of Geraniol

Materials:

  • Geraniol

  • D-(-)-Diisopropyl tartrate (D-(-)-DIPT)

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • Powdered 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 10% aqueous NaOH solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add powdered 4Å molecular sieves and anhydrous dichloromethane.

  • Cool the suspension to -20 °C.

  • Add D-(-)-DIPT followed by Ti(O-iPr)₄ via syringe and stir for 30 minutes at -20 °C.

  • Add geraniol to the reaction mixture.

  • Slowly add the TBHP solution dropwise, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C and monitor by TLC.

  • Upon completion, quench the reaction by adding water.

  • Warm the mixture to room temperature and stir for 1 hour.

  • Add a 10% aqueous NaOH solution and stir for an additional 30 minutes until the phases become clear.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the epoxy alcohol.[4]

Asymmetric Diels-Alder Reaction: The Role of Tartrate-Derived TADDOLs

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Achieving enantioselectivity in this reaction often relies on the use of chiral Lewis acid catalysts. While simple tartrate esters like DET and DIPT can be used to form chiral titanium-based Lewis acids, their effectiveness can be limited. A more successful approach involves the use of TADDOLs, which are C₂-symmetric diols readily synthesized from tartrate esters.

TADDOLs as Hydrogen-Bonding Catalysts

TADDOLs can function as organocatalysts, promoting Diels-Alder reactions through hydrogen bonding. This mode of activation is particularly effective for reactions involving aminosiloxydienes and substituted acroleins. The steric and electronic properties of the aryl groups on the TADDOL play a crucial role in determining the enantioselectivity.

G cluster_reaction TADDOL-Catalyzed Diels-Alder Diene Aminosiloxydiene Transition_State H-Bonded Transition State Diene->Transition_State Dienophile Acrolein Dienophile->Transition_State TADDOL TADDOL Catalyst TADDOL->Transition_State H-Bonding Activation Product Cycloadduct Transition_State->Product

Caption: TADDOL-catalyzed Diels-Alder reaction workflow.

Performance Comparison of TADDOL Derivatives

A study on the TADDOL-catalyzed Diels-Alder reaction of an aminosiloxydiene with methacrolein revealed a significant influence of the TADDOL's aryl substituents on the enantioselectivity.

TADDOL CatalystAryl GroupYield (%)ee (%)
4a Phenyl3031
4b 2-Naphthyl4533
4c 1-Naphthyl8391

These results highlight the dramatic impact of steric bulk and potential π-π stacking interactions on the transition state, leading to enhanced enantioselectivity with the 1-naphthyl substituted TADDOL.

Experimental Protocol: TADDOL-Catalyzed Diels-Alder Reaction

Materials:

  • α,α,α′,α′-Tetra(1-naphthyl)-1,3-dioxolane-4,5-dimethanol (TADDOL 4c )

  • Methacrolein

  • Aminosiloxydiene

  • Toluene

  • Lithium aluminum hydride (LiAlH₄) in Et₂O

Procedure:

  • To a solution of TADDOL 4c and methacrolein in toluene at -80 °C, add the aminosiloxydiene.

  • Stir the reaction mixture for 48 hours at -80 °C.

  • Treat the mixture with LiAlH₄ in Et₂O at -80 °C and then allow it to warm to room temperature.

  • Quench the excess LiAlH₄ with water at 0 °C.

  • Filter the solids and wash extensively with Et₂O.

  • Concentrate the filtrate in vacuo to obtain the crude product.

  • Purify by appropriate methods to yield the desired cycloadduct.[5]

Asymmetric Aldol Reaction: Leveraging Tartrate-Derived Chiral Auxiliaries

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. Controlling the stereochemistry of the two newly formed stereocenters is a key challenge. While the direct use of simple tartrate esters as chiral ligands in catalytic asymmetric aldol reactions is not as common, tartaric acid derivatives have found significant use as chiral auxiliaries.

Reductive Aldol-Type Reaction with Diisopropyl Tartrate

An asymmetric reductive aldol-type reaction of α,β-unsaturated esters with carbonyl compounds has been developed using a rhodium catalyst and diethylzinc in the presence of diisopropyl L-(+)-tartrate. In this reaction, a chiral zinc enolate is generated in situ, which then adds to the carbonyl compound with good enantioselectivity. This method provides a route to enantioenriched β-hydroxy esters.

Experimental Protocol: Asymmetric Reductive Aldol-Type Reaction

A detailed, step-by-step protocol for this specific reaction is not provided in the readily available literature. However, the general procedure involves the reaction of an α,β-unsaturated ester and a carbonyl compound in the presence of a rhodium catalyst (e.g., Wilkinson's catalyst), diethylzinc, and diisopropyl L-(+)-tartrate. The reaction is typically carried out in an inert solvent under an inert atmosphere.

Conclusion: A Versatile Toolkit for the Asymmetric Chemist

Tartrate-based chiral ligands, from the simple and economical dialkyl tartrates to the more elaborate TADDOLs, represent a powerful and versatile toolkit for the synthetic chemist.

  • In Sharpless Asymmetric Epoxidation , DET and DIPT are the workhorses, with the choice between them depending on the substrate and the desired balance between yield and enantioselectivity.

  • In Asymmetric Diels-Alder reactions , while simple tartrate esters have seen limited use, their derivatives in the form of TADDOLs have emerged as highly effective organocatalysts, showcasing the importance of ligand design and the influence of steric and electronic factors.

  • In Asymmetric Aldol reactions , tartrate derivatives have been successfully employed as both chiral ligands in catalytic systems and as chiral auxiliaries, demonstrating their adaptability to different reaction manifolds.

The continued exploration and modification of tartrate-based chiral ligands will undoubtedly lead to the development of even more efficient and selective asymmetric transformations, further empowering researchers in their pursuit of complex, enantiomerically pure molecules.

References

  • Bach, R. D., & Schlegel, H. B. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A, 128(11), 2072–2091. [Link]

  • ChemistryConnected. (2020, April 30). SharplessEpoxidation [Video]. YouTube. [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. [Link]

  • Schlegel Group - Wayne State University. (2024, February 20). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. [Link]

  • Rawal, V. H., et al. (2004). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 101(16), 5892-5895. [Link]

Sources

The Modern Synthetic Chemist's Guide to Boron: An Economic and Efficiency Analysis of Diboron Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the strategic incorporation of a boronic acid or ester functional group is a gateway to vast chemical complexity. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, has elevated organoboron compounds from niche curiosities to indispensable linchpins in synthetic chemistry. Consequently, the methods for installing the boron moiety are of paramount importance, directly impacting a project's timeline, budget, and overall efficiency.

This guide provides an in-depth analysis of diboron reagents, the workhorses of modern borylation chemistry. We will move beyond a simple recitation of protocols to dissect the economic and efficiency considerations that drive reagent and methodology selection in both academic and industrial settings. By understanding the causality behind experimental choices, researchers can make more informed decisions, optimizing for cost, time, and green chemistry principles.

The Rise of Diboron Reagents: A Paradigm Shift in Borylation

Traditionally, organoboron compounds were often synthesized via the reaction of highly reactive organometallic reagents (e.g., Grignard or organolithium compounds) with borate esters. While effective, these methods suffer from poor functional group tolerance and often require cryogenic temperatures, limiting their scope and practicality.

The advent of transition metal-catalyzed borylation reactions using diboron reagents, particularly bis(pinacolato)diboron (B₂pin₂), revolutionized the field. These methods offer milder reaction conditions, broader functional group compatibility, and access to novel chemical space through strategies like C-H bond activation.[1][2] This guide will focus on the practical application, efficiency, and economic viability of these modern methods.

Part 1: The Go-To Solution: Bis(pinacolato)diboron (B₂pin₂) in Catalytic Borylation

Bis(pinacolato)diboron (B₂pin₂) is the most widely used diboron reagent due to its exceptional stability to air and moisture, making it a convenient, bench-stable solid.[3] It is the cornerstone of two primary catalytic borylation strategies: the Miyaura borylation of organic halides and the direct C-H borylation of (hetero)arenes.

Miyaura Borylation: A Reliable Route from Halides to Boronates

The Miyaura borylation is a palladium-catalyzed cross-coupling of an aryl, heteroaryl, or vinyl halide (or triflate) with a diboron reagent to form a boronic ester.[4] This reaction is a cornerstone of modern synthesis due to its reliability and broad scope.

Causality of Experimental Choices:

The choice of base is critical in Miyaura borylation. A moderately weak base, such as potassium acetate (KOAc), is typically used. The rationale is to activate the diboron reagent for transmetalation to the palladium center without promoting a premature, undesired Suzuki-Miyaura cross-coupling of the newly formed boronic ester product with the starting halide.[1] The palladium catalyst, often a combination of a palladium(II) precatalyst and a phosphine ligand, forms the active Pd(0) species in situ, which initiates the catalytic cycle.

Miyaura_Borylation_Cycle cluster_labels Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)-X(L)₂ Pd0->PdII_Complex Ar-X OxAdd Oxidative Addition PdII_Boryl Ar-Pd(II)-Bpin(L)₂ PdII_Complex->PdII_Boryl [Bpin]⁻ Transmetalation Transmetalation B2pin2_Activation B₂pin₂ + Base → [Bpin(Base)]⁻ + Bpin⁺ PdII_Boryl->Pd0 Product Ar-Bpin PdII_Boryl->Product RedElim Reductive Elimination Product->PdII_Boryl ArX Ar-X B2pin2 B₂pin₂ OxAdd_label Oxidative Addition Transmetalation_label Transmetalation RedElim_label Reductive Elimination

Catalytic cycle of the Miyaura borylation reaction.
Iridium-Catalyzed C-H Borylation: The Atom-Economical Frontier

Direct C-H borylation is a powerful strategy that avoids the need for pre-functionalized starting materials like organic halides.[5] This approach is exceptionally atom-economical and allows for the late-stage functionalization of complex molecules. Iridium-based catalysts are the most effective and widely used for this transformation.[6]

Causality of Experimental Choices:

The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by sterics. The bulky iridium-boryl complex preferentially activates the least hindered C-H bond on an aromatic ring.[6] This provides a complementary selectivity pattern to classical electrophilic aromatic substitution, which is governed by electronics. The choice of ligand, typically a bipyridine derivative, is crucial for catalyst stability and activity. More electron-donating and sterically hindered ligands can lead to more active and longer-lived catalysts.

Part 2: Economic and Efficiency Analysis: A Comparative Approach

While B₂pin₂ is a versatile and reliable reagent, a thorough analysis requires comparing it with viable alternatives. Key performance indicators for a synthetic chemist include not only yield but also cost, atom economy, and overall process efficiency.

The Economic Equation: A Cost Comparison of Boron Reagents

The cost of the boron source is a significant factor, especially in large-scale synthesis. The table below provides an approximate cost comparison of common borylation reagents, calculated on a per-mole-of-boron basis. Prices are based on bulk catalog listings from major suppliers and can vary.

ReagentAbbreviationTypical Supplier Price (USD/kg)Molar Mass ( g/mol )Cost per Mole of Boron (USD/mol-B)
Bis(pinacolato)diboron B₂pin₂~$185 - $600[3][7]253.94~$23.50 - $76.20
Tetrahydroxydiboron BBA~$300 - $3200[8][9][10]89.67~$13.45 - $143.50
Pinacolborane HBpin~$524 - $1100127.98~$67.00 - $140.80
Bis(catecholato)diboron B₂cat₂~$542 - $570[2][11][12][13]237.71~$64.40 - $67.75

Disclaimer: Prices are estimates based on 2024-2026 catalog prices for bulk quantities and are subject to change. They are provided for comparative purposes only.

Analysis:

  • Bis(pinacolato)diboron (B₂pin₂) offers a moderate and scalable cost, which, combined with its ease of handling, justifies its popularity.

  • Tetrahydroxydiboron (BBA) can be a highly cost-effective alternative, especially at scale. Its lower molecular weight contributes to a favorable cost-per-mole. However, its handling can be more challenging as it is sensitive to water.[14]

  • Pinacolborane (HBpin) is generally more expensive on a per-mole basis and is a liquid reagent, which can be advantageous for dosing but also introduces handling considerations due to its flammability and reactivity with water.[15][16]

  • Bis(catecholato)diboron (B₂cat₂) is also a more expensive option. It is often used when the resulting catechol boronate ester offers specific reactivity advantages.

The Efficiency Equation: Green Chemistry Metrics in Borylation

Beyond simple percentage yield, a more holistic view of efficiency is provided by green chemistry metrics.

  • Atom Economy (AE): This metric, conceived by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final product. It is a theoretical measure of the efficiency of a reaction.

    • C-H Borylation: Ar-H + B₂pin₂ → Ar-Bpin + HBpin

      • The atom economy is high, as the "byproduct" HBpin can potentially be used in other reactions.

    • Miyaura Borylation: Ar-X + B₂pin₂ + Base → Ar-Bpin + Base·HX + Bpin-X

      • The atom economy is inherently lower due to the formation of salt byproducts and the second boron-containing species.

  • Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI): These are more practical metrics. RME is the mass of the product divided by the sum of the masses of the reactants. PMI is the total mass input (reactants, solvents, workup materials) divided by the mass of the final product. Lower PMI values indicate a "greener" and more efficient process.

Case Study: B₂pin₂ vs. Tetrahydroxydiboron (BBA)

A significant advantage of BBA over B₂pin₂ is improved atom economy and a potentially lower PMI. In a Miyaura borylation, B₂pin₂ generates a pinacol-containing byproduct that must be removed during workup. In contrast, BBA directly yields the boronic acid, and the only byproduct is water, leading to a simpler purification and less waste. Industrial case studies have shown that switching from a B₂pin₂-based process to a BBA-mediated one can result in significant cost reductions (up to 47%) and reduced plant cycle times due to simplified operations.

Head-to-Head Performance: A Data-Driven Comparison

The choice of catalyst and reaction conditions dramatically impacts efficiency. Below is a comparative summary of different catalytic systems for C-H borylation.

Catalyst SystemSubstrateTemp (°C)Time (h)Yield (%)TON (approx.)Reference
Ir-based BenzeneRT20>99~8000[6]
Rh-based Benzene1502.592High[6]
Co-based Benzene1002491-

Analysis:

  • Iridium catalysts are remarkably efficient, capable of achieving very high turnover numbers (TONs) even at room temperature for activated substrates.[6]

  • Rhodium catalysts can be significantly faster than iridium for certain substrates, albeit often requiring higher temperatures.[6]

  • Cobalt catalysts , being based on a more earth-abundant and less expensive metal, represent a promising and more sustainable alternative, showing excellent yields, though potentially requiring longer reaction times.

Part 3: Alternative Strategies for C-B Bond Formation

While transition metal-catalyzed reactions with diboron reagents are dominant, other powerful methods exist.

Lithiation-Borylation: A Stereoselective Powerhouse

The lithiation-borylation reaction is a potent, metal-free method for the homologation of boronic esters. It involves the deprotonation of a substrate with an organolithium base, followed by trapping of the resulting carbanion with a boronic ester. A subsequent 1,2-metallate rearrangement yields a homologated boronic ester.

This method is particularly powerful for the stereoselective synthesis of chiral boronic esters, often affording exquisite levels of stereocontrol. While it requires stoichiometric organolithium reagents and cryogenic temperatures, its ability to build complex stereochemical arrays can be highly enabling. In some industrial settings, one-pot lithiation-borylation/Suzuki coupling sequences have proven more robust and higher yielding than their one-pot Miyaura borylation/Suzuki counterparts.[8]

Lithiation_Borylation cluster_labels Start R-CH₂-LG Carbanion [R-CH-LG]⁻ Li⁺ Start->Carbanion RLi Lithiation Lithiation (RLi, -78 °C) Boronate Ate Complex Carbanion->Boronate R'-B(OR)₂ Borylation Borylation (R'-B(OR)₂) Product Homologated Boronic Ester Boronate->Product Rearrangement 1,2-Migration Lithiation_label Lithiation Borylation_label Borylation Rearrangement_label 1,2-Migration

General workflow for a lithiation-borylation sequence.

Part 4: Practical Considerations and Experimental Protocols

Safety and Handling of Boron Reagents
  • Bis(pinacolato)diboron (B₂pin₂): Generally considered a stable, non-hazardous solid. It is combustible and should be kept away from strong oxidizing agents. Standard personal protective equipment (PPE) is sufficient.[12]

  • Tetrahydroxydiboron (BBA): A water-sensitive solid that hydrolyzes to boric acid. It should be stored under nitrogen in a dry, cool place and handled in a glove box or under an inert atmosphere.[14]

  • Pinacolborane (HBpin): A highly flammable liquid that reacts with water to release flammable gas. It may also form explosive peroxides and should be stored under inert gas and kept cold. Strict inert atmosphere techniques are required for its use.[11][15][16]

Self-Validating Protocol: Iridium-Catalyzed C-H Borylation of an Arene

This protocol for the borylation of 1,3-dimethoxybenzene is representative of the ITHM (Ishiyama, Takagi, Hartwig, Miyaura) protocol.

Objective: To synthesize 2,4-dimethoxyphenylboronic acid pinacol ester with high regioselectivity and yield.

Materials:

  • [Ir(COD)OMe]₂ (Iridium(I) methoxide cyclooctadiene dimer)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)

  • Bis(pinacolato)diboron (B₂pin₂)

  • 1,3-Dimethoxybenzene

  • Cyclohexane (anhydrous)

Procedure:

  • Catalyst Preparation (The "Why"): In a nitrogen-filled glovebox, a 20 mL scintillation vial is charged with [Ir(COD)OMe]₂ (0.015 mmol, 1.5 mol%) and dtbpy (0.030 mmol, 3.0 mol%). The ligand is added in slight excess relative to the iridium dimer to ensure full coordination to the metal centers, forming the active catalyst precursor.

  • Anhydrous cyclohexane (3.0 mL) is added, and the mixture is stirred for 10 minutes. The solvent must be anhydrous as moisture can deactivate the catalyst.

  • Reaction Setup (The "Why"): To this catalyst solution, add B₂pin₂ (1.1 mmol, 1.1 equiv) and 1,3-dimethoxybenzene (1.0 mmol, 1.0 equiv). B₂pin₂ is added in slight excess to ensure complete consumption of the limiting arene.

  • The vial is sealed with a Teflon-lined cap and removed from the glovebox.

  • Reaction Execution (The "Why"): The reaction mixture is stirred at 80 °C for 16 hours. The elevated temperature is necessary to drive the C-H activation step, which is often the rate-limiting step in the catalytic cycle.

  • Workup and Validation (The "Why"): After cooling to room temperature, the solvent is removed under reduced pressure. The residue is analyzed by ¹H NMR and GC-MS to confirm the consumption of the starting material and the formation of the desired product. The regioselectivity (borylation at the 2-position, between the two methoxy groups) is confirmed by NMR analysis. This direct analysis serves as an internal validation of the reaction's success before purification.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure 2,4-dimethoxyphenylboronic acid pinacol ester.

Conclusion and Future Outlook

The selection of a borylation strategy is a multi-faceted decision that balances cost, efficiency, safety, and the specific synthetic goal. While B₂pin₂ remains the versatile and user-friendly workhorse, alternatives like BBA offer compelling economic and green chemistry advantages for large-scale processes. The continued development of C-H borylation catalysts based on earth-abundant metals like cobalt promises a future of more sustainable and cost-effective synthesis. Furthermore, powerful, mechanistically distinct methods like lithiation-borylation provide essential tools for complex stereoselective constructions. By understanding the fundamental principles and practical trade-offs of each approach, the modern synthetic chemist is well-equipped to strategically and efficiently incorporate the invaluable boron functional group into their molecules.

References

  • Transition metal–catalyzed remote C H borylation: An emerging synthetic tool. (2023). PMC. [Link]

  • Pinacolborane | C6H12BO2 | CID 6364989. PubChem. [Link]

  • Photochemical C–H Borylation in Organic Synthesis. (2020). ACS Catalysis. [Link]

  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. SciSpace. [Link]

  • Che, A. (2023). Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Boronic Acid Sales Market Report | Global Forecast From 2025 To 2033. Dataintelo. [Link]

  • Safety Data Sheet: (Bis(pinacolato)diboron. Carl ROTH. [Link]

  • Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. (2025). American Chemical Society. [Link]

  • “Turning Over” Definitions in Catalytic Cycles. (2012). ACS Catalysis. [Link]

  • Bis(catecholato)diboron, CAS 13826-27-2. eBay. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • Tetrahydroxydiboron. Oakwood Chemical. [Link]

  • Bis(catecholato)diboron, 97%. SLS. [Link]

  • C–H borylation: a tool for molecular diversification. Organic Chemistry Frontiers. [Link]

  • Pinacolborane, 97%, stabilized 5 g. Thermo Scientific Acros. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • Tetrahydroxydiboron. ResearchGate. [Link]

  • The lithiation–borylation reaction. University of Bristol Research Portal. [Link]

  • ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. ResearchGate. [Link]

  • Preparation of tetrahydroxydiboron. RIT Digital Institutional Repository. [Link]

  • High-Throughput Optimization of Ir-Catalyzed C-H Borylation: A Tutorial for Practical Applications. ResearchGate. [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Meta-selective C-H Borylation with Dr. Tyler Pabst (Episode 106). YouTube. [Link]

Sources

Navigating the Synthesis Maze: A Guide to Optimizing Reaction Yield and Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical synthesis, particularly within drug discovery and development, the dual objectives of maximizing reaction yield and achieving exquisite selectivity represent the pinnacle of molecular craftsmanship. The yield, the quantifiable measure of product obtained, dictates the economic and environmental viability of a synthetic route.[1][2] Simultaneously, selectivity—the preferential formation of one product over all other possibilities—governs the purity and, ultimately, the biological efficacy and safety of a therapeutic agent.[3] This guide provides an in-depth comparison of reaction yields and selectivities, grounded in mechanistic principles and supported by experimental data, to empower researchers to navigate the complex interplay of these critical parameters.

The Fundamental Dichotomy: Yield vs. Selectivity

At its core, a chemical reaction is a journey from starting materials to products, often with multiple possible paths and destinations.

  • Reaction Yield is the measure of how much of a desired product is formed relative to the theoretical maximum.[1] It is a measure of the reaction's efficiency in converting reactants to the target molecule.

  • Selectivity describes the discrimination of a reaction in choosing its pathway when multiple routes are possible.[4] This discrimination can manifest in several ways:

    • Chemoselectivity: Preferential reaction of one functional group over another.[5]

    • Regioselectivity: Preferential formation of one constitutional isomer over another.[6][7]

    • Stereoselectivity: Preferential formation of one stereoisomer over others (including enantioselectivity and diastereoselectivity).[4]

Often, a delicate balance must be struck. Conditions that push a reaction to completion to increase yield might also provide enough energy to overcome activation barriers for undesired side reactions, thereby decreasing selectivity. Understanding the factors that govern this balance is paramount for reaction optimization.

Key Factors Influencing Yield and Selectivity

The outcome of a chemical reaction is dictated by a complex interplay of thermodynamic and kinetic factors.[8] By systematically manipulating reaction conditions, chemists can steer the reaction towards the desired product.[2]

Thermodynamic vs. Kinetic Control

A foundational concept in selectivity is the competition between the kinetic and thermodynamic products.[9]

  • The kinetic product is the one that forms the fastest, having the lowest activation energy.[10][11] Reactions under kinetic control are typically run at lower temperatures for shorter durations to favor this pathway.[12]

  • The thermodynamic product is the most stable product, representing the lowest energy state.[8] Reversible reactions allowed to reach equilibrium, often at higher temperatures, will favor the thermodynamic product.[12]

A classic example is the addition of HBr to 1,3-butadiene, which can yield two different products. At low temperatures, the faster-forming kinetic product (1,2-addition) predominates. At higher temperatures, the reaction becomes reversible, and the more stable thermodynamic product (1,4-addition) is the major isomer observed.[9]

G cluster_main Reaction Energy Profile A Reactants (A) B Kinetic Product (B) (Forms Faster) A->B  ΔG‡ (low) (Kinetic Path) C Thermodynamic Product (C) (More Stable) A->C ΔG‡ (high)   (Thermodynamic Path)   TS1 Transition State 1 (TS_B) TS2 Transition State 2 (TS_C)

Caption: Energy profile showing kinetic vs. thermodynamic pathways.

The Role of the Catalyst

Catalysts accelerate reactions by providing an alternative pathway with a lower activation energy.[13] Critically, they can be designed to selectively lower the barrier for only one of several possible reaction pathways, thereby dramatically enhancing selectivity without being consumed in the reaction.[14]

Asymmetric catalysis , in particular, has revolutionized the synthesis of chiral molecules, which is crucial in the pharmaceutical industry where often only one enantiomer of a drug is active.[15][16][17] Chiral catalysts, including transition metal complexes with chiral ligands, organocatalysts, and enzymes (biocatalysis), create a chiral environment that directs the formation of one enantiomer over the other.[18][19]

Reaction Conditions

Beyond the choice of catalyst, several other experimental parameters are critical levers for optimization:

  • Temperature: As discussed, temperature is a key determinant in kinetic versus thermodynamic control.[12]

  • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby influencing both rate and selectivity.[2]

  • Concentration: Reactant concentrations can affect reaction rates and, in some cases, shift equilibria, impacting the product distribution.[2]

  • Pressure: For reactions involving gases, pressure can significantly influence concentration and equilibrium position.[2]

Case Study: Selective Nitration of Phenol

The nitration of phenol is a well-studied reaction that illustrates the impact of reaction conditions and catalysts on regioselectivity. The reaction can produce both ortho- and para-nitrophenol. Achieving high selectivity for the ortho-isomer is a common challenge.

The data below, synthesized from literature, compares different catalytic systems and conditions for the nitration of phenol, highlighting the achievable yields and selectivities.[20]

Catalyst/SystemSolventTimeConversion (%)o/p Ratio (Selectivity)Reference
Dilute HNO₃ (Silent)Two-phase6 h90%1.43 (59/41)[20]
TBAB (Tetrabutylammonium bromide)Two-phase20 min95%5.18 (83/16)[20]
H-beta ZeoliteDiethyl EtherVaries96%6.69 (87/13)[20]
Pd(OAc)₂1,4-Dioxane48 h>97%High ortho[20]

This comparison clearly demonstrates that the choice of a phase-transfer catalyst like TBAB or a solid acid catalyst like H-beta zeolite can dramatically improve both the reaction rate and the selectivity towards the desired ortho-product compared to a standard nitration reaction.[20] Palladium catalysis offers another route with excellent regioselectivity.[20]

Experimental Protocol: Determination of Yield and Enantiomeric Excess

To ensure scientific integrity, the outcomes of any reaction optimization must be rigorously quantified. This protocol outlines a general, self-validating workflow for determining the yield and enantiomeric excess (e.e.) of a chiral product.

Workflow for Reaction Analysis

Caption: Workflow for determining reaction yield and selectivity.

Step-by-Step Methodology
  • Reaction Quench and Work-up: Once the reaction is deemed complete (e.g., by TLC or LC-MS), quench the reaction appropriately (e.g., with water or a buffer). Perform an extractive work-up to separate the organic product from the aqueous phase. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Yield Determination:

    • Weigh the crude product to determine the crude yield.

    • Purify the crude product using an appropriate technique (e.g., flash column chromatography, recrystallization, or distillation).

    • Collect the pure fractions, concentrate in vacuo, and weigh the final product to calculate the isolated yield. The isolated yield is the most meaningful measure of a reaction's practical efficiency.

  • Enantiomeric Excess (e.e.) Determination:

    • Method Selection: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common and accurate methods for determining e.e.[21] The choice of a chiral stationary phase is critical and must be screened for the specific compound class.

    • Sample Preparation: Prepare a standard solution of your purified product at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (often the mobile phase for HPLC).

    • Analysis: Inject the sample onto the chiral column. The two enantiomers will interact differently with the chiral stationary phase and elute at different retention times.

    • Calculation: Integrate the area under each of the two enantiomer peaks. The enantiomeric excess is calculated using the formula: e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100[22]

  • Data Validation: Confirm the identity and purity of the final product using spectroscopic methods such as NMR and Mass Spectrometry. This step is crucial to validate that the isolated material is indeed the desired product and is free of significant impurities that could affect yield calculations.

Conclusion

The optimization of reaction yield and selectivity is a multidimensional challenge that lies at the heart of synthetic chemistry. There is rarely a single "best" condition; rather, the optimal outcome is achieved through a systematic and mechanistically informed investigation of key parameters. By understanding the principles of kinetic and thermodynamic control, leveraging the power of catalysis, and carefully manipulating reaction conditions, researchers can navigate the synthesis maze to produce desired molecules efficiently and selectively.[2][8] This capability is not merely an academic exercise but a critical driver of innovation in fields like drug development, where the economic production of pure, safe, and effective medicines is the ultimate goal.[23]

References

  • Chemoselectivity and Regioselectivity.pdf. (n.d.).
  • Kinetic versus Thermodynamic Control of Reactions | Organic Chemistry Class Notes. (n.d.).
  • Selectivity & Reaction Yield -Multiple Reactions /Chemical Reaction Engineering . (2022, May 31). YouTube. Retrieved from [Link]

  • What is the relation between yield and selectivity in reaction engineering? . (2019, April 26). Quora. Retrieved from [Link]

  • Yield and Selectivity in Chemical Reactions. (n.d.). Fiveable.
  • Regioselectivity vs. Stereoselectivity vs. Chemoselectivity . (n.d.). Study.com. Retrieved from [Link]

  • ChemoSelective, RegioSelective, StereoSelective and StereoSpecific Reactions | Stereochemistry . (2018, November 23). YouTube. Retrieved from [Link]

  • Role of Catalysts in Kinetic Reactions Applications and Innovations in Chemistry. (n.d.). Longdom Publishing.
  • Stereoselective and Stereospecific Reactions . (2025, April 10). Master Organic Chemistry. Retrieved from [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids . (n.d.). PMC - NIH. Retrieved from [Link]

  • A Review on Selective Synthesis and Yield . (2023, October 1). ResearchGate. Retrieved from [Link]

  • Rational Approaches to Improving Selectivity in Drug Design . (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Recent advances in catalytic asymmetric synthesis . (2024, May 8). Frontiers. Retrieved from [Link]

  • Enantiomeric excess . (n.d.). Wikipedia. Retrieved from [Link]

  • Rational Approaches to Improving Selectivity in Drug Design . (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Asymmetric catalysis in complex target synthesis . (n.d.). PNAS. Retrieved from [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions . (2024, February 12). Chemistry LibreTexts. Retrieved from [Link]

  • SCIENCE & TECHNOLOGY. (n.d.).
  • Regio- and Chemoselectivity: Orientation and Reactivity . (n.d.). Dalal Institute. Retrieved from [Link]

  • Optical Purity and Enantiomeric Excess . (2017, February 24). Master Organic Chemistry. Retrieved from [Link]

  • Kinetic Understanding of Catalytic Selectivity and Product Distribution of Electrochemical Carbon Dioxide Reduction Reaction . (n.d.). JACS Au - ACS Publications. Retrieved from [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction . (n.d.). Jack Westin. Retrieved from [Link]

  • The Role of Chemistry in Pharmaceuticals . (2025, July 14). Askprep. Retrieved from [Link]

  • Recent advances in catalytic asymmetric synthesis . (2024, May 9). PMC - NIH. Retrieved from [Link]

  • How Do Catalysts Affect the Selectivity of a Reaction? . (2025, February 2). YouTube. Retrieved from [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids . (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric catalysis . (n.d.). RSC Publishing. Retrieved from [Link]

  • Using Light to Modify the Selectivity of Transition Metal Catalysed Transformations . (n.d.). PMC. Retrieved from [Link]

  • Solid State Organic Chemistry: Efficient Reactions, Remarkable Yields, and Stereoselectivity . (n.d.). Accounts of Chemical Research - ACS Publications. Retrieved from [Link]

  • Kinetic and Thermodynamic Control . (n.d.). Dalal Institute. Retrieved from [Link]

  • Kinetic vs thermodynamic . (2021, March 16). Reddit. Retrieved from [Link]

  • Review articles in ASYMMETRIC CATALYSIS . (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids . (n.d.). NIH. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Mechanistic Insights in Diboron-Mediated Organic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the ability to forge new carbon-boron (C-B) bonds with precision and efficiency is a cornerstone of modern synthetic strategy. Organoboron compounds are exceptionally versatile intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which has revolutionized the construction of complex molecules.[1] This guide provides an in-depth comparison of the key mechanistic pathways in diboron-mediated organic reactions, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for key transformations.

The Diboron Reagents: A Comparative Overview of Reactivity

The workhorse of diboron-mediated reactions is a class of compounds with a B-B single bond, which can be activated by a transition metal catalyst.[2] The choice of the diboron reagent is a critical parameter that influences reaction efficiency and scope. The most commonly employed reagents are bis(pinacolato)diboron (B2pin2) and bis(catecholato)diboron (B2cat2).

Diboron ReagentStructureKey CharacteristicsApplications
Bis(pinacolato)diboron (B2pin2) O=B(OC(C)(C)C(C)(C)O)B(=O)OC(C)(C)C(C)(C)OBench-stable, easy to handle, and compatible with a wide range of functional groups.[3]Widely used in iridium-catalyzed C-H borylation and palladium-catalyzed Miyaura borylation.
Bis(catecholato)diboron (B2cat2) O=B(OC1=CC=CC=C1O)B(=O)OC2=CC=CC=C2OMore Lewis acidic and generally more reactive than B2pin2.[4]Often preferred in copper-catalyzed diboration of alkenes.

The higher reactivity of B2cat2 is attributed to its enhanced electrophilicity/Lewis acidity, which significantly lowers the energy barrier for the product-forming transmetalation step in many catalytic cycles.[4] However, B2pin2's stability and ease of handling make it a popular choice for a broader range of applications.

Iridium-Catalyzed C-H Borylation: A Sterically Governed Transformation

The direct conversion of a C-H bond to a C-B bond is a highly atom-economical process.[5] Iridium catalysis has emerged as a powerful tool for this transformation, particularly for the borylation of aromatic and heteroaromatic compounds.[6]

The Catalytic Cycle: An Ir(III)/Ir(V) Pathway

The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle that shuttles between Ir(III) and Ir(V) oxidation states.[7] The key steps are:

  • Catalyst Activation: The iridium precatalyst, often [Ir(COD)OMe]2, reacts with the diboron reagent (e.g., B2pin2) and a bipyridine ligand (e.g., dtbpy) to form the active Ir(III) tris(boryl) complex.

  • C-H Activation: The arene substrate undergoes oxidative addition to the Ir(III) center, breaking a C-H bond and forming an Ir(V) intermediate. This is typically the rate-determining step.[5]

  • Reductive Elimination: The aryl and a boryl group are eliminated from the Ir(V) center, forming the desired arylboronate ester and an Ir(III)-hydrido-bis(boryl) species.

  • Catalyst Regeneration: The Ir(III)-hydrido-bis(boryl) species reacts with another equivalent of the diboron reagent to regenerate the active Ir(III) tris(boryl) catalyst and release a molecule of borane (HBpin).

iridium_borylation cluster_cycle Iridium-Catalyzed C-H Borylation Ir_III [(L)Ir(III)(Bpin)3] Ir_V [(L)Ir(V)(Ar)(H)(Bpin)3] Ir_III->Ir_V + Ar-H - Oxidative Addition Ir_III_H [(L)Ir(III)(H)(Bpin)2] Ir_V->Ir_III_H - Ar-Bpin - Reductive Elimination ArBpin Arylboronate (Ar-Bpin) Ir_V->ArBpin Ir_III_H->Ir_III + B2pin2 - HBpin HBpin HBpin Ir_III_H->HBpin ArH Arene (Ar-H) ArH->Ir_V B2pin2 B2pin2 B2pin2->Ir_III palladium_borylation cluster_cycle Palladium-Catalyzed Miyaura Borylation Pd_0 Pd(0)L_n Pd_II_ArX [Ar-Pd(II)(X)L_n] Pd_0->Pd_II_ArX + Ar-X - Oxidative Addition Pd_II_ArBpin [Ar-Pd(II)(Bpin)L_n] Pd_II_ArX->Pd_II_ArBpin + B2pin2, Base - Transmetalation Pd_II_ArBpin->Pd_0 - Ar-Bpin - Reductive Elimination ArBpin Arylboronate (Ar-Bpin) Pd_II_ArBpin->ArBpin ArX Aryl Halide (Ar-X) ArX->Pd_II_ArX B2pin2_Base B2pin2 + Base B2pin2_Base->Pd_II_ArBpin copper_borylation cluster_cycle Copper-Catalyzed Alkene Diboration Cu_OR L-Cu(I)-OR Cu_Bpin L-Cu(I)-Bpin Cu_OR->Cu_Bpin + B2pin2 - RO-Bpin Cu_Alkyl [L-Cu(I)-Alkyl-Bpin] Cu_Bpin->Cu_Alkyl + Alkene - Borylcupration Cu_Alkyl->Cu_OR + ROH - Alkyl-Bpin AlkylBpin Alkylboronate Cu_Alkyl->AlkylBpin Alkene Alkene Alkene->Cu_Alkyl B2pin2_ROH B2pin2 + ROH B2pin2_ROH->Cu_Bpin

Sources

Safety Operating Guide

Navigating the Disposal of Bis(diethyl-L-tartrate glycolato)diboron: A Guide for the Prudent Researcher

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Precautionary Approach

Given the absence of a dedicated SDS for Bis(diethyl-L-tartrate glycolato)diboron, a thorough hazard assessment must be conducted based on its constituent parts: a borate ester and diethyl-L-tartrate.

  • Irritant Properties: The supplier of the "D" isomer of this compound has noted it as an irritant. Therefore, it is prudent to handle this compound as a potential skin and eye irritant.

  • Combustibility: Diethyl L-tartrate is classified as a combustible liquid, meaning it requires heating before it can ignite. While the diboron complex may have different physical properties, assuming it is also combustible is a necessary precaution.

  • Hydrolytic Sensitivity: Borate esters are known to be susceptible to hydrolysis, breaking down in the presence of water to form boric acid and the corresponding alcohol/diol. This reaction can be accelerated by acidic or basic conditions.

Table 1: Presumptive Hazard Profile of this compound

Hazard CategoryPresumed HazardRationale
Acute Toxicity Irritant (Eyes, Skin)Supplier information for a stereoisomer.
Flammability Combustible LiquidBased on the properties of Diethyl L-tartrate.
Reactivity Hydrolytically unstableGeneral reactivity of borate esters.

Personal Protective Equipment (PPE): Your First Line of Defense

Strict adherence to proper PPE is non-negotiable when handling this compound. The following should be considered the minimum requirement:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are essential. Inspect gloves for any signs of degradation or perforation before each use.

  • Body Protection: A flame-retardant laboratory coat should be worn, fully buttoned, with sleeves rolled down.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors or aerosols.

Spill Management: A Calm and Calculated Response

In the event of a spill, a swift and organized response is crucial to mitigate any potential hazards.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of vapor inhalation.

  • Control Ignition Sources: If the material is presumed combustible, extinguish any nearby open flames and turn off hot plates or other ignition sources.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize and Absorb: Once contained, cautiously cover the spill with an inert absorbent.

  • Collect and Package Waste: Carefully scoop the absorbed material into a clearly labeled, sealable container designated for hazardous chemical waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should also be treated as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office, following their specific protocols.

Disposal Protocol: A Decision-Based Workflow

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing this compound, including unreacted material, contaminated consumables (e.g., pipette tips, absorbent paper), and spill cleanup debris.

    • Use a dedicated, chemically compatible, and clearly labeled waste container. The label should include the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant," "Combustible").

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage area is well-ventilated and away from sources of ignition, heat, and incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with a complete and accurate description of the waste contents.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Personal protective equipment for handling Bis(diethyl-L-tartrate glycolato)diboron

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling novel and sometimes poorly characterized chemical entities. Bis(diethyl-L-tartrate glycolato)diboron is one such compound where comprehensive, publicly available safety data is limited. This guide is structured to provide a robust framework for handling this and other research chemicals of unknown toxicity, grounding our recommendations in the foundational principles of laboratory safety and risk mitigation. Our primary directive is to empower you with the knowledge to work safely, ensuring that procedural caution becomes second nature.

This document moves beyond a simple checklist. It provides the causal logic behind each recommendation, adhering to the principle that a well-informed scientist is a safe scientist. Every protocol herein is designed as a self-validating system, promoting a culture of safety and accountability in your laboratory.

The Precautionary Principle: Assessing Risk in the Absence of Data

A diligent search for a specific Safety Data Sheet (SDS) for this compound does not yield a definitive document from major suppliers or regulatory databases. This is not uncommon for novel research chemicals. In such cases, we must adhere to the precautionary principle outlined in authoritative guides like Prudent Practices in the Laboratory by the National Research Council.[1][2][3][4][5] This principle dictates that we treat substances with unknown toxicity as potentially hazardous.

Our risk assessment, therefore, is built by analogy, examining the known hazards of the molecule's constituent parts:

  • Diethyl-L-tartrate: This component is generally considered to have low acute toxicity. However, some suppliers classify it as a combustible liquid that causes skin and serious eye irritation.[6][7]

  • Glycolate (Glycolic Acid): In contrast, glycolic acid is a more hazardous material, classified as causing severe skin burns, serious eye damage, and being harmful if inhaled.[8][9][10][11][12]

  • Diboron Moiety: Organoboron compounds exhibit a wide range of reactivities and toxicities. While many are stable, some can be reactive, and data on long-term health effects are often limited.[13] General guidance for boron compounds suggests avoiding the creation of dust and preventing contact with skin and eyes.[13][14]

Core Personal Protective Equipment (PPE) Protocol

The following PPE requirements are based on our analogical risk assessment and represent the minimum standard for handling this compound. Per OSHA's Laboratory Standard (29 CFR 1910.1450), employers must provide and ensure the use of appropriate PPE based on a hazard assessment.[15][16][17]

PPE CategorySpecificationRationale
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A full-face shield worn over goggles is required when handling >1L of solution or when there is a significant splash risk.[18]Protects against splashes of a potentially corrosive material. The glycolate component's classification as causing "serious eye damage" necessitates robust protection beyond standard safety glasses.[8][9]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.Provides a barrier against skin contact with a potentially corrosive substance.[14] Nitrile offers good resistance to a range of chemicals.[19] Always inspect gloves before use and remove them promptly if contamination is suspected. For chemicals of unknown toxicity, using a more robust glove system is a prudent practice.[18][20]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Protects skin and personal clothing from splashes and spills. While diethyl-L-tartrate is only classified as a combustible liquid,[6][7][21] the flammability of the overall compound is unknown.
Respiratory Protection Not typically required if handled exclusively within a certified chemical fume hood. If there's a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge would be necessary.The glycolic acid component is harmful if inhaled.[9][11] Engineering controls, such as a fume hood, are the primary line of defense.

Operational Plans: From Benchtop to Disposal

Safe handling extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to waste disposal.

3.1. Designated Area and Engineering Controls

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood. This is the most critical engineering control to minimize inhalation exposure.[14]

3.2. Step-by-Step PPE Donning and Doffing Procedure

Properly putting on and removing PPE is crucial to prevent cross-contamination.

PPE Donning & Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Eye/Face Protection (Goggles/Face Shield) d1->d2 d3 3. Gloves (Outer glove over inner) d2->d3 f1 1. Gloves (Contaminated) f2 2. Lab Coat (Turn inside out) f1->f2 f3 3. Eye/Face Protection f2->f3 f4 4. Wash Hands Thoroughly f3->f4

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.